PAR4 antagonist 2
Description
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Properties
Molecular Formula |
C22H18F2N6O |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C22H18F2N6O/c23-13-10-11-15(17(24)12-13)20-25-22(28-27-20)26-21(31)19-16-8-4-5-9-18(16)30(29-19)14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9H2,(H2,25,26,27,28,31) |
InChI Key |
AISHQSCSTYBTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)NC4=NNC(=N4)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to PAR4 Antagonist 2: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Protease-Activated Receptor 4 (PAR4) Antagonist 2, also known as Compound 31. It details the compound's chemical structure and physicochemical properties, outlines its mechanism of action within the PAR4 signaling pathway, and provides detailed protocols for key experimental assays used in its characterization.
Chemical Structure and Properties
PAR4 Antagonist 2 (Compound 31) is a recently identified small molecule inhibitor of the Protease-Activated Receptor 4. Its discovery was detailed in a study by Smith et al. in 2024, which focused on the identification of PAR4-tethered ligand antagonists through ultralarge virtual screening.
Below is the chemical structure of this compound:
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(5-(2,4-difluorophenyl)-1,3,4-thiadiazol-2-yl)-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide | [1] |
| Molecular Formula | C22H18F2N6OS | [1] |
| Molecular Weight | 420.41 g/mol | [1] |
| Human PAR4 IC50 | 95 nM | [1] |
| Mouse PAR4 IC50 | 367 nM | [1] |
| Mechanism of Action | Active against PAR4 activation by native protease thrombin cleavage; not active against the synthetic PAR4 agonist peptide AYPGKF.[1] |
PAR4 Signaling Pathway and Mechanism of Antagonism
Protease-Activated Receptors (PARs) are a unique class of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their N-terminal domain. This cleavage unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling. PAR4 is a key thrombin receptor on human platelets and is a promising target for antiplatelet therapies.
Upon activation by proteases like thrombin, PAR4 couples to two main G-protein families: Gq and G12/13.[2]
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade is crucial for platelet activation and aggregation.
-
G12/13 Pathway: The G12/13 pathway activation stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a significant role in platelet shape change and granule secretion.
This compound exerts its effect by competitively inhibiting the binding of the tethered ligand that is exposed after thrombin cleavage, thereby preventing the conformational changes required for G-protein coupling and subsequent downstream signaling.[3]
Caption: PAR4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PAR4 antagonists.
Flow Cytometry-Based Platelet Activation Assay
This assay is used to quantify the activation of platelets by measuring the surface expression of activation markers such as P-selectin (CD62P) and the activated form of the glycoprotein (B1211001) IIb/IIIa complex (PAC-1 binding).
Materials:
-
Freshly drawn human whole blood anticoagulated with hirudin or sodium citrate.
-
Tyrode's buffer (containing 0.1% BSA).
-
PAR4 agonist (e.g., γ-thrombin or PAR4-activating peptide AYPGKF).
-
This compound (dissolved in DMSO).
-
Fluorescently labeled antibodies: anti-CD62P (P-selectin) and PAC-1.
-
1.5% paraformaldehyde in phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Platelet Preparation:
-
Prepare washed platelets by centrifuging whole blood to obtain platelet-rich plasma (PRP).
-
Wash the PRP in Tyrode's buffer to a final concentration of approximately 1.5 x 10^7 platelets/mL.
-
-
Antibody Incubation:
-
In polystyrene tubes, add 60 µL of the washed platelet suspension.
-
Add 40 µL of diluted anti-CD62P or PAC-1 antibody to the platelets.
-
Incubate for 5 minutes at room temperature to allow antibody binding.
-
-
Antagonist Pre-treatment:
-
Add the desired concentrations of this compound (or DMSO as a vehicle control) to the platelet-antibody mixture.
-
Incubate for 5 minutes at room temperature.
-
-
Platelet Activation:
-
Add the PAR4 agonist (e.g., γ-thrombin to a final concentration of 100 nM or PAR4-AP to 200 µM) to initiate platelet activation.
-
Incubate for 10 minutes at room temperature.
-
-
Fixation:
-
Stop the reaction by adding ice-cold 1.5% paraformaldehyde.
-
Dilute the fixed platelets with 1X PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for a sufficient number of events (e.g., 10,000-100,000) within the platelet gate.
-
Quantify the percentage of platelets positive for P-selectin or PAC-1 binding and the mean fluorescence intensity.
-
Caption: Experimental Workflow for Flow Cytometry-Based Platelet Activation Assay.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated PAR4 receptor, a key step in GPCR desensitization and signaling. Commercial platforms such as the PathHunter assay (DiscoverX) are commonly used.
Materials:
-
A stable cell line co-expressing a tagged PAR4 receptor and a tagged β-arrestin (e.g., PathHunter β-arrestin GPCR cells).
-
Cell culture medium and reagents.
-
PAR4 agonist.
-
This compound.
-
Assay buffer.
-
Detection reagents (e.g., chemiluminescent substrate).
-
Microplate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the PAR4-expressing cells according to the supplier's protocol.
-
Harvest the cells and plate them in a 96- or 384-well assay plate at a predetermined density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the antagonist dilutions to the cell plate and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare the PAR4 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to the wells already containing the antagonist and incubate for a defined period (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the enzymatic reaction to proceed.
-
Measure the chemiluminescent signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced signal by the antagonist at each concentration.
-
Determine the IC50 value of the antagonist by fitting the data to a dose-response curve.
-
Conclusion
This compound (Compound 31) represents a significant advancement in the development of selective inhibitors for the PAR4 receptor. Its unique mechanism of action, targeting thrombin-induced activation, makes it a valuable tool for research and a potential lead compound for the development of novel antiplatelet therapies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and other PAR4 antagonists.
References
The Discovery and Synthesis of PAR4 Antagonist 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a key Protease-Activated Receptor 4 (PAR4) antagonist, identified as compound 2 (also known as BMS-3). This imidazothiadiazole derivative emerged as a pivotal hit in early screening campaigns and served as a foundational scaffold for the development of clinical candidates such as BMS-986120. This document details the synthetic route, experimental protocols for its biological characterization, and the underlying signaling pathways it modulates.
Introduction to PAR4 Antagonism
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) predominantly expressed on human platelets.[1] It is activated by the coagulation enzyme thrombin, playing a crucial role in the amplification and stabilization of platelet aggregation and thrombus formation.[1] Unlike the high-affinity thrombin receptor PAR1, which mediates the initial, transient phase of platelet activation, PAR4 is a lower-affinity receptor responsible for a more sustained and robust signaling response at higher thrombin concentrations. This positions PAR4 as an attractive therapeutic target for the development of antiplatelet agents with a potentially wider therapeutic window and a reduced risk of bleeding compared to existing therapies.[2][3] The selective inhibition of PAR4 is hypothesized to suppress pathological thrombosis while preserving initial hemostatic functions.[2][3]
The discovery of small molecule antagonists of PAR4 has been an area of intense research. High-throughput screening efforts led to the identification of various chemical scaffolds, including imidazothiadiazoles, indoles, and quinoxalines. Among these, the imidazothiadiazole series, originating from the hit compound 2 (BMS-3), proved to be a particularly promising starting point for medicinal chemistry optimization, ultimately leading to the development of orally bioavailable clinical candidates.[1][2]
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the key quantitative data for the clinical candidate BMS-986120, a close analog and optimization product of the initial hit compound 2 .
| Compound | Target | Assay | IC50 (nM) | Species | Reference |
| BMS-986120 | PAR4 | Platelet Aggregation (Whole Blood, PAR4-AP induced) | 9.5 | Human | [4][5] |
| BMS-986120 | PAR4 | Platelet Aggregation (Whole Blood, PAR4-AP induced) | 2.1 | Monkey | [4][5] |
| BMS-986120 | PAR4 | Calcium Mobilization (HEK293 cells) | 0.56 | Human | [4][5] |
| BMS-986141 | PAR4 | Platelet Aggregation (PAR4-AP induced) | 2.2 | Human | [6] |
| BMS-986141 | PAR4 | Calcium Mobilization | 0.4 | Not Specified | [6] |
Table 1: In Vitro Potency of Imidazothiadiazole PAR4 Antagonists
| Compound | Dose (mg/kg) | Route | Species | Tmax (hr) | t1/2 (hr) | Cmax (ng/mL) | AUC (h*ng/mL) | Reference |
| BMS-986120 | 3.0 | Oral | Human | - | 44.7 | 27.3 | 164 | [2] |
| BMS-986120 | 180 | Oral | Human | - | 84.1 | 1536 | 15,603 | [2] |
| BMS-986141 | - | Oral | Human | - | 35.2-45.5 | - | - | [7] |
Table 2: Pharmacokinetic Parameters of Oral Imidazothiadiazole PAR4 Antagonists in Humans
Experimental Protocols
Synthesis of Imidazothiadiazole PAR4 Antagonist 2 (BMS-3) and Analogs
The synthesis of the imidazothiadiazole scaffold, from which compound 2 and its analogs are derived, generally involves a multi-step sequence. A representative synthetic route is outlined below, based on procedures described for this class of compounds.[8][9]
Workflow for the Synthesis of Imidazothiadiazole Core
Caption: General synthetic scheme for the imidazo[2,1-b][10][11][12]thiadiazole scaffold.
Step 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole Intermediate
A mixture of an appropriate aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (2 equivalents) is heated at reflux in phosphorus oxychloride (POCl₃) for several hours.[8] After cooling, the reaction mixture is carefully poured into water and refluxed for an additional period. The solution is then neutralized with an aqueous base (e.g., potassium hydroxide) to precipitate the 2-amino-5-aryl-1,3,4-thiadiazole intermediate. The crude product is collected by filtration and recrystallized from a suitable solvent like ethanol.[8]
Step 2: Condensation to form the Imidazo[2,1-b][10][11][12]thiadiazole Core
The 2-amino-5-aryl-1,3,4-thiadiazole intermediate (1 equivalent) is reacted with a substituted phenacyl bromide (1 equivalent) in a solvent such as absolute ethanol.[8] The mixture is heated at reflux for an extended period (typically 18-24 hours). Upon completion, the reaction mixture is cooled, and the resulting solid, the hydrobromide salt of the imidazo[2,1-b][10][11][12]thiadiazole, is collected by filtration. The free base is obtained by treating the salt with a mild base, such as sodium carbonate solution. The final product is then purified by recrystallization or column chromatography.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.
Workflow for Light Transmission Aggregometry
Caption: Workflow for measuring platelet aggregation using Light Transmission Aggregometry.
-
Blood Collection and PRP Preparation: Whole blood is drawn from healthy human donors into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at 150-200g for 15 minutes at room temperature.[13] Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed.
-
Assay Procedure: PRP is placed in a cuvette with a stir bar in a light transmission aggregometer at 37°C. The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).[13]
-
Inhibition Measurement: The PAR4 antagonist or vehicle (DMSO) is added to the PRP and incubated for a specified time (e.g., 60 minutes).[7]
-
Agonist Addition: A PAR4 agonist, such as PAR4-activating peptide (PAR4-AP, e.g., A-Phe(4-F)-PGWLVKNG), is added to induce platelet aggregation.[7]
-
Data Analysis: The change in light transmission is recorded over time. The percentage of aggregation is calculated, and the IC50 value for the antagonist is determined from the concentration-response curve.
Flow Cytometry for Platelet Activation Markers
This method quantifies the expression of platelet activation markers, such as P-selectin (CD62p) and the activated form of glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), on the surface of platelets.
Workflow for Platelet Activation Flow Cytometry
Caption: Workflow for the analysis of platelet activation markers by flow cytometry.
-
Sample Preparation: Whole blood is incubated with the PAR4 antagonist or vehicle control.
-
Platelet Activation: Platelets are activated by adding a PAR4 agonist (e.g., γ-thrombin or PAR4-AP).[2]
-
Antibody Staining: The blood is then incubated with fluorophore-conjugated monoclonal antibodies specific for P-selectin (anti-CD62p) and the activated conformation of GPIIb/IIIa (PAC-1 for human platelets).[11][12]
-
Fixation: The samples are fixed, for example, with a low concentration of paraformaldehyde.
-
Flow Cytometric Analysis: The samples are analyzed on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics, and the fluorescence intensity of the stained markers is quantified to determine the percentage of activated platelets.
PAR4 Signaling Pathway
Activation of PAR4 by thrombin initiates a signaling cascade that leads to platelet activation. This process involves the coupling of the receptor to G-proteins, primarily Gαq and Gα12/13.
Caption: Simplified PAR4 signaling pathway in platelets.
Upon cleavage of its N-terminus by thrombin, PAR4's newly formed "tethered ligand" activates the receptor. This leads to the activation of Gαq, which in turn stimulates phospholipase C-β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Concurrently, PAR4 activation stimulates Gα12/13, which activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. These signaling events culminate in platelet shape change, granule secretion, and the conformational activation of the GPIIb/IIIa integrin, resulting in platelet aggregation.[4]
Conclusion
The discovery of the imidazothiadiazole-based PAR4 antagonist 2 (BMS-3) was a significant milestone in the pursuit of novel antiplatelet therapies. Its promising initial activity paved the way for extensive structure-activity relationship studies, leading to the development of potent and selective clinical candidates like BMS-986120. The detailed experimental protocols and understanding of the PAR4 signaling pathway outlined in this guide provide a solid foundation for researchers in the field of drug discovery and thrombosis to further explore and develop the next generation of safer and more effective antiplatelet agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. dovepress.com [dovepress.com]
- 4. Novel imidazo[2,1-b][1,3,4]thiadiazole (ITD) hybrid compounds: Design, synthesis, efficient antibacterial activity and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Collection - Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. heteroletters.org [heteroletters.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
Unmasking the Precision: A Technical Guide to the Selectivity and Specificity of PAR4 Antagonists
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity and specificity profile of Protease-Activated Receptor 4 (PAR4) antagonists for researchers, scientists, and drug development professionals. PAR4, a G-protein coupled receptor activated by proteases like thrombin, is a key player in thrombosis and inflammation, making it a compelling target for therapeutic intervention. This document delves into the quantitative measures of antagonist potency, the experimental methodologies used for their characterization, and the intricate signaling pathways they modulate.
Core Data Presentation: Quantifying Antagonist Potency and Selectivity
The development of potent and selective PAR4 antagonists is crucial to minimize off-target effects and enhance therapeutic efficacy. The following tables summarize the in vitro potency (IC50) and selectivity of several key PAR4 antagonists against PAR4 and the closely related PAR1.
| Antagonist | Target | IC50 (nM) | Species | Assay Type | Reference |
| BMS-986120 | PAR4 | 0.56 | Human | Calcium Mobilization | [1] |
| PAR4 | 9.5 | Human | Platelet Aggregation | [2] | |
| PAR4 | 2.1 | Monkey | Platelet Aggregation | [2] | |
| BMS-986141 | PAR4 | Potent (specific values not detailed in search results) | Human | Platelet Aggregation | [3] |
| ML354 | PAR4 | 140 | Human | Platelet Aggregation (PAR4-AP induced) | [4] |
| YD-3 | PAR4 | 130 | Human | Platelet Aggregation (GYPGKF induced) | [5] |
Table 1: Potency of PAR4 Antagonists
| Antagonist | Selectivity (PAR1 IC50 / PAR4 IC50) | Species | Assay Type | Reference |
| BMS-986120 | Highly selective (no significant inhibition of PAR1-AP induced activity) | Human | Platelet Aggregation, Calcium Mobilization | [1][6] |
| ML354 | ~70-fold | Human | Platelet Aggregation | [7] |
| YD-3 | Selective for PAR4 (no or little effect on PAR1 agonist peptide SFLLRN) | Human | Platelet Aggregation | [5] |
Table 2: Selectivity Profile of PAR4 Antagonists against PAR1
Unveiling the Mechanism: PAR4 Signaling Pathways
PAR4 activation initiates a cascade of intracellular events primarily through the coupling to two main G-protein families: Gq and G12/13. Understanding this pathway is critical for interpreting the effects of PAR4 antagonists.
Experimental Protocols: Methodologies for Antagonist Characterization
The characterization of PAR4 antagonist selectivity and specificity relies on a suite of robust in vitro assays. Below are detailed overviews of the key experimental protocols.
Calcium Mobilization Assay
This assay measures the antagonist's ability to inhibit the increase in intracellular calcium ([Ca2+]i) following PAR4 activation.
-
Cell Preparation: Adherent cells (e.g., HEK293) stably expressing human PAR4 are cultured in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered saline solution.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the PAR4 antagonist or vehicle control for a defined period.
-
Agonist Stimulation: A PAR4 agonist (e.g., PAR4-AP, AYPGKF-NH2) is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the calcium response against the antagonist concentration.
Platelet Aggregation Assay
This assay assesses the functional consequence of PAR4 antagonism on platelet function.
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared from fresh human or animal blood by centrifugation.
-
Antagonist Incubation: PRP is incubated with different concentrations of the PAR4 antagonist or vehicle.
-
Agonist-Induced Aggregation: A PAR4 agonist is added to the PRP, and platelet aggregation is monitored by light transmission aggregometry. As platelets aggregate, light transmission through the sample increases.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value is determined by the concentration of the antagonist that inhibits 50% of the maximal aggregation response.
Flow Cytometry for P-selectin Expression
This method quantifies the expression of P-selectin, a marker of platelet α-granule secretion and activation, on the platelet surface.
-
Blood/Platelet Preparation: Whole blood or isolated platelets are used.
-
Antagonist and Agonist Treatment: Samples are pre-incubated with the PAR4 antagonist followed by stimulation with a PAR4 agonist.
-
Antibody Staining: Platelets are stained with a fluorescently labeled antibody specific for P-selectin (CD62P) and a platelet-specific marker (e.g., CD41).
-
Flow Cytometric Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer.
-
Data Analysis: The percentage of P-selectin-positive platelets or the mean fluorescence intensity is determined, and the inhibitory effect of the antagonist is quantified.
Radioligand Binding Assay
This assay directly measures the affinity of an antagonist for the PAR4 receptor.
-
Membrane Preparation: Cell membranes expressing PAR4 are isolated from cultured cells or tissues.
-
Competitive Binding: A fixed concentration of a radiolabeled PAR4 ligand (e.g., [3H]-BMS-986120) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the Ki (inhibition constant) of the antagonist is calculated, providing a measure of its binding affinity.
Experimental and Screening Workflow
The discovery and characterization of novel PAR4 antagonists typically follow a structured workflow, integrating various screening and characterization assays.
References
- 1. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of PAR4 Antagonist 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Protease-Activated Receptor 4 (PAR4) antagonists, with a focus on a representative compound, referred to herein as "PAR4 antagonist 2." This document details the experimental methodologies, presents key quantitative data, and illustrates the underlying biological pathways and experimental workflows.
Introduction to PAR4 and its Antagonism
Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades.[1][2] In humans, platelets express both PAR1 and PAR4, which are activated by thrombin and play crucial roles in hemostasis and thrombosis.[2][3][4][5]
While PAR1 is a high-affinity receptor that mediates a rapid and transient signaling response, PAR4 is a lower-affinity receptor responsible for a slower, more sustained signal.[2][3][4][6][7] This prolonged signaling by PAR4 is critical for the later stages of platelet aggregation and the formation of a stable thrombus.[3][7][8] Consequently, selective antagonism of PAR4 presents a promising therapeutic strategy for the prevention of thrombotic events with a potentially lower risk of bleeding compared to broader antiplatelet agents.[7][9][10]
This guide focuses on the in vitro characterization of a selective PAR4 antagonist, providing the foundational data and methodologies necessary for its preclinical evaluation.
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been determined using a variety of functional assays. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency of Representative PAR4 Antagonists
| Antagonist | Assay Type | Species | IC50 | Reference |
| BMS-986120 | Inhibition of PAR4-induced calcium mobilization | Human (HEK293 cells) | 0.56 nM | [11] |
| BMS-986120 | Inhibition of platelet aggregation (vs. γ-thrombin) | Human (Platelet-rich plasma) | 7.3 nM | [12] |
| BMS-986120 | Inhibition of platelet aggregation (vs. PAR4-AP) | Human (Whole blood) | 9.5 nM | [11][12] |
| BMS-986120 | Inhibition of platelet aggregation (vs. PAR4-AP) | Monkey (Whole blood) | 2.1 nM | [11][12] |
| ML354 | PAR4 Antagonism | Human | 140 nM | [13] |
| YD-3 | PAR4 Antagonism (vs. PAR4-AP) | Human (Platelets) | - | [5] |
| Compound 7 | Inhibition of γ-thrombin activation of PAR4 | Human (Platelets) | 2.3 µM | [9] |
Table 2: Selectivity Profile of Representative PAR4 Antagonists
| Antagonist | Off-Target | Assay Type | Activity/Selectivity | Reference |
| BMS-986120 | PAR1 | Platelet aggregation (vs. PAR1-AP) | No effect | [12] |
| ML354 | PAR1 | Platelet aggregation | ~70-fold selectivity for PAR4 over PAR1 | [13] |
| YD-3 | PAR1 | GPIIbIIIa activation | Low inhibition | [5] |
Signaling Pathways and Experimental Workflows
PAR4 Signaling Pathway
Activation of PAR4 by thrombin initiates a signaling cascade through Gq and G12/13 proteins.[7][14] The Gq pathway leads to the activation of phospholipase Cβ (PLCβ), resulting in intracellular calcium mobilization and the activation of protein kinase C (PKC).[1][14] The G12/13 pathway activates RhoA, leading to cytoskeletal changes.[3][14] These pathways collectively contribute to platelet shape change, granule secretion, and aggregation.
PAR4 Signaling Cascade.
Experimental Workflow: In Vitro Platelet Aggregation Assay
A common method to assess the efficacy of a PAR4 antagonist is through a platelet aggregation assay. This workflow outlines the key steps involved in such an experiment.
Platelet Aggregation Assay Workflow.
Mechanism of Action: Competitive Antagonism
Schild analysis is often employed to determine the mode of inhibition of a receptor antagonist. For many PAR4 antagonists, a competitive mechanism of action is observed, where the antagonist reversibly binds to the receptor at the same site as the agonist.
Competitive Antagonism at PAR4.
Detailed Experimental Protocols
Platelet Aggregation Assay
Objective: To determine the concentration-dependent inhibition of PAR4-mediated platelet aggregation by this compound.
Materials:
-
Freshly drawn human blood from healthy, consenting donors.
-
Anticoagulant (e.g., acid-citrate-dextrose).
-
PAR4 agonist: PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2) or γ-thrombin.[9][15]
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Platelet-rich plasma (PRP) or washed platelets.
-
Light transmission aggregometer.
Procedure:
-
Platelet Preparation:
-
For PRP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Collect the supernatant PRP.
-
For washed platelets: Further process PRP by pelleting platelets at a higher speed, washing with a suitable buffer, and resuspending to a standardized concentration.
-
-
Assay Performance:
-
Pre-warm platelet suspensions to 37°C.
-
Add varying concentrations of this compound or vehicle to the platelet suspension and incubate for a defined period (e.g., 5-10 minutes).[5]
-
Initiate aggregation by adding a fixed concentration of PAR4 agonist (e.g., 200 µM PAR4-AP).[5]
-
Monitor the change in light transmittance for a set duration (e.g., 5-10 minutes). Maximum aggregation is recorded.
-
-
Data Analysis:
-
Normalize the aggregation response to the vehicle control (defined as 100% aggregation).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Calcium Mobilization Assay
Objective: To measure the inhibition of PAR4-induced intracellular calcium release by this compound.
Materials:
-
HEK293 cells stably expressing human PAR4.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
PAR4 agonist (e.g., PAR4-AP).
-
This compound.
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Preparation:
-
Plate PAR4-expressing HEK293 cells in a 96- or 384-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
-
Assay Performance:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound or vehicle to the wells and incubate.
-
Place the plate in the fluorometric reader and establish a baseline fluorescence reading.
-
Inject the PAR4 agonist and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value as described for the platelet aggregation assay.
-
Flow Cytometry for Platelet Activation Markers (GPIIbIIIa and P-selectin)
Objective: To quantify the inhibition of PAR4-induced expression of platelet activation markers by this compound.
Materials:
-
Washed human platelets.
-
Fluorochrome-conjugated antibodies against activated GPIIbIIIa (e.g., PAC-1) and P-selectin (CD62P).[9][16]
-
This compound.
-
Flow cytometer.
Procedure:
-
Platelet Treatment:
-
Incubate washed platelets with varying concentrations of this compound or vehicle.
-
Stimulate the platelets with a PAR4 agonist for a defined period (e.g., 30 minutes).[9]
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated antibodies to the platelet suspensions and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Fix the samples if necessary.
-
Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity or the percentage of positive cells for each activation marker.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of marker expression relative to the agonist-only control.
-
Determine the IC50 value.
-
Conclusion
The in vitro characterization of this compound through a combination of functional assays provides a comprehensive understanding of its potency, selectivity, and mechanism of action. The data generated from these studies are essential for the continued development of PAR4 antagonists as a novel class of antiplatelet therapeutics. The detailed protocols and illustrative diagrams in this guide serve as a valuable resource for researchers in this field.
References
- 1. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
The Intricate Dance of Binding: A Technical Guide to PAR4 Antagonist Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical aspects of Protease-Activated Receptor 4 (PAR4) antagonist binding affinity and kinetics. As a key player in thrombosis and hemostasis, PAR4 has emerged as a promising therapeutic target. Understanding the quantitative measures of antagonist binding and the temporal dynamics of these interactions is paramount for the development of safe and effective antiplatelet therapies. This document provides a consolidated overview of binding data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Section 1: Quantitative Analysis of PAR4 Antagonist Binding Affinity
The binding affinity of a PAR4 antagonist is a primary determinant of its potency. This is typically quantified by equilibrium dissociation constants (Kd), inhibitory constants (Ki), or half-maximal inhibitory concentrations (IC50). Below is a summary of reported binding affinities for notable PAR4 antagonists.
| Antagonist | Assay Type | Cell/System | Agonist | Parameter | Value (nM) | Reference |
| BMS-986120 | Radioligand Binding | HEK293 cells expressing PAR4 | - | Kd | 0.098 | [1] |
| Calcium Mobilization | HEK293 cells expressing PAR4 | PAR4-AP | IC50 | 0.56 | [2][3] | |
| Platelet Aggregation | Human Platelet-Rich Plasma | γ-thrombin | IC50 | <10 | [4] | |
| Platelet Aggregation | Human Blood | - | IC50 | 9.5 | [3] | |
| Platelet Aggregation | Monkey Blood | - | IC50 | 2.1 | [3] | |
| YD-3 | Platelet Aggregation | Washed Human Platelets | GYPGKF (PAR4-AP) | IC50 | 130 | [5] |
| P4pal-i1 | Platelet Aggregation | Human Platelets | PAR4-AP | IC50 | 600 | [1] |
| mAb-RC3 (antibody) | Surface Plasmon Resonance | Purified PAR4 peptide | - | Kd | ~0.4 | [6] |
Section 2: Understanding the Kinetics of PAR4 Antagonist Interactions
Beyond simple affinity, the kinetics of an antagonist's interaction with PAR4—specifically its association rate (kon) and dissociation rate (koff)—provide crucial insights into its mechanism of action and duration of effect. The ratio of koff to kon determines the equilibrium dissociation constant (Kd). Residence time, the reciprocal of the dissociation rate (1/koff), is an increasingly important parameter in drug discovery, as a longer residence time can lead to a more sustained pharmacological effect.
While extensive kinetic data for a wide range of PAR4 antagonists is not always readily available in the public domain, the reversible nature of binding for compounds like BMS-986120 has been highlighted.[2][7] The determination of these kinetic parameters is most accurately achieved through techniques such as Surface Plasmon Resonance (SPR).
| Antagonist | Method | Association Rate (kon) | Dissociation Rate (koff) | Residence Time | Reference |
| BMS-986120 | Radioligand Binding | Not explicitly stated | Characterized as reversible | Not explicitly stated | [7][8] |
| mAb-RC3 (antibody) | Surface Plasmon Resonance | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |
Note: Explicit kon and koff values for small molecule PAR4 antagonists are not consistently reported in the reviewed literature. The reversible nature of binding is a key characteristic that is often emphasized.
Section 3: Core Experimental Protocols
The characterization of PAR4 antagonist binding affinity and kinetics relies on a suite of specialized in vitro assays. The following sections detail the methodologies for the most critical of these experiments.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[9] These assays typically involve the use of a radiolabeled form of the antagonist or a competing ligand.
3.1.1 Saturation Binding Assay to Determine Kd and Bmax
This assay measures the affinity (Kd) and the total number of binding sites (Bmax) for a radiolabeled antagonist.
-
Membrane Preparation: Membranes are prepared from cells overexpressing PAR4 (e.g., HEK293 cells).[10] Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer.
-
Incubation: A fixed amount of membrane protein is incubated with increasing concentrations of the radiolabeled antagonist.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding. The resulting data is then fitted to a saturation binding curve to determine the Kd and Bmax.
3.1.2 Competition Binding Assay to Determine Ki
This assay measures the affinity (Ki) of an unlabeled antagonist by its ability to compete with a radiolabeled ligand for binding to PAR4.
-
Incubation: A fixed concentration of the radiolabeled ligand and a fixed amount of PAR4-expressing cell membranes are incubated with a range of concentrations of the unlabeled antagonist.
-
Separation and Quantification: Similar to the saturation binding assay, bound and free radioligand are separated by filtration, and the radioactivity is quantified.
-
Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on both the association and dissociation rates.
-
Sensor Chip Preparation: A sensor chip with a gold surface is functionalized to immobilize the PAR4 receptor or a peptide fragment.[2]
-
Ligand Immobilization: A solution containing the purified PAR4 protein is passed over the sensor chip surface, leading to its covalent attachment.
-
Analyte Injection (Association): A solution containing the PAR4 antagonist (analyte) at a specific concentration is flowed over the sensor chip. The binding of the antagonist to the immobilized PAR4 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This is monitored over time to determine the association rate (kon).
-
Buffer Wash (Dissociation): The flow of the antagonist solution is replaced with a continuous flow of buffer. The dissociation of the antagonist from the receptor is monitored as a decrease in the SPR signal over time, allowing for the determination of the dissociation rate (koff).
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to calculate kon, koff, and subsequently the Kd.
Flow Cytometry for Functional Assessment in Platelets
Flow cytometry is a powerful tool to assess the functional consequences of PAR4 antagonist binding in a physiologically relevant cell type, the platelet. This method typically measures the expression of activation markers on the platelet surface.
-
Blood Collection and Platelet Preparation: Whole blood is collected from healthy donors into an anticoagulant. Platelet-rich plasma (PRP) is obtained by centrifugation, or washed platelets are prepared by further purification steps.
-
Incubation with Antagonist: Platelets are incubated with varying concentrations of the PAR4 antagonist or a vehicle control.
-
Platelet Activation: Platelets are then stimulated with a PAR4 agonist, such as γ-thrombin or a PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2).[11]
-
Immunostaining: The activated platelets are stained with fluorescently labeled antibodies against platelet activation markers, such as P-selectin (CD62P) or the activated form of the GPIIb/IIIa receptor (PAC-1).[12]
-
Flow Cytometric Analysis: The stained platelets are analyzed on a flow cytometer, which quantifies the fluorescence intensity of individual platelets.
-
Data Analysis: The inhibition of the expression of activation markers by the antagonist is used to determine its functional IC50.
Section 4: Visualizing the Core Frameworks
To facilitate a deeper understanding, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
PAR4 Signaling Pathways
Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor that, upon activation by proteases like thrombin, initiates intracellular signaling cascades primarily through two main G protein families: Gq and G12/13. These pathways ultimately lead to platelet activation, shape change, and aggregation.
Caption: PAR4 signaling through Gq and G12/13 pathways.
Experimental Workflow for Determining PAR4 Antagonist Binding Affinity
The process of characterizing a novel PAR4 antagonist involves a logical progression of experiments to determine its binding affinity and functional potency. The following workflow outlines a typical screening and characterization cascade.
Caption: Workflow for PAR4 antagonist binding characterization.
References
- 1. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A function-blocking PAR4 antibody is markedly antithrombotic in the face of a hyperreactive PAR4 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Thrombin Signaling: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of the PAR4 Antagonist BMS-986120
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BMS-986120, a first-in-class, oral, selective, and reversible antagonist of Protease-Activated Receptor 4 (PAR4). As a key receptor for thrombin-mediated platelet activation, PAR4 represents a promising target for novel antiplatelet therapies.[1][2][3][4] This document consolidates data from preclinical and Phase I clinical studies, details the experimental methodologies used to characterize this compound, and visualizes the core signaling pathways and experimental workflows.
Introduction to PAR4 Antagonism
Thrombin is the most potent activator of platelets and plays a critical role in thrombosis.[5] It exerts its effects on human platelets primarily through two G-protein coupled receptors: PAR1 and PAR4.[6][7] While PAR1 mediates a rapid, transient signaling response to low thrombin concentrations, PAR4 is responsible for a more sustained, prolonged signaling cascade at higher thrombin concentrations, which is crucial for the formation of a stable thrombus.[5][8]
Targeting PAR4 is hypothesized to offer a safer antiplatelet strategy compared to other agents. By selectively inhibiting the sustained signaling required for occlusive thrombus formation while preserving the initial, rapid response mediated by PAR1, PAR4 antagonism may reduce thrombotic events with a lower risk of bleeding complications.[4][5][9][10] BMS-986120 is a leading investigational compound in this class.[1][2][3][11]
Pharmacokinetic Profile of BMS-986120
BMS-986120 has been evaluated in Phase I single-ascending-dose (SAD) and multiple-ascending-dose (MAD) studies in healthy human volunteers. The compound exhibits rapid absorption and dose-proportional pharmacokinetics.[1][2][12]
Summary of Single-Ascending-Dose (SAD) Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for BMS-986120 following single oral doses.
| Dose | Cmax (ng/mL) | AUC (h*ng/mL) | Tmax (hours) | t½ (hours) |
| 3.0 mg | 27.3 | 164 | - | 44.7 |
| 60 mg | 255 (±136) | - | ~2.0 | ~4.0 |
| 180 mg | 1536 | 15,603 | - | 84.1 |
| Data compiled from multiple studies in healthy volunteers. Cmax for 60 mg dose is presented as mean ± 95% CI. AUC represents AUC to infinity. Half-life appears to increase with dose, suggesting potential non-linear elimination at higher concentrations.[1][2][3][13] |
Multiple-Dose Pharmacokinetics
In multiple-ascending-dose studies, BMS-986120 demonstrated an accumulation index suggesting an approximately 2-fold increase in the area under the curve (AUC) at steady state.[1][2]
Pharmacodynamic Profile of BMS-986120
The pharmacodynamic effects of BMS-986120 are characterized by its potent, selective, and reversible inhibition of PAR4-mediated platelet activation and aggregation.[3][14]
Inhibition of Platelet Aggregation
BMS-986120 demonstrates a clear dose- and concentration-dependent inhibition of platelet aggregation induced by the PAR4 agonist peptide (PAR4-AP).
| Study Type | Dose | PAR4-AP Concentration | % Inhibition of Platelet Aggregation | Duration of Effect |
| SAD | 1.0 mg | 12.5 µM | ≥80% in 3/6 subjects | Not sustained through 24h |
| SAD | 75 mg | 12.5 µM | ≥80% | Sustained for at least 24h |
| SAD | 180 mg | 12.5 µM | ≥80% | Sustained for at least 24h |
| MAD | ≥10 mg daily | 12.5 µM - 100 µM | Complete Inhibition | Maintained for at least 24h post-dose after ~7 days |
| SAD: Single-Ascending-Dose; MAD: Multiple-Ascending-Dose. Data from studies in healthy volunteers.[1][2][11] |
Effect on Thrombus Formation
In an ex vivo model of acute arterial injury, a single 60 mg dose of BMS-986120 was shown to significantly reduce thrombus formation under high shear stress, an effect driven by a reduction in platelet-rich thrombus deposition.[3][14]
| Time Post-Dose | Reduction in Total Thrombus Area (High Shear) | Reduction in Platelet-Rich Thrombus (High Shear) |
| 2 hours | 29.2% | 34.8% |
| 24 hours | 21.4% | 23.3% |
| Data from a study using a Badimon chamber.[14] |
Key Signaling Pathways
PAR4-Mediated Platelet Activation
Thrombin cleaves the N-terminus of the PAR4 receptor, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling. This process primarily involves the activation of Gq and G12/13 protein pathways.[5][8][15] Gq activation leads to the stimulation of Phospholipase C-β (PLCβ), resulting in increased intracellular calcium and Protein Kinase C (PKC) activation.[8][15] The G12/13 pathway activates Rho GEF, which is critical for platelet shape change.[8] Together, these signals culminate in granule secretion, platelet aggregation, and stable thrombus formation.
Experimental Protocols and Methodologies
The characterization of BMS-986120 involved several key experimental procedures to assess its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Analysis Workflow
Blood samples were collected from study participants at predetermined time points following drug administration. Plasma concentrations of BMS-986120 were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard for small molecule quantification in biological matrices. These concentration-time data were then used to calculate standard PK parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Ex Vivo Platelet Aggregation Assay
This assay measures the ability of platelets in a whole blood or platelet-rich plasma (PRP) sample to aggregate in response to an agonist.
-
Objective: To determine the inhibitory effect of BMS-986120 on PAR4-mediated platelet aggregation.
-
Methodology:
-
Sample Collection: Whole blood is collected from subjects at baseline and various time points after receiving BMS-986120 or placebo.
-
PRP Preparation: Platelet-rich plasma is prepared by centrifuging the whole blood at a low speed.
-
Assay Performance: The PRP is placed in an aggregometer. A PAR4-specific agonist peptide (PAR4-AP, e.g., AYPGKF) is added to the sample to induce aggregation.
-
Measurement: The aggregometer measures the change in light transmittance through the PRP sample as platelets aggregate. The extent of aggregation is recorded over time.
-
Analysis: The maximum percentage of aggregation is calculated, and the inhibition caused by BMS-986120 is determined by comparing post-dose to pre-dose values.[1][11]
-
Ex Vivo Thrombus Formation (Badimon Chamber)
This method assesses thrombus formation under controlled, physiologically relevant blood flow conditions.
-
Objective: To evaluate the effect of BMS-986120 on thrombosis in a model that simulates arterial injury.
-
Methodology:
-
Device: The Badimon perfusion chamber is an ex vivo model containing a thrombogenic substrate (e.g., porcine aortic tunica media).
-
Perfusion: Anticoagulated whole blood, drawn directly from the study subject, is perfused through the chamber at a specific shear rate (e.g., high shear to mimic arterial flow).
-
Thrombus Formation: Platelets adhere and aggregate on the substrate, forming a thrombus.
-
Quantification: After perfusion, the substrate is removed. The thrombus area is quantified using digital microscopy and image analysis software. The composition (e.g., platelet-rich vs. fibrin-rich areas) can also be assessed.[3][14]
-
Conclusion
BMS-986120 is a selective, reversible oral PAR4 antagonist with a predictable pharmacokinetic profile and potent, concentration-dependent pharmacodynamic effects.[1][2][11] Clinical and preclinical data indicate that it effectively inhibits PAR4-mediated platelet aggregation and reduces thrombus formation.[3][14] The unique mechanism of targeting the sustained phase of thrombin signaling positions PAR4 antagonism as a potentially safer and effective strategy in the management of thrombotic diseases.[4][10][16] The methodologies outlined in this guide provide a robust framework for the continued investigation and development of this promising class of antiplatelet agents.
References
- 1. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 7. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
- 14. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Protease-Activated Receptor 4 (PAR4) in Platelet Activation and Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), plays a pivotal role in the amplification and stabilization of platelet aggregation and thrombus formation. As the secondary thrombin receptor on human platelets, its sustained signaling, in contrast to the transient activation of PAR1, makes it a compelling target for anti-thrombotic therapies. This technical guide provides an in-depth exploration of PAR4's mechanism of action, its downstream signaling cascades, and its contribution to thrombosis and hemostasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction to PAR4 in Platelet Biology
Human platelets express two primary thrombin receptors: PAR1 and PAR4.[1][2] Thrombin, a potent serine protease generated during coagulation, activates these receptors by cleaving their N-terminal exodomains, which unmasks a tethered ligand that binds intramolecularly to activate the receptor.[3] While PAR1 is a high-affinity receptor responsible for the initial, rapid platelet response to low thrombin concentrations, PAR4 is a lower-affinity receptor that mediates a slower, but more sustained and prolonged signaling response, which is crucial for the stabilization of platelet aggregates and the formation of a robust thrombus.[4][5] This dual-receptor system allows for a graded and controlled platelet response to varying levels of thrombin.[2] The distinct kinetics of PAR1 and PAR4 signaling provide a therapeutic window for targeting PAR4 to inhibit occlusive thrombosis while potentially preserving initial hemostasis mediated by PAR1.[5][6]
PAR4 Activation and Signaling Pathway
Thrombin-mediated cleavage of PAR4 between arginine-47 and glycine-48 exposes a new N-terminal sequence, GYPGKF, which acts as the tethered activating ligand.[7] This ligand binds to the receptor's second extracellular loop, triggering a conformational change that initiates downstream signaling.[6]
PAR4 couples primarily to two major G-protein families: Gq and G12/13.[4][6]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ).[4] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the dense tubular system, leading to a sustained increase in intracellular calcium (Ca2+) levels.[4][7] DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which plays a crucial role in granule secretion and the activation of integrin αIIbβ3.[1][8]
-
G12/13 Pathway: Coupling to G12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[6] Activated RhoA stimulates Rho kinase (ROCK), a key regulator of platelet shape change.[7]
The sustained signaling from PAR4 is attributed to its slower internalization compared to PAR1.[1] This prolonged activation is critical for the late-phase events of platelet activation, including the formation of stable thrombi.[5][7]
Signaling Pathway Diagram
Caption: PAR4 signaling cascade in platelets.
Role of PAR4 in Thrombosis and Hemostasis
Studies using PAR4 knockout mice and specific PAR4 antagonists have elucidated the critical role of this receptor in thrombosis.
-
Arterial Thrombosis: In models of arterial thrombosis, such as the ferric chloride-induced carotid artery injury model, both global and platelet-specific PAR4 knockout mice show significantly reduced thrombus formation and prolonged time to occlusion.[9][10][11] This highlights the importance of platelet PAR4 in the development of arterial thrombi.[10]
-
Venous Thrombosis: PAR4 also contributes to venous thrombosis. Mice with reduced PAR4 reactivity exhibit smaller venous clots in inferior vena cava stasis and stenosis models.[12][13] This is linked to decreased platelet procoagulant activity and reduced formation of platelet-neutrophil aggregates.[12][13]
-
Hemostasis: While crucial for thrombosis, the role of PAR4 in normal hemostasis appears to be less critical than that of PAR1, especially at low thrombin concentrations.[5] However, global PAR4 knockout mice exhibit prolonged bleeding times, indicating that PAR4 does contribute to hemostatic plug stability.[14][15] Specifically, platelet PAR4 is necessary for maintaining the stability of the hemostatic plug, although it is not required for its initial formation.[10][16] This suggests that targeting PAR4 could potentially reduce thrombotic risk with a lower bleeding liability compared to broader antiplatelet agents.[17]
Quantitative Data on PAR4 Function
The following tables summarize key quantitative data from various studies on PAR4-mediated platelet activation and its role in thrombosis and hemostasis.
Table 1: Potency of PAR Agonists in Platelet Aggregation
| Receptor | Agonist Peptide | EC50 for Platelet Aggregation (µM) |
| PAR1 | TFLLR-NH2 | ~1.9 - 3[18] |
| PAR4 | AYPGKF-NH2 | ~56 - 80[18] |
Note: EC50 values can vary depending on experimental conditions.
Table 2: Effects of PAR4 Deficiency on Hemostasis and Thrombosis in Mice
| Mouse Model | Parameter | Wild-Type | PAR4 Knockout (Par4-/-) | Reference |
| C57BL/6 | Tail Bleeding Time (min) | 2.0 (median) | > 10 (median) | [14] |
| C57BL/6 | Blood Loss (µL) | - | ~25 times more than wild-type | [15] |
| C57BL/6 | Time to Arterial Occlusion (FeCl3 model, min) | 12 ± 3.4 | > 30 | [11][15] |
| - | Survival after Thromboplastin-induced Pulmonary Embolism (min) | 3.7 (median) | > 20 (median) | [14] |
Experimental Protocols
Preparation of Washed Human Platelets
This protocol is essential for in vitro studies of platelet function, removing plasma proteins that could interfere with agonist-induced activation.
-
Blood Collection: Draw venous blood from healthy, consenting volunteers into tubes containing 3.8% trisodium (B8492382) citrate (B86180) (9:1 v/v).[1]
-
Acid-Citrate-Dextrose (ACD) Addition: Add ACD at a 1:10 (v/v) ratio to the citrated blood.[1]
-
Platelet-Rich Plasma (PRP) Isolation: Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain PRP.[1]
-
Platelet Pelletization: Add prostacyclin (0.1 µg/ml) to the PRP to prevent premature platelet activation. Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.[1]
-
Washing: Resuspend the platelet pellet gently in a suitable buffer (e.g., Tyrode's buffer) containing prostacyclin. Repeat the centrifugation and resuspension steps to wash the platelets.
-
Final Resuspension: Resuspend the final platelet pellet in buffer without prostacyclin and adjust the platelet count as required for the specific assay.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a stirred suspension of platelets as they aggregate in response to an agonist.
-
Sample Preparation: Place an aliquot of washed platelets or PRP in a cuvette with a stir bar.
-
Baseline Measurement: Place the cuvette in the aggregometer and establish a baseline light transmission.
-
Agonist Addition: Add the PAR4 agonist (e.g., PAR4-AP, AYPGKF-NH2) or thrombin to the platelet suspension.
-
Data Recording: Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.
In Vivo Thrombosis Model: Ferric Chloride (FeCl3)-Induced Carotid Artery Injury
This is a widely used model to study arterial thrombosis in mice.
-
Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.
-
Injury Induction: Apply a piece of filter paper saturated with FeCl3 solution (e.g., 8%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[16]
-
Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe.
-
Endpoint: The time to stable vessel occlusion (defined as no blood flow for a set duration, e.g., 2 minutes) is recorded as the primary endpoint.[16]
Experimental Workflow Diagram
Caption: General workflow for studying PAR4 function.
PAR4 as a Therapeutic Target
The distinct roles of PAR1 and PAR4 in platelet activation have made PAR4 an attractive target for novel antiplatelet therapies.[1][6] Antagonizing PAR4 is hypothesized to inhibit the sustained platelet activation required for occlusive thrombus formation while preserving the initial, PAR1-mediated hemostatic response.[5] This could lead to a better safety profile with a reduced risk of bleeding compared to existing antiplatelet agents.[17][19]
Several PAR4 antagonists are in development, with some having undergone early-phase clinical trials.[20][21][22] For example, BMS-986120, an oral PAR4 antagonist, has been shown to selectively and reversibly inhibit PAR4-mediated platelet activation and reduce ex vivo thrombus formation under high shear stress.[20][22]
Conclusion
PAR4 is a critical mediator of sustained platelet activation and plays a significant role in both arterial and venous thrombosis. Its distinct signaling kinetics compared to PAR1 provide a strong rationale for its development as a therapeutic target for the prevention and treatment of thrombotic disorders. The experimental models and quantitative data presented in this guide offer a foundation for researchers and drug developers to further investigate the intricate biology of PAR4 and to advance the development of next-generation antiplatelet therapies.
References
- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 3. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles and mechanisms of PAR4 and P2Y12/phosphatidylinositol 3-kinase pathway in maintaining thrombin-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic deletion of platelet PAR4 results in reduced thrombosis and impaired hemostatic plug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. A Mouse Model of the Protease Activated Receptor 4 (PAR4) Pro310Leu Variant has Reduced Platelet Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mice with reduced protease-activated receptor 4 reactivity show decreased venous thrombosis and platelet procoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mice with reduced protease-activated receptor 4 reactivity show decreased venous thrombosis and platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impaired hemostasis and protection against thrombosis in protease-activated receptor 4-deficient mice is due to lack of thrombin signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. alzdiscovery.org [alzdiscovery.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
PAR4 Antagonism: A Novel Therapeutic Avenue for Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protease-activated receptor 4 (PAR4), a G-protein coupled receptor, has emerged as a compelling target for the modulation of inflammatory processes. Primarily recognized for its role in platelet activation and thrombosis, recent evidence has illuminated its significant contribution to a spectrum of inflammatory diseases. PAR4 activation by proteases such as thrombin and trypsin triggers intracellular signaling cascades that lead to the release of pro-inflammatory mediators, leukocyte recruitment, and activation of the NLRP3 inflammasome. Consequently, the development of specific PAR4 antagonists presents a promising strategy for therapeutic intervention in various inflammatory conditions. This guide provides a comprehensive overview of the role of PAR4 in inflammation, the mechanism of action of its antagonists, key preclinical and clinical data, detailed experimental protocols, and a look into the future of PAR4-targeted therapies.
The Role of PAR4 in Inflammation
PAR4 is a critical link between coagulation and inflammation.[1][2] Its activation on various cell types, including platelets, immune cells (neutrophils, monocytes), and endothelial cells, orchestrates a multifaceted inflammatory response.[3][4]
Key Functions of PAR4 in Inflammation:
-
Platelet Activation and Secretion: PAR4 activation on platelets leads to the release of inflammatory mediators from their granules, which can recruit and activate leukocytes at sites of inflammation.[5]
-
Leukocyte Recruitment and Infiltration: Studies have shown that PAR4 signaling promotes leukocyte rolling, adherence, and infiltration into inflamed tissues, a crucial step in the inflammatory cascade.[2][6]
-
Cytokine and Chemokine Release: Activation of PAR4 can induce the production and release of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response.[6]
-
NLRP3 Inflammasome Activation: PAR4 signaling has been directly linked to the activation of the canonical NLRP3 inflammasome, leading to the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.[1][2]
The expression of PAR4 itself can be upregulated by inflammatory stimuli, suggesting a feed-forward loop that sustains and exacerbates inflammatory conditions.[7]
PAR4 Signaling Pathways in Inflammation
PAR4 activation initiates intracellular signaling primarily through the Gαq and Gα12/13 pathways.[3][8]
-
Gαq Pathway: Upon activation, PAR4 couples to Gαq, which in turn activates phospholipase C-β (PLC-β).[3][9][10] PLC-β cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory genes.[3]
-
Gα12/13 Pathway: PAR4 can also signal through Gα12/13, which activates RhoGEFs and the small GTPase RhoA. This pathway is involved in cytoskeletal rearrangements and cell migration.[3]
A critical aspect of PAR4-mediated inflammation is its ability to activate the NLRP3 inflammasome.[1][2] This multi-protein complex, upon activation, facilitates the cleavage of pro-caspase-1 to active caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.[11][12]
Diagram of PAR4 Signaling Pathway:
References
- 1. Thrombin receptor PAR4 drives canonical NLRP3 inflammasome signaling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin receptor PAR4 drives canonical NLRP3 inflammasome signaling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? [mdpi.com]
- 7. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipase C - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 12. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Preclinical Profile of a PAR4 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of a potent and selective PAR4 (Protease-Activated Receptor 4) antagonist. The focus of this guide is to present the core preclinical data, detailed experimental methodologies, and relevant signaling pathways to aid researchers and drug development professionals in understanding the therapeutic potential and mechanism of action of PAR4 antagonism. The data presented here is primarily centered around BMS-986120, a well-characterized, orally bioavailable PAR4 antagonist that has undergone extensive preclinical evaluation.[1][2][3]
Introduction to PAR4 as a Therapeutic Target
Thrombin is a potent platelet activator that plays a crucial role in hemostasis and thrombosis. It exerts its effects on human platelets through two G protein-coupled receptors: PAR1 and PAR4.[2] While PAR1 is a high-affinity receptor that mediates the initial, rapid phase of platelet activation, PAR4 is a lower-affinity receptor responsible for a slower, more sustained signaling response that is critical for thrombus stabilization and growth.[2][3] This distinction in signaling kinetics and function makes PAR4 an attractive target for antiplatelet therapy. Selective antagonism of PAR4 is hypothesized to inhibit pathological thrombus formation with a potentially lower risk of bleeding compared to agents that broadly inhibit platelet function or target PAR1.[2][4]
Quantitative Preclinical Data for BMS-986120
The following tables summarize the key quantitative data from preclinical studies of the PAR4 antagonist BMS-986120.
Table 1: In Vitro Potency and Selectivity of BMS-986120
| Parameter | Species | Assay System | Value | Reference |
| IC₅₀ | Human | PAR4-AP induced platelet aggregation in whole blood | 9.5 nM | [5] |
| Monkey | PAR4-AP induced platelet aggregation in whole blood | 2.1 nM | [5] | |
| Human | PAR4-induced calcium mobilization in HEK293 cells | 0.56 nM | [6] | |
| Human | γ-thrombin induced platelet aggregation in PRP | <10 nM | [6] | |
| Selectivity | Human | PAR1-AP induced calcium mobilization in HEK293 cells | >5,000 nM | [7] |
| Binding Affinity (Kd) | Human | [³H]-BMS-986120 binding to PAR4-expressing cell membranes | 0.098 nM | [7] |
PAR4-AP: PAR4 Agonist Peptide; PRP: Platelet-Rich Plasma
Table 2: In Vivo Efficacy of BMS-986120 in a Cynomolgus Monkey Electrolytic Carotid Artery Thrombosis (ECAT) Model
| Dose (mg/kg, oral) | Reduction in Thrombus Weight (%) | Increase in Bleeding Time (fold-increase) | Reference |
| 0.2 | 35 ± 5 | Minimal | [5][7] |
| 0.5 | 49 ± 4 | Minimal | [5][7] |
| 1.0 | 83 ± 4 | ~2 | [5][6][7] |
Table 3: Pharmacokinetic Profile of BMS-986120
| Species | Parameter | Value | Reference |
| Human (Phase 1) | Tmax (single oral dose) | ~2 hours | [2] |
| Half-life (single oral dose) | ~4 hours | [2] |
Key Preclinical Experimental Protocols
This section details the methodologies for the key experiments cited in the preclinical evaluation of PAR4 antagonists.
In Vitro Platelet Aggregation Assay
Objective: To determine the potency of a PAR4 antagonist in inhibiting platelet aggregation induced by a specific PAR4 agonist.
Materials:
-
Freshly drawn human or non-human primate whole blood collected in 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
PAR4 Agonist Peptide (PAR4-AP), e.g., AYPGKF-NH₂.
-
Test compound (PAR4 antagonist) at various concentrations.
-
Light Transmission Aggregometer.
Protocol:
-
Preparation of PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation: Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Compound Addition: Add the PAR4 antagonist at desired final concentrations to the PRP and incubate for a specified period (e.g., 2-5 minutes).
-
Initiation of Aggregation: Add the PAR4-AP at a concentration known to induce a submaximal to maximal aggregation response (e.g., 50-100 µM).
-
Data Acquisition: Record the change in light transmission for a defined period (e.g., 5-10 minutes). The aggregation is measured as the maximum percentage change in light transmission, with PPP representing 100% aggregation.
-
Data Analysis: Plot the percentage of inhibition of platelet aggregation against the antagonist concentration to determine the IC₅₀ value.
Flow Cytometry for Platelet Activation Markers
Objective: To assess the effect of a PAR4 antagonist on the expression of platelet activation markers such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (PAC-1 binding).
Materials:
-
Freshly drawn whole blood collected in 3.2% sodium citrate.
-
PAR4 Agonist Peptide (PAR4-AP).
-
Fluorochrome-conjugated antibodies: anti-CD62P (P-selectin), PAC-1 (binds to activated GPIIb/IIIa), and a platelet-specific marker (e.g., anti-CD41).
-
Fixation solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Protocol:
-
Blood Dilution: Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
Incubation with Antagonist: Add the PAR4 antagonist at various concentrations to the diluted blood and incubate.
-
Stimulation: Add PAR4-AP to induce platelet activation. An unstimulated sample serves as a negative control.
-
Staining: Add the fluorescently labeled antibodies (e.g., anti-CD62P-PE, PAC-1-FITC, and anti-CD41-APC) and incubate for 15-20 minutes at room temperature in the dark.
-
Fixation: Add a fixation solution to stop the reaction and preserve the cells.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics and positivity for the platelet-specific marker (CD41).
-
Data Analysis: Quantify the percentage of platelets positive for P-selectin and PAC-1 binding and the mean fluorescence intensity in the presence and absence of the antagonist.
Electrolytic-Induced Carotid Artery Thrombosis (ECAT) Model in Cynomolgus Monkeys
Objective: To evaluate the in vivo antithrombotic efficacy of a PAR4 antagonist in a primate model of arterial thrombosis.
Principle: An electrical current is applied to the carotid artery to induce endothelial injury, leading to the formation of an occlusive thrombus. The efficacy of the test compound is measured by its ability to prevent or reduce the size of the thrombus.
Protocol Outline:
-
Animal Preparation: Anesthetize male cynomolgus monkeys. Surgically expose the carotid artery.
-
Instrumentation: Place a flow probe around the artery to monitor blood flow. Position an electrode on the artery downstream of the flow probe.
-
Drug Administration: Administer the PAR4 antagonist (e.g., BMS-986120) or vehicle orally at a specified time before the induction of thrombosis.
-
Thrombus Induction: Apply a controlled electrical current (e.g., 4 mA for 1.25 minutes) to the artery to induce endothelial damage and subsequent thrombus formation.[8]
-
Monitoring: Continuously monitor carotid artery blood flow to determine the time to occlusion.
-
Thrombus Weight Measurement: After a defined period, excise the thrombotic segment of the artery and weigh the thrombus.
-
Bleeding Time Measurement: Perform template bleeding time measurements (e.g., from the kidney or mesenteric artery) to assess the effect of the antagonist on hemostasis.
-
Data Analysis: Compare the thrombus weight and bleeding time in the antagonist-treated group to the vehicle-treated group to determine the therapeutic window.
Visualizing the Mechanism and Workflow
PAR4 Signaling Pathway and Antagonist Intervention
Caption: PAR4 signaling pathway and the point of intervention by a PAR4 antagonist.
Preclinical Evaluation Workflow for a PAR4 Antagonist
Caption: A typical preclinical workflow for the evaluation of a PAR4 antagonist.
Conclusion
The preclinical data for the PAR4 antagonist BMS-986120 demonstrate its high potency, selectivity, and oral bioavailability. In a relevant non-human primate model of arterial thrombosis, it exhibited significant antithrombotic efficacy with a wider therapeutic window compared to standard-of-care antiplatelet agents.[6][7] These findings, supported by the detailed experimental protocols and a clear understanding of the PAR4 signaling pathway, provide a strong rationale for the continued investigation of selective PAR4 antagonists as a promising new class of antiplatelet therapy for the prevention and treatment of thrombotic diseases.[1][2]
References
- 1. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adaptation of the Folts and electrolytic methods of arterial thrombosis for the study of anti-thrombotic molecules in small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of PAR4 Antagonist 2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of the novel Protease-Activated Receptor 4 (PAR4) antagonist, Compound 31. This document details the current understanding of its mechanism of action, presents available quantitative data on its activity, and offers detailed protocols for key experimental procedures used in its characterization. For comparative purposes, data for the well-characterized PAR4 antagonist BMS-986120 is also included.
Introduction to PAR4 and its Antagonism
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) predominantly expressed on platelets, but also found on various other cell types including immune cells, endothelial cells, and neurons. It plays a crucial role in hemostasis and thrombosis. Activation of PAR4 by proteases such as thrombin leads to a conformational change, initiating intracellular signaling cascades. Unlike the high-affinity thrombin receptor PAR1 which mediates a rapid and transient signal, PAR4 is a low-affinity receptor that elicits a more sustained and prolonged signaling response, making it a compelling target for antiplatelet therapies with a potentially wider therapeutic window and lower bleeding risk.[1][2][3]
PAR4 antagonists are being investigated for their potential in preventing and treating thrombotic diseases. Compound 31 has been identified as a novel PAR4 antagonist that selectively inhibits thrombin-mediated receptor activation.[4] This guide delves into the cellular machinery affected by this antagonist.
Cellular Signaling Pathways of PAR4
Upon activation, PAR4 primarily couples to two main G-protein families: Gq/11 and G12/13. This initiates a cascade of downstream signaling events that ultimately lead to cellular responses such as platelet aggregation and secretion. Additionally, PAR4 signaling can be modulated by β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as initiation of G-protein-independent signaling pathways.
Gq/11 Signaling Pathway
Activation of the Gq/11 pathway by PAR4 leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. DAG, along with calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, contributing to platelet activation and granule secretion.
G12/13 Signaling Pathway
The G12/13 pathway activation by PAR4 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the formation of actin stress fibers and focal adhesions, leading to changes in cell shape, a critical step in platelet aggregation.
β-Arrestin-Mediated Signaling
Following activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), PAR4 can recruit β-arrestins. This interaction can sterically hinder further G-protein coupling, leading to signal desensitization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), initiating G-protein-independent signaling. Recent studies have also implicated β-arrestin and RhoA in PAR4-dependent membrane blebbing.[5]
Quantitative Data on PAR4 Antagonist Activity
This section presents a summary of the available quantitative data for PAR4 antagonist 2 (Compound 31) and the comparator compound, BMS-986120.
| Parameter | This compound (Compound 31) | BMS-986120 | Reference |
| Target | Protease-Activated Receptor 4 (PAR4) | Protease-Activated Receptor 4 (PAR4) | [4],[6] |
| Mechanism of Action | Antagonist of thrombin-induced activation | Reversible, selective antagonist | [4],[7] |
| IC50 (human PAR4) | 95 nM | 9.5 nM (whole blood, PAR4-AP induced) | [4],[6] |
| IC50 (mouse PAR4) | 367 nM | Not Reported | [4] |
| Binding Affinity (Kd) | Not Reported | 0.098 nM (HEK293T membranes) | [6] |
| Kon | Not Reported | 0.12 nM⁻¹·min⁻¹ | [6] |
| Koff | Not Reported | 0.008 min⁻¹ | [6] |
| Gα11 Activation IC50 | Not Reported | 3.4 nM | [6] |
| Gαq Activation IC50 | Not Reported | 3.9 nM | [6] |
| Gα14 Activation IC50 | Not Reported | 31 nM | [6] |
| β-arrestin 2 Recruitment IC50 | Not Reported | 7.2 nM | [6] |
| ERK1/2 Activation IC50 | Not Reported | 47 nM | [6] |
| Inhibition of Platelet Aggregation (human, vs. γ-thrombin) | Not Reported | 7.3 nM (platelet-rich plasma) | [6] |
| Inhibition of GPIIbIIIa activation | Inhibition observed at 10 µM | Significant inhibition reported | [4] |
| Inhibition of P-selectin expression | Inhibition observed at 10 µM | Significant inhibition reported | [4],[7] |
Table 1: Quantitative data for this compound (Compound 31) and BMS-986120.
Visualizing Cellular Mechanisms
PAR4 Signaling Pathways
Caption: Simplified PAR4 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Antagonist Characterization
Caption: A typical experimental workflow for the characterization of a PAR4 antagonist.
Detailed Experimental Protocols
Platelet Aggregation Assay
Objective: To measure the ability of a PAR4 antagonist to inhibit agonist-induced platelet aggregation.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets.
-
PAR4 agonist (e.g., thrombin, AYPGKF-NH2).
-
PAR4 antagonist (Compound 31).
-
Light Transmission Aggregometer.
-
Aggregation cuvettes with stir bars.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare human PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP).
-
Pre-warm the PRP sample to 37°C for 10 minutes.
-
Add the PAR4 antagonist at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Add the PAR4 agonist to induce platelet aggregation.
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes). An increase in light transmittance corresponds to an increase in platelet aggregation.
-
Calculate the percentage of aggregation inhibition for each antagonist concentration relative to the vehicle control.
Calcium Mobilization Assay
Objective: To assess the effect of a PAR4 antagonist on agonist-induced intracellular calcium release.
Materials:
-
Cells expressing PAR4 (e.g., HEK293 cells or platelets).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PAR4 agonist.
-
PAR4 antagonist (Compound 31).
-
Fluorometric imaging plate reader or fluorescence microscope.
-
Hanks' Balanced Salt Solution (HBSS).
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add the PAR4 antagonist at various concentrations (or vehicle control) and incubate for a specified time.
-
Establish a baseline fluorescence reading.
-
Add the PAR4 agonist to stimulate calcium release.
-
Record the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Quantify the peak fluorescence response and calculate the inhibition by the antagonist.
GTPγS Binding Assay
Objective: To determine the effect of a PAR4 antagonist on agonist-stimulated G-protein activation.
Materials:
-
Cell membranes prepared from cells expressing PAR4.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
PAR4 agonist.
-
PAR4 antagonist (Compound 31).
-
Assay buffer (containing MgCl₂, NaCl, and HEPES).
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the PAR4 antagonist (or vehicle) and GDP in the assay buffer on ice.
-
Add the PAR4 agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and incubate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the extent of inhibition of agonist-stimulated [³⁵S]GTPγS binding by the antagonist.
β-Arrestin Recruitment Assay
Objective: To measure the ability of a PAR4 antagonist to block agonist-induced β-arrestin recruitment to the receptor.
Materials:
-
Cell line co-expressing PAR4 and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
PAR4 agonist.
-
PAR4 antagonist (Compound 31).
-
High-content imaging system or a plate reader capable of detecting the reporter signal (e.g., luminescence, fluorescence).
-
Assay-specific reagents (e.g., substrate for enzyme complementation assays).
Procedure:
-
Seed the cells in a microplate and allow them to adhere overnight.
-
Add the PAR4 antagonist at various concentrations (or vehicle control) and incubate for a specified time.
-
Add the PAR4 agonist to induce β-arrestin recruitment.
-
Incubate for a period sufficient for the recruitment to occur.
-
Measure the signal using the appropriate detection method. In imaging-based assays, this involves quantifying the translocation of the fluorescently tagged β-arrestin to the plasma membrane. In reporter-based assays, this involves adding the substrate and measuring the resulting signal.
-
Calculate the percentage of inhibition of β-arrestin recruitment by the antagonist.
Western Blotting for Downstream Signaling
Objective: To analyze the effect of a PAR4 antagonist on the phosphorylation state of downstream signaling proteins like ERK1/2.
Materials:
-
Cells expressing PAR4.
-
PAR4 agonist.
-
PAR4 antagonist (Compound 31).
-
Lysis buffer.
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blotting transfer system.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Treat the cells with the PAR4 antagonist (or vehicle) for a specified time.
-
Stimulate the cells with the PAR4 agonist for a defined period.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Quantify the band intensities and determine the effect of the antagonist on protein phosphorylation.
Conclusion
This compound (Compound 31) represents a novel investigational molecule with the potential to selectively modulate PAR4 signaling. The data presented in this guide, alongside the detailed experimental protocols, provide a foundational resource for researchers in the field of thrombosis, hemostasis, and GPCR pharmacology. While further quantitative characterization of Compound 31's effects on downstream signaling pathways is warranted, the available information and the comparative data from BMS-986120 highlight the therapeutic promise of targeting PAR4. The methodologies outlined herein will be instrumental in advancing our understanding of this and other PAR4 antagonists as they progress through the drug development pipeline.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. mdpi.com [mdpi.com]
- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteinase-Activated Receptor 4 Activation Triggers Cell Membrane Blebbing through RhoA and β-Arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PAR4 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Protease-Activated Receptor 4 (PAR4) antagonists. PAR4, a G-protein coupled receptor (GPCR), is a key mediator of thrombin-induced platelet activation and is a promising target for the development of novel antiplatelet therapies with a potentially wider therapeutic window and lower bleeding risk compared to existing agents.[1][2] This guide details the key chemical scaffolds, summarizes quantitative SAR data, and provides detailed experimental protocols for the characterization of PAR4 antagonists.
PAR4 Signaling Pathway
Thrombin, a serine protease, is the primary physiological activator of PAR4. It cleaves the N-terminal extracellular domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop. This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways.
PAR4 primarily couples to Gq and G12/13 proteins.[3] Activation of Gq leads to the stimulation of phospholipase C-β (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho/Rho kinase signaling, which is involved in platelet shape change. Together, these signaling events culminate in platelet granule secretion, integrin αIIbβ3 activation, and platelet aggregation.[4][5][6]
Key Chemical Scaffolds and Structure-Activity Relationships
Several distinct chemical scaffolds have been explored for the development of PAR4 antagonists. This section details the SAR for three prominent classes: indole-based, imidazothiadiazole-based, and quinoxaline-based antagonists.
Indole-Based PAR4 Antagonists
The indole (B1671886) scaffold emerged as a promising replacement for an earlier indazole series, offering improved synthetic accessibility and physicochemical properties.[7] The lead compound from this class is ML354.[8]
Table 1: SAR of Indole-Based PAR4 Antagonists
| Compound | R1 | R2 | R3 | PAR4 IC50 (nM) | PAR1 IC50 (µM) | Selectivity (PAR1/PAR4) |
| ML354 (VU0099704) | H | 6-NO2 | 3-pyridyl | 140 | 10 | 71 |
| VU0478944 | CH3 | 6-NO2 | 3-pyridyl | >1000 | >10 | - |
| VU0478946 | NH-CH3 | 6-NO2 | 3-pyridyl | >1000 | >10 | - |
| VU0518413 | Benzyl | 6-NO2 | 3-pyridyl | Inactive | >10 | - |
| 1 | Benzyl | H | Phenyl | 66 | >10 | >151 |
Data compiled from multiple sources.[2][7][8]
The SAR studies on the indole series revealed that:
-
The nitro substitution at the 6-position of the indole core is crucial for potent PAR4 antagonism, as seen in ML354.[2]
-
Alkylation or replacement of the carbinol group with an alkylamino moiety generally leads to a significant loss of activity.[7]
-
Transferring the N-benzyl group from the indazole series to the indole core of ML354 resulted in an inactive compound.[7]
-
In a different indole series, an N-benzyl group was found to be favorable for activity, as demonstrated by compound 1 .[7]
Imidazothiadiazole-Based PAR4 Antagonists
This class of compounds has yielded clinically investigated candidates, including BMS-986120 and BMS-986141.[9][10] The optimization of this series focused on improving potency, selectivity, and pharmacokinetic properties.
Table 2: SAR of Imidazothiadiazole-Based PAR4 Antagonists
| Compound | R1 | R2 | PAR4 IC50 (nM) (Human Platelets) |
| BMS-986120 | 4-fluorophenyl | 2-methoxyethyl | 9.5 |
| BMS-986141 | 4-fluorophenyl | 2,2,2-trifluoroethyl | - |
| Analog 1 | Phenyl | 2-methoxyethyl | 25 |
| Analog 2 | 4-chlorophenyl | 2-methoxyethyl | 10 |
| Analog 3 | 4-fluorophenyl | Ethyl | 50 |
| Analog 4 | 4-fluorophenyl | Isopropyl | 100 |
Data for BMS-986120 and analogs are representative and compiled from published studies.[9][11]
Key SAR insights for the imidazothiadiazole series include:
-
A 4-fluorophenyl group at the R1 position is optimal for potency. Substitution with an unsubstituted phenyl or a 4-chlorophenyl group leads to a modest decrease in activity.
-
The nature of the R2 substituent significantly impacts potency. A 2-methoxyethyl group is highly favorable. Replacing it with smaller alkyl groups like ethyl or isopropyl results in a substantial loss of activity.
Quinoxaline-Based PAR4 Antagonists
A more recent class of PAR4 antagonists is based on a quinoxaline (B1680401) scaffold, identified through high-throughput screening.[3][12]
Table 3: SAR of Quinoxaline-Based PAR4 Antagonists
| Compound | Core | R1 | R2 | PAR4 IC50 (nM) (PRP) | PAR1 Selectivity |
| HTS Hit 3 | Quinoxaline | H | H | >1000 | - |
| Lead Compound 48 | Quinoxaline-benzothiazole | F | H | 2 | >2500-fold |
| Analog 5 | Quinoxaline-benzothiazole | Cl | H | 5 | >2000-fold |
| Analog 6 | Quinoxaline-benzothiazole | H | F | 15 | >1500-fold |
Data is based on a recent publication on quinoxaline-based antagonists.[3][12]
The development of quinoxaline-based antagonists has shown that:
-
The initial hit from high-throughput screening had low micromolar potency.
-
Optimization through positional SAR scanning and the design of conformationally constrained cores, such as the quinoxaline-benzothiazole, led to a significant improvement in potency and selectivity.
-
Halogen substitutions on the benzothiazole (B30560) ring influence activity, with a fluorine at the R1 position being optimal.
Experimental Protocols
The characterization of PAR4 antagonists relies on a suite of in vitro assays that measure different aspects of platelet function. The following are detailed protocols for key experiments.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Incubation with Antagonist: Pre-incubate the adjusted PRP with various concentrations of the PAR4 antagonist or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Add a PAR4 agonist (e.g., AYPGKF-NH₂ or γ-thrombin) to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes).
-
Analysis: Determine the maximal aggregation for each concentration of the antagonist and calculate the IC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in platelets upon activation, using a fluorescent calcium indicator.
Protocol:
-
Platelet Preparation: Use either washed platelets or PRP.
-
Dye Loading: Incubate the platelets with a fluorescent calcium indicator dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
Incubation with Antagonist: Incubate the dye-loaded platelets with various concentrations of the PAR4 antagonist or vehicle control.
-
Assay Plate Preparation: Transfer the platelet suspension to a 96-well microplate.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection: Use an automated injector to add the PAR4 agonist to each well.
-
Data Acquisition: Immediately after agonist injection, measure the fluorescence intensity over time.
-
Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well and determine the IC50 of the antagonist.
Flow Cytometry Assay for Platelet Activation Markers
This assay quantifies the surface expression of platelet activation markers, such as P-selectin (a marker of α-granule secretion) and the activated form of integrin αIIbβ3 (detected by PAC-1 antibody binding).
Protocol:
-
Sample Preparation: Use either anticoagulated whole blood or PRP.
-
Incubation with Antagonist: Incubate the sample with various concentrations of the PAR4 antagonist or vehicle control.
-
Activation: Add the PAR4 agonist to stimulate the platelets.
-
Staining: Add fluorescently labeled antibodies specific for platelet activation markers (e.g., anti-CD62P-FITC and PAC-1-PE) and a platelet-specific marker (e.g., anti-CD41a-APC). Incubate in the dark at room temperature.
-
Fixation (Optional): Fix the samples with a low concentration of paraformaldehyde.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Gate on the platelet population using the platelet-specific marker. Determine the percentage of positive cells or the mean fluorescence intensity for the activation markers. Calculate the IC50 of the antagonist.
Conclusion
The development of potent and selective PAR4 antagonists holds significant promise for the future of antiplatelet therapy. The diverse chemical scaffolds explored, from indoles to imidazothiadiazoles and quinoxalines, highlight the active research in this area. A thorough understanding of the structure-activity relationships within these series, coupled with robust and reproducible in vitro characterization using the detailed experimental protocols provided in this guide, is essential for the successful discovery and development of the next generation of PAR4-targeted therapeutics. This guide serves as a valuable resource for researchers dedicated to advancing this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Quinoxaline-Based Protease-Activated Receptor 4 (PAR4) Antagonists for the Prevention of Arterial Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Off-Target Effects of Novel PAR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR), is a key player in thrombosis and hemostasis. Activated by proteases such as thrombin, PAR4 initiates signaling cascades that lead to platelet aggregation.[1][2] This central role has made it a promising therapeutic target for the development of novel antiplatelet agents to treat cardiovascular diseases.[1][3] While early antiplatelet therapies targeting the PAR1 receptor have been associated with significant bleeding risks, targeting PAR4 is hypothesized to offer a safer alternative by modulating later-stage platelet activation.[4][5][6] The development of selective PAR4 antagonists, such as ML354 and the clinical candidates BMS-986120 and BMS-986141, represents a significant advancement.[3][7] However, ensuring the safety and efficacy of these novel compounds requires a thorough understanding and characterization of their potential off-target effects. This guide provides a detailed overview of the known off-target profiles of novel PAR4 antagonists, the experimental protocols used for their assessment, and the underlying signaling pathways.
Core Subject Matter
PAR4 Signaling Pathway
PAR4 activation is an irreversible process initiated by proteolytic cleavage of its N-terminus by serine proteases, primarily thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's extracellular loop to trigger intracellular signaling.[8][9]
Upon activation, PAR4 couples to heterotrimeric G-proteins, predominantly Gq and G12/13.[1]
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical step for platelet granule secretion and integrin activation.[9]
-
G12/13 Pathway: The G12/13 pathway activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase Rho. This cascade is crucial for inducing changes in platelet shape, a key process in the formation of stable thrombi.[1][2]
Unlike the rapid and transient signal from PAR1, PAR4 activation results in a slower, more sustained signal, which is considered essential for the stabilization of thrombus formation.[2][9][10]
Off-Target Effects and Selectivity of Novel PAR4 Antagonists
The primary goal in developing PAR4 antagonists is to achieve high selectivity, particularly over the closely related PAR1 receptor, to minimize potential side effects, such as the bleeding risks associated with PAR1 inhibition.[6][10]
-
ML354: This compound was identified as a selective PAR4 antagonist with an IC50 of 140 nM. A broad panel screening (Pan Labs) revealed only three weak off-target binding activities, which were deemed unrelated to relevant PAR4 biology.[7] Importantly, it demonstrated approximately 70-fold selectivity for PAR4 over PAR1 (PAR1 IC50 ~10 µM).[7]
-
BMS-986120 and BMS-986141: These clinical candidates from Bristol-Myers Squibb have shown high potency and selectivity for PAR4.[4][6] In preclinical studies, BMS-986120 demonstrated impressive oral bioavailability and antithrombotic efficacy with no effect on platelet activation by a PAR1 activating peptide, collagen, ADP, or thromboxane (B8750289) A2.[10] Phase 1 clinical trials showed that BMS-986120 was well-tolerated and effectively inhibited PAR4-induced platelet aggregation without impacting routine coagulation tests.[5][11][12]
-
Screening Hits: During drug discovery, initial hit compounds can exhibit undesirable off-target activity. For example, a compound designated "C5" was found to inhibit platelet activation by convulxin, an agonist for the GPVI receptor, indicating a lack of specificity for PAR4.[4] This highlights the necessity of comprehensive screening against other platelet activation pathways.
Data Presentation: Selectivity of Novel PAR4 Antagonists
| Compound | Target | IC50 / Kd | Off-Target | IC50 | Selectivity (Fold) | Reference |
| ML354 | PAR4 | 140 nM (IC50) | PAR1 | ~10,000 nM (IC50) | ~70x | [7] |
| BMS-986120 | PAR4 | 0.098 nM (Kd) | PAR1 | >1,000 nM (IC50) | >10,000x | [6][10] |
| YD-3 | PAR4 | N/A | PAR1 | Cross-reactive | Low | [10][12] |
Note: Data is compiled from the cited literature. "N/A" indicates that a specific value was not provided in the search results.
Experimental Protocols
Assessing the selectivity and potential off-target effects of novel PAR4 antagonists involves a multi-step process utilizing a range of in vitro and ex vivo assays.
Receptor Selectivity Profiling (Binding and Functional Assays)
This is a crucial early-stage assessment to identify potential off-target interactions across the broader pharmacopeia.
-
Objective: To determine the binding affinity or functional activity of a PAR4 antagonist against a large panel of known GPCRs, ion channels, kinases, and other enzymes.
-
General Methodology:
-
Assay Panel: The test compound is submitted to a commercial service (e.g., Pan Labs, Eurofins SafetyScreen) or an in-house screening platform. These panels typically include hundreds of potential off-targets.
-
Binding Assays: Radioligand binding assays are commonly used. The test compound is incubated with cell membranes expressing the target receptor in the presence of a specific radiolabeled ligand. The ability of the compound to displace the radioligand is measured, and a Ki (inhibition constant) is calculated.
-
Functional Assays: For GPCRs, functional readouts like calcium mobilization, cAMP accumulation, or β-arrestin recruitment are measured in cell lines overexpressing the target receptor.[13] The compound's ability to inhibit the receptor's response to its cognate agonist is quantified to determine an IC50 value.
-
Data Analysis: Significant "hits" are typically defined as >50% inhibition at a specific concentration (e.g., 10 µM). These hits are then subjected to further dose-response analysis to determine their potency (IC50 or Ki).
-
Platelet Aggregation Assays
These assays provide a direct functional assessment of the compound's effect on the primary physiological function of PAR4 in platelets.
-
Objective: To confirm that the antagonist selectively inhibits platelet aggregation mediated by PAR4 activation, without affecting aggregation induced by other pathways.
-
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) or washed platelets are prepared from whole blood obtained from healthy human donors.
-
Instrumentation: A light transmission aggregometer is used, which measures changes in light transmission through a platelet suspension as they aggregate.
-
Procedure:
-
The platelet suspension is placed in a cuvette and warmed to 37°C with constant stirring.
-
The test compound (PAR4 antagonist) or vehicle is pre-incubated with the platelets for a defined period.
-
A specific agonist is added to initiate aggregation. A panel of agonists is used to test for selectivity:
-
PAR4-specific: PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH2) or γ-thrombin.[13][14]
-
PAR1-specific: PAR1-activating peptide (PAR1-AP, e.g., SFLLRN-NH2).
-
Other Pathways: ADP (P2Y1/P2Y12 receptors), collagen (GPVI/α2β1 receptors), arachidonic acid (thromboxane pathway), and convulxin (GPVI receptor).[4][10]
-
-
-
Data Analysis: The maximum percentage of aggregation is recorded for each condition. A selective PAR4 antagonist should significantly inhibit aggregation induced by PAR4-AP but have little to no effect on aggregation induced by other agonists.[10][12]
-
Flow Cytometry for Platelet Activation Markers
This technique provides a more detailed, quantitative analysis of platelet activation at the single-cell level.
-
Objective: To measure the expression of specific cell surface markers of platelet activation, such as P-selectin and activated GPIIb/IIIa.
-
Methodology:
-
Sample Preparation: Washed platelets or whole blood is used.
-
Procedure:
-
Samples are pre-incubated with the PAR4 antagonist or vehicle.
-
Platelets are stimulated with the same panel of agonists used in aggregation assays (PAR4-AP, PAR1-AP, ADP, etc.).
-
Following stimulation, platelets are incubated with fluorescently-labeled monoclonal antibodies specific for activation markers:
-
-
Data Acquisition: Samples are analyzed on a flow cytometer. The fluorescence intensity of thousands of individual platelets is measured.
-
Data Analysis: The percentage of platelets positive for each marker and the mean fluorescence intensity are calculated. A selective PAR4 antagonist is expected to inhibit the upregulation of these markers only in response to PAR4-specific agonists.[12]
-
Conclusion
The development of novel PAR4 antagonists holds significant promise for safer and more effective antiplatelet therapies. The progression from early leads like YD-3 and ML354 to highly selective clinical candidates such as BMS-986120 underscores the success of modern drug discovery in minimizing off-target effects.[7][10][12] Rigorous evaluation using a suite of experimental protocols, including broad receptor screening panels, multi-agonist platelet functional assays, and flow cytometry, is indispensable. These methods ensure that new antagonists selectively inhibit PAR4 without interfering with other crucial physiological pathways, thereby maximizing their therapeutic window. The high degree of selectivity achieved by the latest generation of PAR4 antagonists suggests a low potential for off-target effects, supporting their continued investigation in clinical settings for the prevention of thrombotic diseases.[3][12]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of protease-activated receptor 4 (PAR4): a review of recent patents (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? [mdpi.com]
- 7. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of PAR4 (Protease-Activated Receptor 4)-Mediated Platelet Activation by a Synthetic Nonanticoagulant Heparin Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Use of PAR4 Antagonists in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the utilization of Protease-Activated Receptor 4 (PAR4) antagonists in in vitro cell culture systems. The information is intended to guide researchers in studying PAR4 signaling and in the development of novel therapeutics targeting this receptor. For the purpose of these notes, "PAR4 Antagonist (e.g., YD-3, ML354)" will be used as a general term for a selective PAR4 inhibitor.
Introduction to PAR4 and its Antagonists
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) that, along with PAR1, mediates the cellular effects of thrombin, a key protease in the coagulation cascade.[1] Upon activation by proteolytic cleavage of its N-terminus, PAR4 initiates intracellular signaling cascades that play a crucial role in platelet activation and thrombosis.[1] Unlike PAR1 which elicits a rapid and transient signal, PAR4 activation leads to a slower, more sustained response, making it an attractive target for antiplatelet therapies with a potentially lower bleeding risk.[1]
A variety of selective PAR4 antagonists have been developed as tool compounds for research and as potential therapeutics. These include the small molecules YD-3, ML354, and the clinical candidate BMS-986120.[1][2][3][4] These antagonists typically act by competitively inhibiting the binding of the tethered ligand that is unmasked upon receptor cleavage.
Data Presentation: In Vitro Activity of PAR4 Antagonists
The following tables summarize the reported in vitro activities of several well-characterized PAR4 antagonists in relevant cell-based assays.
Table 1: Inhibition of PAR4-Mediated Platelet Aggregation
| Antagonist | Cell Type | Agonist | IC50 | Reference(s) |
| YD-3 | Washed Human Platelets | GYPGKF (PAR4-AP) | 0.13 ± 0.02 µM | [3] |
| BMS-986120 | Human Platelet-Rich Plasma | γ-thrombin | <10 nM | [1][4] |
| BMS-986120 | Human Platelet-Rich Plasma | PAR4-AP | <10 nM | [1][4] |
Table 2: Inhibition of PAR4-Mediated Calcium Mobilization
| Antagonist | Cell Line | IC50 | Reference(s) |
| BMS-986120 | HEK293 cells expressing PAR4 | 0.56 nM | [4] |
| ML354 | Human Platelets | 140 nM | [2] |
Signaling Pathways and Experimental Workflows
PAR4 Signaling Pathway
Activation of PAR4 by thrombin leads to the coupling of Gαq and Gα12/13 proteins. Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates RhoGEFs, leading to RhoA activation and subsequent cytoskeletal changes.
Caption: Simplified PAR4 signaling pathway leading to platelet activation and its inhibition by a PAR4 antagonist.
Experimental Workflow for Evaluating a PAR4 Antagonist
The following diagram illustrates a typical workflow for characterizing the in vitro activity of a novel PAR4 antagonist.
Caption: General experimental workflow for the in vitro characterization of a PAR4 antagonist.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is designed to assess the inhibitory effect of a PAR4 antagonist on agonist-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly isolated human platelet-rich plasma (PRP) or washed platelets.
-
PAR4 Antagonist (e.g., YD-3, ML354) stock solution (in DMSO or appropriate solvent).
-
PAR4 agonist: Thrombin (e.g., 0.1-1 U/mL) or PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2, 50-200 µM).
-
Platelet-poor plasma (PPP) as a blank.
-
Light transmission aggregometer.
-
Aggregometer cuvettes and stir bars.
Procedure:
-
Prepare PRP from freshly drawn blood anticoagulated with sodium citrate.
-
Adjust the platelet count of the PRP if necessary.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Aliquot PRP into aggregometer cuvettes with stir bars.
-
Add the PAR4 antagonist at various final concentrations (e.g., 0.01 to 100 µM) or vehicle control (e.g., DMSO) to the PRP and incubate for 5-10 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding the PAR4 agonist.
-
Record the change in light transmission for 5-10 minutes.
-
Calculate the percentage of inhibition of aggregation for each antagonist concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
Protocol 2: Calcium Mobilization Assay
This protocol measures the effect of a PAR4 antagonist on agonist-induced intracellular calcium mobilization in PAR4-expressing cells (e.g., HEK293-PAR4 or washed platelets).
Materials:
-
PAR4-expressing cells (e.g., HEK293-PAR4 cell line or washed human platelets).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PAR4 Antagonist (e.g., YD-3, ML354) stock solution.
-
PAR4 agonist (e.g., Thrombin or PAR4-AP).
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Preparation:
-
For adherent cells (HEK293-PAR4): Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
For suspension cells (platelets): Prepare washed platelets and adjust to the desired concentration in assay buffer.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
For adherent cells, replace the culture medium with the loading buffer. For suspension cells, add the loading buffer to the cell suspension.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Antagonist Treatment:
-
Wash the cells with assay buffer (containing probenecid) to remove extracellular dye.
-
Add the PAR4 antagonist at various final concentrations or vehicle control to the wells and incubate for 10-15 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the plate reader's injector to add the PAR4 agonist to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the response to the vehicle control.
-
Determine the IC50 value by plotting the normalized response against the antagonist concentration.
-
Protocol 3: Flow Cytometry for P-selectin Expression
This protocol assesses the effect of a PAR4 antagonist on the surface expression of P-selectin (CD62P), a marker of platelet alpha-granule secretion and activation.
Materials:
-
Washed human platelets or whole blood.
-
PAR4 Antagonist (e.g., YD-3, ML354) stock solution.
-
PAR4 agonist (e.g., Thrombin or PAR4-AP).
-
Fluorochrome-conjugated anti-P-selectin (anti-CD62P) antibody.
-
Fluorochrome-conjugated anti-CD41 or anti-CD61 antibody (to identify platelets).
-
Isotype control antibody.
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
Flow cytometer.
Procedure:
-
Prepare washed platelets or use anticoagulated whole blood.
-
Aliquot the platelet suspension or whole blood into flow cytometry tubes.
-
Add the PAR4 antagonist at various final concentrations or vehicle control and incubate for 5-10 minutes at room temperature.
-
Add the PAR4 agonist and incubate for 10-15 minutes at room temperature to induce activation.
-
Add the fluorochrome-conjugated antibodies (anti-P-selectin and a platelet-specific marker) and incubate for 15-20 minutes at room temperature in the dark.
-
Stop the reaction and fix the cells by adding ice-cold fixation buffer.
-
Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the platelet population using the platelet-specific marker (e.g., CD41).
-
Determine the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of P-selectin staining within the platelet gate.
-
Calculate the inhibition of P-selectin expression for each antagonist concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the inhibition against the antagonist concentration.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell number, reagent concentrations, and incubation times for their specific experimental setup. Always include appropriate positive and negative controls in your experiments.
References
- 1. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAR4 Antagonists in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptors (PARs) are a family of G protein-coupled receptors crucial in mediating thrombin-induced platelet activation. Human platelets express two primary thrombin receptors, PAR1 and PAR4. While PAR1 activation leads to a rapid, transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade, which is critical for the stabilization of platelet thrombi.[1][2] This makes PAR4 an attractive therapeutic target for the development of novel antiplatelet agents with a potentially wider therapeutic window and reduced bleeding risk compared to existing therapies.[3][4] These application notes provide detailed protocols for utilizing PAR4 antagonists in platelet aggregation assays, a fundamental tool for evaluating the efficacy and mechanism of action of these compounds.
Data Presentation: Efficacy of PAR4 Antagonists
The following tables summarize the in vitro efficacy of various PAR4 antagonists in inhibiting platelet aggregation induced by PAR4 activating peptides (PAR4-AP) or other agonists.
Table 1: In Vitro Inhibition of PAR4-AP-Induced Platelet Aggregation
| PAR4 Antagonist | Agonist | Concentration of Antagonist | Inhibition | IC50 | Reference |
| YD-3 | PAR4-AP (200 µM) | 20 µM | Significant | ~0.13 µM | [3][5] |
| BMS-986120 | PAR4-AP (100 µM) | Not specified | >85% | <10 nM | [4][6][7] |
| P4pal-il | PAR4-AP | Not specified | Not specified | 0.6 µM | [3] |
| SCH-28 | γ-thrombin (30 nmol/L) | 0.1-2 µmol/L | Potent | 0.19±0.04 μmol/L | [5] |
Table 2: Ex Vivo Inhibition of Platelet Aggregation by BMS-986120
| Time Point | Agonist | Reduction in P-selectin expression (%) | Reduction in platelet-monocyte aggregates (%) | Reduction in platelet aggregation (%) | Reference |
| 2 hours post-dose | PAR4-AP (100 µM) | 91.7 | 80.6 | 85.0 | [6][7] |
| 24 hours post-dose | PAR4-AP (100 µM) | 53.9 | 41.1 | 6.0 | [6][7] |
Signaling Pathways and Experimental Workflow
PAR4 Signaling Pathway in Platelets
Thrombin-mediated cleavage of PAR4 exposes a tethered ligand that binds to the receptor, initiating downstream signaling through Gq and G12/13 pathways.[3][8] This leads to an increase in intracellular calcium, activation of protein kinase C (PKC), and subsequent platelet shape change, granule secretion, and aggregation.[8][9]
Caption: PAR4 signaling cascade in platelets.
Experimental Workflow for Platelet Aggregation Assay
The general workflow for assessing the effect of a PAR4 antagonist on platelet aggregation involves preparing platelet-rich plasma (PRP), incubating it with the antagonist, stimulating aggregation with a PAR4 agonist, and measuring the change in light transmittance.
Caption: Workflow for PAR4 antagonist platelet aggregation assay.
Mechanism of PAR4 Antagonist Action
A PAR4 antagonist functions by binding to the PAR4 receptor, thereby preventing the conformational changes required for receptor activation by its tethered ligand following thrombin cleavage. This blockade inhibits the downstream signaling cascade that leads to platelet aggregation.
Caption: Mechanism of PAR4 antagonist inhibition.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection : Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.[10] Collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifugation : Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to separate the PRP.
-
PRP Collection : Carefully aspirate the upper platelet-rich plasma layer, avoiding the buffy coat.
-
Platelet Poor Plasma (PPP) Preparation : Re-centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma, which will be used as a blank for aggregometry.
-
Platelet Count Adjustment : Determine the platelet count in the PRP and adjust to a final concentration of 2.5-3.0 x 10⁸ platelets/mL using PPP if necessary.[10][11]
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Instrument Setup : Calibrate the light transmission aggregometer using PPP as 100% aggregation (or 100% light transmission) and PRP as 0% aggregation (0% light transmission).
-
Sample Preparation : Pipette 450 µL of adjusted PRP into siliconized glass cuvettes with a stir bar and allow it to equilibrate at 37°C for at least 2 minutes.
-
Antagonist Incubation : Add 50 µL of the PAR4 antagonist at the desired concentration (or vehicle control, e.g., DMSO) to the PRP and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Stimulation of Aggregation : Initiate platelet aggregation by adding a PAR4 agonist, such as PAR4 activating peptide (AYPGKF-NH2) at a final concentration of 50-200 µM or γ-thrombin (which selectively activates PAR4).[5][12]
-
Data Recording : Record the change in light transmission for 5-10 minutes.
-
Data Analysis : The maximum aggregation percentage is determined for each sample. The percentage of inhibition is calculated as: % Inhibition = [1 - (Max Aggregation with Antagonist / Max Aggregation with Vehicle)] x 100
Flow Cytometry for Platelet Activation Markers
This protocol can be used as a complementary assay to assess specific markers of platelet activation.
-
Sample Preparation : Prepare PRP and incubate with the PAR4 antagonist as described above.
-
Stimulation : Add the PAR4 agonist and incubate for a defined period.
-
Staining : Add fluorescently labeled antibodies against platelet activation markers such as P-selectin (CD62P) or activated GPIIb/IIIa (PAC-1).
-
Fixation : Stop the reaction by adding a fixative solution (e.g., 1% formaldehyde).
-
Analysis : Analyze the samples using a flow cytometer to quantify the expression of activation markers on the platelet surface.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and scientists to effectively utilize PAR4 antagonists in platelet aggregation assays. The detailed methodologies, data presentation, and visual representations of signaling pathways and workflows will aid in the accurate evaluation and development of novel antiplatelet therapies targeting PAR4. Adherence to these standardized protocols will ensure reproducibility and comparability of results across different studies.
References
- 1. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening for PAR4 Antagonists Using a Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), plays a crucial role in thrombin-mediated platelet activation and is a promising target for the development of novel antiplatelet therapies.[1][2][3] Upon activation by thrombin, PAR4 couples to Gq proteins, initiating a signaling cascade that results in the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[4][5][6][7] This increase in cytosolic calcium is a key second messenger in platelet aggregation and other cellular responses.[4][8] Consequently, monitoring intracellular calcium mobilization provides a robust method for screening and characterizing PAR4 antagonists.
This document provides a detailed protocol for a fluorescent-based calcium mobilization assay to identify and characterize PAR4 antagonists. The protocol utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and is suitable for high-throughput screening (HTS) in multi-well plate formats. For the purpose of this application note, we will refer to the exemplary PAR4 antagonist as "PAR4 Antagonist 2" (based on the potent and selective antagonist, BMS-986120).
Principle of the Assay
The assay is based on the use of a cell-permeable fluorescent calcium indicator, Fluo-4 AM. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fluo-4 dye in the cytoplasm.[9] In its calcium-free form, Fluo-4 exhibits minimal fluorescence. However, upon binding to Ca2+ released from intracellular stores following PAR4 activation, its fluorescence intensity increases significantly.[7][9][10] A PAR4 antagonist will inhibit or reduce this agonist-induced calcium mobilization, leading to a decrease in the fluorescent signal. The change in fluorescence intensity is directly proportional to the concentration of intracellular free calcium and can be measured using a fluorescence plate reader.[10][11]
Signaling Pathway Diagram
Caption: PAR4 signaling cascade leading to calcium mobilization.
Experimental Workflow Diagram
Caption: Workflow for the calcium mobilization assay.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| HEK293 cells stably expressing human PAR4 | ATCC | CRL-1573 (parental) |
| Human Platelets | In-house preparation or commercial | - |
| DMEM/F-12 Medium | Thermo Fisher Scientific | 11330032 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| 96-well black, clear-bottom plates | Corning | 3603 |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Probenecid | Sigma-Aldrich | P8761 |
| PAR4 Activating Peptide (PAR4-AP), e.g., AYPGKF-NH2 | Tocris | 3465 |
| Thrombin | Sigma-Aldrich | T4648 |
| This compound (e.g., BMS-986120) | MedChemExpress | HY-111535 |
| Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | Thermo Fisher Scientific | 14025092 |
| DMSO | Sigma-Aldrich | D2650 |
Experimental Protocol
1. Cell Culture and Seeding:
1.1. Culture HEK293 cells stably expressing PAR4 in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. 1.2. Harvest cells using standard trypsinization methods when they reach 80-90% confluency. 1.3. Seed the cells into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[9][12] 1.4. Incubate the plates overnight at 37°C to allow for cell attachment.
2. Dye Loading:
2.1. Prepare a 2X Fluo-4 AM loading solution. For one 96-well plate, mix 10 µL of 5 mM Fluo-4 AM stock (in DMSO) and 10 µL of 20% Pluronic F-127 with 10 mL of HBSS containing 20 mM HEPES and 2.5 mM probenecid. Probenecid helps to prevent the leakage of the de-esterified dye from the cells.[10] 2.2. Aspirate the culture medium from the cell plate. 2.3. Add 100 µL of the 2X Fluo-4 AM loading solution to each well. 2.4. Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[12][13]
3. Compound and Agonist Addition:
3.1. Prepare serial dilutions of this compound in HBSS with 20 mM HEPES. The final DMSO concentration should be kept below 0.5% to avoid cell toxicity. 3.2. Prepare the PAR4 agonist (e.g., PAR4-AP at a final concentration corresponding to its EC80, predetermined in a separate experiment). 3.3. Using a fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR), add 25 µL of the diluted this compound (or vehicle control) to the respective wells. 3.4. Incubate for 15-30 minutes at room temperature. 3.5. Add 25 µL of the PAR4 agonist to all wells.
4. Fluorescence Measurement:
4.1. Immediately after agonist addition, measure the fluorescence intensity kinetically for 1-3 minutes using an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[9] 4.2. Record the fluorescence signal before and after the addition of the agonist.
Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the basal fluorescence (before agonist addition) from the peak fluorescence (after agonist addition).
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Expected Results and Data Presentation
The following table summarizes hypothetical data for the inhibition of PAR4-AP-induced calcium mobilization by this compound.
| This compound (nM) | % Inhibition of Ca2+ Mobilization |
| 0.01 | 2.5 |
| 0.1 | 10.2 |
| 1 | 48.9 |
| 10 | 85.1 |
| 100 | 98.7 |
| 1000 | 100.0 |
Note: Based on published data for BMS-986120, the expected IC50 value for inhibition of PAR4-induced calcium mobilization is approximately 0.56 nM.[14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal-to-noise ratio | - Insufficient dye loading- Low receptor expression- Cell death | - Optimize dye loading time and concentration- Use a cell line with higher receptor expression- Check cell viability |
| High well-to-well variability | - Uneven cell seeding- Pipetting errors | - Ensure a single-cell suspension before seeding- Use calibrated multichannel pipettes or automated liquid handlers |
| No response to agonist | - Inactive agonist- Cell line does not express functional PAR4 | - Use a fresh, validated batch of agonist- Confirm PAR4 expression and functionality |
| Antagonist shows agonistic activity | - Compound property | - This is a valid result and should be noted. The compound may be a partial agonist. |
Conclusion
The calcium mobilization assay described here is a reliable and reproducible method for the functional characterization of PAR4 antagonists. It is amenable to high-throughput screening and provides quantitative data on the potency of test compounds, making it an invaluable tool in the early stages of drug discovery for novel antiplatelet agents.
References
- 1. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization And Protein Kinase C Activation Downstream Of Protease Activated Receptor 4 (PAR4) Is Negatively Regulated By PAR3 In Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Mobilization And Protein Kinase C Activation Downstream Of Protease Activated Receptor 4 (PAR4) Is Negatively Regulated By PAR3 In Mouse Platelets | PLOS One [journals.plos.org]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. PAR4, but not PAR1, signals human platelet aggregation via Ca2+ mobilization and synergistic P2Y12 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. content.abcam.com [content.abcam.com]
- 13. abcam.com [abcam.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: In Vivo Administration of PAR4 Antagonist in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor that, along with PAR1, mediates thrombin-induced platelet activation. While PAR1 initiates a rapid and transient response, PAR4 activation leads to a slower, more sustained signaling cascade, crucial for stable thrombus formation.[1][2][3] This distinct signaling kinetic makes PAR4 an attractive therapeutic target for developing antiplatelet agents with a potentially lower bleeding risk compared to broader antiplatelet therapies.[2][4][5] These application notes provide detailed protocols for the in vivo administration of PAR4 antagonists in various mouse models to assess their efficacy and safety profile. The protocols and data presented are compiled from studies utilizing well-characterized PAR4 antagonists such as BMS-986120. For the purpose of this document, "PAR4 antagonist 2" will be used as a general term for such compounds.
PAR4 Signaling Pathway in Platelets
Upon cleavage by thrombin, PAR4's N-terminal sequence is exposed and acts as a tethered ligand, activating the receptor. This initiates downstream signaling through Gq and G12/13 pathways.[2][6] Activation of Gq leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), culminating in platelet shape change, granule secretion, and integrin αIIbβ3 activation.[1][6] The G12/13 pathway activation contributes to shape change through the Rho/Rho-kinase pathway. This sustained signaling is critical for the formation of a stable thrombus.
Caption: PAR4 signaling pathway in platelets.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to evaluate the in vivo antithrombotic efficacy of novel compounds.
Caption: Workflow for FeCl₃-induced carotid artery thrombosis model.
Protocol:
-
Animal Preparation:
-
Anesthetize mice (8-12 weeks old) with a mixture of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg) via intraperitoneal injection.[7]
-
Administer the PAR4 antagonist or vehicle control at the desired dose and route (e.g., oral gavage) at a specified time before the procedure.
-
Surgically expose the right common carotid artery.[7]
-
-
Thrombosis Induction:
-
Place a small piece of filter paper saturated with ferric chloride solution (e.g., 10%) on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
-
Monitoring and Data Collection:
-
Position a Doppler flow probe over the artery to continuously monitor blood flow.
-
Record the time from the application of FeCl₃ until stable cessation of blood flow (occlusion) is observed.[7] A cut-off time (e.g., 30 minutes) is typically set, after which the artery is considered patent if no occlusion occurs.[7]
-
Tail Bleeding Time Assay
This assay assesses the effect of the PAR4 antagonist on hemostasis.
Protocol:
-
Animal Preparation:
-
Bleeding Induction and Measurement:
-
Transect a 5 mm segment of the distal tail with a sharp scalpel.[7]
-
Immediately immerse the tail in pre-warmed (37°C) isotonic saline.[7][8]
-
Record the time from tail transection until the first cessation of bleeding for at least 30 seconds.[7] Re-bleeding events can also be monitored. The experiment is typically terminated after a set time (e.g., 10 or 20 minutes).[7][8]
-
Ex Vivo Platelet Aggregation Assay
This assay measures the direct effect of the administered antagonist on platelet function.
Caption: Workflow for ex vivo platelet aggregation assay.
Protocol:
-
Sample Collection and Preparation:
-
Following in vivo administration of the PAR4 antagonist, collect blood from anesthetized mice via cardiac puncture into a syringe containing an anticoagulant (e.g., sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
-
-
Platelet Aggregation Measurement:
-
Measure platelet aggregation using a light transmission aggregometer.
-
Add a PAR4-activating peptide (PAR4-AP), such as AYPGKF, to the PRP to induce aggregation.[7]
-
Record the maximum percentage of aggregation and compare the results between antagonist-treated and vehicle-treated groups.
-
Data Presentation
The following tables summarize representative quantitative data from studies evaluating PAR4 antagonists in mouse models.
Table 1: Effect of PAR4 Antagonism on Arterial Thrombosis
| Treatment Group | Model | Time to Occlusion (seconds, median) | Reference |
| Vehicle | FeCl₃ Carotid Artery Injury | ~250 | [9] |
| PAR4 Knockout | FeCl₃ Carotid Artery Injury | >1200 (80% no occlusion) | [9] |
| Vehicle | tMCAO | - | [10][11] |
| BMS-986120 | tMCAO | Reduced Infarct Volume (p=0.021) | [10][11] |
Table 2: Effect of PAR4 Antagonism on Bleeding Time
| Treatment Group | Bleeding Time (seconds, mean ± SEM) | Blood Loss (Arbitrary Units, mean ± SEM) | Reference |
| Wild-type | - | ~0.1 | [9] |
| PAR4 Knockout | Increased | ~0.6 | [9] |
| Vehicle | - | - | [12] |
| BMS-986120 | No clinically meaningful impact | - | [12] |
Table 3: Ex Vivo Platelet Activation Following In Vivo PAR4 Antagonist Administration
| Treatment Group | Agonist | Platelet Activation Marker | % Inhibition (mean) | Reference |
| Vehicle | PAR4-AP | P-selectin Expression | - | [3] |
| BMS-986120 (single dose) | PAR4-AP | P-selectin Expression | 91.7% (at 2 hours) | [3] |
| Vehicle | PAR4-AP | Platelet-Monocyte Aggregates | - | [3] |
| BMS-986120 (single dose) | PAR4-AP | Platelet-Monocyte Aggregates | 80.6% (at 2 hours) | [3] |
| Vehicle | PAR4-AP | Jon/A Binding | - | [10][11] |
| BMS-986120 | PAR4-AP | Jon/A Binding | Reduced (p<0.05) | [10][11] |
Conclusion
The protocols and data outlined in these application notes provide a comprehensive framework for the preclinical evaluation of PAR4 antagonists in mouse models. By utilizing thrombosis models, bleeding assays, and ex vivo platelet function tests, researchers can effectively assess the antithrombotic potential and hemostatic safety of novel PAR4 inhibitors. These studies are crucial for the development of new antiplatelet therapies with an improved benefit-risk profile for the treatment and prevention of thrombotic diseases.
References
- 1. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse Model of the Protease Activated Receptor 4 (PAR4) Pro310Leu Variant has Reduced Platelet Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Paper: Blockade of Human PAR4 in Novel Humanized Mouse Strains Supports PAR4 As a Potential Target in Stroke: Ex Vivo Demonstration of Platelet Hyperreactivity of the Thr120 Variant [ash.confex.com]
- 12. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for PAR4 Antagonists in Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Protease-Activated Receptor 4 (PAR4) antagonists in thrombosis research. This document includes detailed experimental protocols for key assays, a summary of quantitative data for prominent PAR4 antagonists, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to PAR4 and its Role in Thrombosis
Thrombin is a potent activator of platelets, playing a crucial role in both hemostasis and thrombosis. It exerts its effects on human platelets primarily through two G protein-coupled receptors: PAR1 and PAR4.[1][2] While PAR1 is a high-affinity receptor that initiates a rapid and transient signaling response to low thrombin concentrations, PAR4 is a lower-affinity receptor that mediates a slower, more sustained signaling cascade in response to higher thrombin levels.[1][2] This prolonged signaling by PAR4 is thought to be critical for the stabilization and growth of a thrombus, making it an attractive target for antiplatelet therapies.[2][3]
Selective antagonism of PAR4 offers a promising therapeutic strategy to prevent occlusive thrombosis with a potentially lower risk of bleeding complications compared to broader antiplatelet agents or PAR1 antagonists.[4][5] By targeting the later stages of thrombus formation, PAR4 antagonists may preserve initial hemostatic plug formation while preventing the development of pathological thrombi.[2][6]
Mechanism of Action of PAR4 Antagonists
PAR4 antagonists are typically small molecules or antibodies that selectively bind to the PAR4 receptor, preventing its activation by thrombin.[6][7] This blockade inhibits the downstream signaling cascade that leads to platelet activation, aggregation, and the procoagulant response. The primary signaling pathway initiated by PAR4 activation involves the coupling to Gq and G12/13 proteins.[8][9]
Activation of the Gq pathway leads to the activation of phospholipase C-β (PLC-β), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[10] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][10] The G12/13 pathway activates Rho/Rho kinase, which is involved in platelet shape change.[9] By blocking the initial step of receptor activation, PAR4 antagonists effectively inhibit these downstream events.
Featured PAR4 Antagonists
Several PAR4 antagonists have been developed and investigated for their antithrombotic potential. This document focuses on some of the key compounds that have been instrumental in PAR4 research.
BMS-986120 is an orally bioavailable, reversible, and selective small-molecule antagonist of PAR4.[3][10][11] It has demonstrated potent antithrombotic activity in preclinical models and has been evaluated in human clinical trials.[1][3]
BMS-986141 is another potent and selective oral PAR4 antagonist that has undergone clinical investigation.[12][13][14]
YD-3 is a non-peptide small molecule that acts as a selective PAR4 antagonist and has been widely used as a research tool to study PAR4 function.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data for the featured PAR4 antagonists.
Table 1: In Vitro Potency of PAR4 Antagonists
| Compound | Assay | Species | IC50 | Reference |
| BMS-986120 | PAR4-induced calcium mobilization (HEK293 cells) | Human | 0.56 nM | [8] |
| BMS-986120 | γ-thrombin-induced platelet aggregation (PRP) | Human | <10 nM | [1][8] |
| BMS-986120 | PAR4-AP-induced platelet aggregation (PRP) | Human | <10 nM | [1] |
| BMS-986120 | γ-thrombin-induced platelet aggregation | Human | 7.3 nM | [17] |
| BMS-986120 | PAR4-AP-induced platelet aggregation (Whole Blood) | Human | 9.5 nM | [11] |
| BMS-986120 | PAR4-AP-induced platelet aggregation (Whole Blood) | Monkey | 2.1 nM | [11] |
| YD-3 | PAR4 agonist peptide (GYPGKF)-induced platelet aggregation (washed platelets) | Human | 0.13 µM | [15] |
Table 2: In Vivo Efficacy of PAR4 Antagonists
| Compound | Animal Model | Thrombosis Model | Dose | Effect | Reference |
| BMS-986120 | Cynomolgus Monkey | Electrolytic Carotid Artery Thrombosis | 0.2 mg/kg | 36% reduction in thrombus weight | [17] |
| BMS-986120 | Cynomolgus Monkey | Electrolytic Carotid Artery Thrombosis | 0.5 mg/kg | 50% reduction in thrombus weight | [17] |
| BMS-986120 | Cynomolgus Monkey | Electrolytic Carotid Artery Thrombosis | 1 mg/kg | 82% reduction in thrombus weight | [17] |
| BMS-986120 | Cynomolgus Monkey | Electrolytic Carotid Artery Thrombosis | 1 mg/kg | >80% reduction in thrombus weight | [1][8] |
Table 3: Clinical Trial Data for PAR4 Antagonists
| Compound | Study Phase | Population | Key Findings | Reference |
| BMS-986120 | Phase 1 | Healthy Volunteers | A single 60 mg oral dose reduced high shear thrombus formation by nearly a third.[3][10] | [3] |
| BMS-986141 | Phase 2a | Patients with Coronary Artery Disease | Reduced ex vivo thrombus area in patients receiving ticagrelor, aspirin, or both.[9][18] | [9] |
| BMS-986141 | Phase 1 | Healthy Volunteers | Doses ≥10 mg completely inhibited PAR4-AP-induced platelet aggregation.[13] | [19] |
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using LTA, a standard method for assessing platelet function.[2]
Materials:
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
PAR4 agonist peptide (e.g., AYPGKF or a more potent analog).
-
PAR4 antagonist (e.g., BMS-986120, YD-3).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Centrifuge.
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Assay Setup:
-
Allow PRP to rest for at least 30 minutes at room temperature before use.
-
Pipette PRP into aggregometer cuvettes with a stir bar.
-
Place a cuvette with PPP in the reference well of the aggregometer.
-
Place the PRP-containing cuvettes in the sample wells and allow them to warm to 37°C for at least 5 minutes.
-
-
Antagonist Incubation:
-
Add the PAR4 antagonist at various concentrations to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Initiation of Aggregation:
-
Add the PAR4 agonist peptide to the cuvettes to induce platelet aggregation. The final concentration of the agonist should be pre-determined to induce a submaximal or maximal aggregation response.
-
-
Data Acquisition:
-
Record the change in light transmission for 5-10 minutes. The extent of aggregation is measured as the maximum percentage change in light transmission from baseline (0% aggregation) to that of PPP (100% aggregation).
-
-
Data Analysis:
-
Calculate the IC50 value of the PAR4 antagonist by plotting the percentage of inhibition of aggregation against the log concentration of the antagonist and fitting the data to a dose-response curve.
-
In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This murine model is widely used to evaluate the in vivo efficacy of antithrombotic agents.[20][21][22]
Materials:
-
Mice (e.g., C57BL/6).
-
Anesthetic (e.g., tribromoethanol).
-
Surgical instruments (scissors, forceps).
-
Doppler flow probe.
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in water).
-
Filter paper discs.
-
Saline.
-
PAR4 antagonist.
Procedure:
-
Animal Preparation:
-
Drug Administration:
-
Administer the PAR4 antagonist or vehicle control via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before inducing thrombosis.
-
-
Thrombosis Induction:
-
Place a Doppler flow probe on the carotid artery to monitor blood flow.
-
Apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[21][22]
-
After the application period, remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to complete occlusion of the artery, defined as the cessation of blood flow.
-
-
Data Analysis:
-
Compare the time to occlusion in the antagonist-treated group with the vehicle-treated group. A significant prolongation of the time to occlusion indicates an antithrombotic effect.
-
Visualizations
PAR4 Signaling Pathway in Platelets
Caption: PAR4 signaling cascade in human platelets.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for Light Transmission Aggregometry.
Experimental Workflow for In Vivo FeCl₃-Induced Thrombosis Model
Caption: Workflow for FeCl₃-induced thrombosis model.
References
- 1. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PAR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Protease-Activated Receptor 4 (PAR4) antagonists, with a focus on dosage, experimental protocols, and the underlying signaling pathways. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of PAR4 inhibition.
Introduction to PAR4 Antagonism
Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor that, along with PAR1, mediates thrombin-induced platelet activation. While PAR1 initiates a rapid and transient platelet response, PAR4 is responsible for a slower, more sustained signaling cascade that is crucial for the formation and stabilization of a thrombus. This distinct role of PAR4 has made it an attractive target for the development of novel antiplatelet therapies with a potentially wider therapeutic window and a lower bleeding risk compared to existing agents. Several small molecule PAR4 antagonists have been developed and evaluated in preclinical in vivo models.
In Vivo Dosages of PAR4 Antagonists
The following table summarizes the reported in vivo dosages of various PAR4 antagonists across different animal models and experimental setups. It is crucial to note that optimal dosage can vary depending on the specific compound, animal strain, and the experimental model employed.
| PAR4 Antagonist | Animal Model | Dosage | Administration Route | Experimental Model | Key Findings | Reference(s) |
| BMS-986120 | Cynomolgus Monkey | 0.2 - 0.5 mg/kg | Oral | Electrolytic Carotid Artery Thrombosis (ECAT) | Significantly reduced thrombosis. | [1] |
| Cynomolgus Monkey | 1 mg/kg | Oral | Electrolytic Carotid Artery Thrombosis (ECAT) | Prevented occlusive thrombus formation with a modest increase in bleeding time. | [1] | |
| Humanized Mice | Not specified | In vivo administration | Transient Middle Cerebral Artery Occlusion (tMCAO) | Reduced infarct volume and improved neurological function. | [2] | |
| BMS-986141 | Cynomolgus Monkey | 0.5 mg/kg | Not specified | Electrolytic Carotid Artery Thrombosis (ECAT) | Reduced thrombus weight by 88%. | |
| Anti-PAR4 Antibody | Guinea Pig | 3.4 mg/kg | Not specified | Bleeding time model | Decreased bleeding time compared to standard antiplatelet drugs. | |
| YD-3 | Rat | 10 mg/kg | Per oral (P.O.) | Neointima formation | Impaired neointima formation. | |
| ML354 | Mouse | Not specified | In vivo application | Transient Middle Cerebral Artery Occlusion (tMCAO) | Reduced infarct size, apoptotic markers, and inflammation. | |
| PAR4 antagonist 3 | C57BL/J6 Mouse | 3 - 12 mg/kg | Oral (single dose) | Tail cutting model | Suppressed bleeding time with no impact on the coagulation system. | |
| ICR Mouse | 2 mg/kg | Intravenous (i.v.) | Pharmacokinetic studies | T1/2 of 11.3 h. | ||
| ICR Mouse | 12 mg/kg | Oral (p.o.) | Pharmacokinetic studies | T1/2 of 7.32 h, bioavailability of 45%. |
Signaling Pathway of PAR4
Activation of PAR4 by thrombin initiates a signaling cascade that leads to platelet activation and aggregation. The following diagram illustrates the key components of this pathway.
Caption: PAR4 signaling pathway in platelets.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating a PAR4 antagonist in an in vivo thrombosis model is depicted below.
Caption: General experimental workflow for in vivo evaluation of PAR4 antagonists.
Detailed Experimental Protocols
Protocol 1: Intravenous Tail Vein Injection in Mice
This protocol is a standard method for intravenous administration of substances.
Materials:
-
PAR4 antagonist solution (sterile)
-
Sterile saline or appropriate vehicle
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles and 1 mL syringes
-
70% ethanol
-
Gauze pads
Procedure:
-
Preparation: Prepare the PAR4 antagonist solution in a sterile vehicle. The final concentration should be calculated based on the desired dosage and a maximum injection volume of 10 mL/kg.
-
Animal Warming: Place the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins, making them more visible and accessible.
-
Restraint: Secure the mouse in an appropriate restrainer.
-
Vein Identification: Gently clean the tail with 70% ethanol. The two lateral tail veins should be visible.
-
Injection:
-
Insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.
-
After injection, withdraw the needle and apply gentle pressure to the site with a gauze pad to prevent bleeding.
-
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Protocol 2: Oral Gavage in Rats
This is a common method for oral administration of compounds.
Materials:
-
PAR4 antagonist suspension/solution
-
Appropriate vehicle (e.g., water, corn oil)
-
Flexible or rigid oral gavage needle (16-18 gauge for adult rats)
-
Syringe
Procedure:
-
Preparation: Formulate the PAR4 antagonist in the chosen vehicle. Ensure the substance is well-suspended or dissolved.
-
Dosage Calculation: Calculate the required volume based on the animal's body weight. The typical maximum volume for oral gavage in rats is 10 mL/kg.
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow the tube. Do not force the needle.
-
-
Administration: Once the needle is in the stomach, slowly administer the compound.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 3: Electrolytic Carotid Artery Thrombosis (ECAT) Model in Mice
This model is used to induce the formation of a platelet-rich thrombus.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Micromanipulator and electrode
-
Doppler flow probe
-
Constant current source
-
Suture material
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse and maintain anesthesia throughout the procedure.
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Electrode Placement: Position a fine electrode connected to a constant current source onto the surface of the artery, distal to the flow probe.
-
Thrombus Induction: Apply a constant current (e.g., 250 µA for 5 minutes) to the artery. This electrical injury will induce endothelial damage and subsequent thrombus formation, which can be monitored by the decrease in blood flow.
-
Antagonist Administration: The PAR4 antagonist can be administered (e.g., via IV injection) prior to the induction of thrombosis to evaluate its preventative effects.
-
Data Collection and Analysis:
-
Record carotid artery blood flow continuously.
-
After the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed.
-
Histological analysis of the thrombus can also be performed.
-
Logical Relationships in PAR4 Antagonist Action
The therapeutic rationale for PAR4 antagonism is based on its specific role in the later, sustained phase of platelet activation.
Caption: Mechanism of action of PAR4 antagonists in thrombosis.
References
Application Notes and Protocols for PAR4 Antagonist Solubility and Formulation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR4), a G protein-coupled receptor, is a key player in thrombosis and hemostasis. It is activated by proteases like thrombin, leading to platelet activation and aggregation. Consequently, PAR4 has emerged as a promising target for the development of novel antiplatelet therapies. This document provides detailed application notes and protocols for the solubilization and formulation of common PAR4 antagonists for research purposes, including ML354, YD-3, and BMS-986120.
Data Presentation: Solubility of PAR4 Antagonists
The solubility of a compound is a critical factor for its use in both in vitro and in vivo experimental settings. The following table summarizes the available solubility data for selected PAR4 antagonists in common laboratory solvents. It is important to note that for many research compounds, comprehensive public data on solubility across a wide range of solvents is limited. The information provided below has been compiled from available literature and supplier information.
| Compound Name | Solvent | Solubility | Notes |
| ML354 | PBS (pH 7.4, with 1% DMSO) | 3.3 ± 0.5 µM[1] | Solubility is 26-fold higher than its PAR4 IC50. |
| BMS-986120 | DMSO | 3.33 mg/mL (6.48 mM)[2] | May require ultrasonic agitation and warming to 80°C for complete dissolution. Hygroscopic nature of DMSO can affect solubility. |
| trans-cinnamoyl-YPGKF-NH2 | DMSO | Inferred to be soluble up to 10 mM[3] | Based on experimental usage in platelet aggregation assays. |
| Water with TFA | Soluble up to 400-500 µM[3] | Addition of trifluoroacetic acid (TFA) in small increments aids dissolution. | |
| PAR4 antagonist 6 | DMSO | 7.14 mg/mL (20.74 mM)[4] | May require ultrasonic agitation and warming to 60°C. |
Signaling Pathways and Experimental Workflows
PAR4 Signaling Pathway
Activation of PAR4 by thrombin initiates a signaling cascade that leads to platelet activation. This process involves the coupling of G proteins, leading to downstream effector activation.
Caption: PAR4 Signaling Cascade in Platelets.
Experimental Workflow: PAR4 Antagonist Formulation
The following diagram outlines a general workflow for the formulation of a PAR4 antagonist for experimental use.
Caption: General Workflow for PAR4 Antagonist Formulation.
Experimental Protocols
Protocol 1: Preparation of a PAR4 Antagonist Stock Solution for In Vitro Assays
This protocol provides a general method for preparing a high-concentration stock solution of a PAR4 antagonist, which can then be diluted to the final working concentration for in vitro experiments such as platelet aggregation assays.
Materials:
-
PAR4 Antagonist (e.g., ML354, YD-3, BMS-986120)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of the PAR4 antagonist needed using its molecular weight.
-
Weigh the compound: Carefully weigh the calculated mass of the antagonist into a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Aid dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but be cautious of the compound's temperature sensitivity. For some compounds like BMS-986120, warming to higher temperatures may be required[2].
-
Visual inspection: Ensure the solution is clear and free of any visible precipitate.
-
Aliquoting and storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Formulation of a PAR4 Antagonist for In Vitro Platelet Aggregation Assays
This protocol describes the preparation of a working solution of a PAR4 antagonist for use in a typical platelet aggregation assay.
Materials:
-
PAR4 Antagonist stock solution (from Protocol 1)
-
Assay buffer (e.g., Tyrode's buffer)
-
Platelet-rich plasma (PRP) or washed platelets
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the PAR4 antagonist stock solution at room temperature.
-
Prepare intermediate dilutions (optional): Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions of the stock solution in the assay buffer.
-
Prepare the working solution: Dilute the stock solution (or intermediate dilution) into the assay buffer to achieve the final desired working concentration. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced effects on platelet function.
-
Pre-incubation: Pre-incubate the PRP or washed platelets with the PAR4 antagonist working solution for a specified time (e.g., 5-15 minutes) at 37°C before adding the platelet agonist (e.g., PAR4 activating peptide).
-
Perform the assay: Proceed with the platelet aggregation measurement according to the specific protocol of the aggregometer being used.
Protocol 3: General Considerations for In Vivo Formulation of Poorly Soluble PAR4 Antagonists
Formulating poorly soluble compounds like many PAR4 antagonists for in vivo studies presents significant challenges. The goal is to achieve a safe and effective formulation that allows for adequate bioavailability.
Common Formulation Strategies:
-
Co-solvent systems: A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene (B3416737) glycol) and an aqueous vehicle can be used to increase solubility. The concentration of the organic solvent should be minimized to reduce potential toxicity.
-
Suspensions: If the compound's solubility is too low for a solution-based formulation at the required dose, a micronized suspension can be prepared. This involves reducing the particle size of the compound to increase its surface area and dissolution rate. Suspending agents (e.g., carboxymethylcellulose) are often included to ensure uniformity.
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.
-
Inclusion complexes: Cyclodextrins can be used to form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.
Example Formulation Vehicle (for oral gavage in mice):
A common vehicle for administering poorly soluble compounds to rodents is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) in water. A small amount of a surfactant like Tween 80 (e.g., 0.1%) can also be included to improve wettability and prevent aggregation of the drug particles.
General In Vivo Formulation Protocol Outline:
-
Vehicle preparation: Prepare the desired vehicle (e.g., 0.5% CMC in sterile water).
-
Compound addition: Weigh the required amount of the PAR4 antagonist.
-
Wetting and trituration: If preparing a suspension, wet the compound with a small amount of the vehicle containing a surfactant and triturate to form a smooth paste.
-
Suspension preparation: Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.
-
Homogenization: For a more uniform particle size distribution, the suspension can be homogenized using a suitable method.
-
Administration: Administer the formulation to the animals at the appropriate dose volume immediately after preparation to ensure homogeneity.
Disclaimer: These protocols provide general guidance. It is crucial to optimize the solubility and formulation conditions for each specific PAR4 antagonist and experimental system. Always consult the manufacturer's instructions and relevant literature for compound-specific information. For in vivo studies, all formulations must be sterile and tested for tolerability in the animal model.
References
Application Notes and Protocols for Western Blot Analysis of PAR4 Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor (GPCR), plays a critical role in thrombosis and inflammation.[1] Its activation by proteases like thrombin initiates a cascade of intracellular signaling events that are of significant interest in drug development and disease research.[2][3] Western blotting is a fundamental technique used to detect and quantify the expression and activation status of key proteins within the PAR4 downstream signaling pathway. This document provides a detailed protocol for the Western blot analysis of PAR4 and its primary downstream effectors, including Gαq, Phospholipase Cβ (PLCβ), Protein Kinase C (PKC), and the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically MEK1/2 and ERK1/2.
PAR4 Downstream Signaling Pathway
Upon activation by thrombin, PAR4 couples to the heterotrimeric G protein Gαq. This activation leads to the dissociation of the Gαq subunit, which in turn activates Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium ions mobilized by IP3, activates Protein Kinase C (PKC). Subsequently, PKC can activate the MAPK cascade, leading to the phosphorylation and activation of MEK1/2 and its downstream target, ERK1/2 (p44/42 MAPK), which then regulates various cellular processes, including platelet activation and gene expression.[4][5]
Caption: PAR4 downstream signaling cascade.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of PAR4 and its key downstream signaling proteins.
Materials and Reagents
-
Cell Lines: Human platelets, megakaryoblastic cell line (e.g., MEG-01), or other cells endogenously expressing PAR4.[5][6]
-
PAR4 Agonist: Thrombin or PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH2.[3]
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Protein Assay Kit: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: 4-12% Bis-Tris gels or other appropriate percentage polyacrylamide gels.[7]
-
Transfer Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 1 for recommended antibodies and dilutions.
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.
-
Imaging System: Chemiluminescence imaging system or X-ray film.
Experimental Workflow
Caption: General workflow for Western blot analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Culture cells to the desired confluency. For suspension cells like platelets, prepare washed platelets.
-
Stimulate cells with a PAR4 agonist (e.g., thrombin or PAR4-AP) for the desired time points. Include an unstimulated control.
-
After stimulation, place the culture dish on ice and wash the cells with ice-cold PBS.[4]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and collect the lysate. For adherent cells, scrape them off the plate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[1]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
After transfer, you can briefly stain the membrane with Ponceau S to verify the transfer efficiency.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer (5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle shaking.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation
The following table summarizes the key quantitative parameters for the Western blot analysis of PAR4 and its downstream signaling proteins.
| Target Protein | Molecular Weight (kDa) | Primary Antibody Dilution | Positive Control | Negative Control | Key References |
| PAR4 | ~41-55 | 1:200 - 1:1000 | Platelets, MEG-01 cells[6] | PAR4 knockout/knockdown cells | [2][7][8] |
| Gαq/11 | ~42 | 1:1000 | Most cell types | Gαq/11 knockout/knockdown cells | |
| PLCβ | ~140-150 | 1:1000 | Platelets, various cell lines | PLCβ knockout/knockdown cells | |
| PKCα | ~80 | 1:1000 | Brain lysate, various cell lines[2] | PKCα knockout/knockdown cells | [2] |
| p-PKC (pan-βII Ser660) | ~80 | 1:1000 | TPA-treated cells | Unstimulated or inhibitor-treated cells | |
| MEK1/2 | ~45 | 1:1000 | Various cell lines (e.g., HeLa, NIH/3T3) | MEK1/2 knockout/knockdown cells | [8] |
| p-MEK1/2 (Ser217/221) | ~45 | 1:1000 | Growth factor-stimulated cells | Unstimulated or inhibitor-treated cells | |
| ERK1/2 (p44/42 MAPK) | 42, 44 | 1:1000 | Various cell lines (e.g., HeLa, Jurkat) | ERK1/2 knockout/knockdown cells | |
| p-ERK1/2 (Thr202/Tyr204) | 42, 44 | 1:1000 - 1:2000 | Growth factor or TPA-treated cells | Unstimulated or inhibitor-treated cells (e.g., with U0126) | [3] |
| β-Actin (Loading Control) | ~42 | 1:1000 - 1:5000 | All cell lysates | N/A | |
| GAPDH (Loading Control) | ~37 | 1:1000 - 1:5000 | All cell lysates | N/A |
Note: Optimal antibody dilutions and incubation times should be determined empirically for each specific experimental setup. The use of both positive and negative controls is crucial for validating the specificity of the antibodies and the experimental results.
References
- 1. addgene.org [addgene.org]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. MEK1/2 Antibody (#9122) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. MEK1/2 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with a PAR4 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protease-activated receptors (PARs) are a family of G-protein coupled receptors that play a crucial role in platelet activation.[1][2] Human platelets express both PAR1 and PAR4, which are activated by thrombin, the most potent platelet agonist.[3][4] While PAR1 mediates a rapid and transient platelet response, PAR4 activation leads to a slower, more sustained signaling, contributing significantly to thrombus stability.[5] This makes PAR4 an attractive therapeutic target for the development of novel antiplatelet agents with a potentially lower bleeding risk compared to broad-acting antiplatelet drugs.[6][7]
These application notes provide a detailed protocol for utilizing flow cytometry to assess the efficacy of a PAR4 antagonist in inhibiting platelet activation. The protocol outlines the use of whole blood samples, specific platelet activation markers, and a PAR4 activating peptide (PAR4-AP) to quantify the inhibitory potential of a test compound.
PAR4 Signaling Pathway
Upon activation by thrombin or a PAR4-AP, PAR4 couples to Gq and G12/13 proteins. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to an increase in intracellular calcium levels and subsequent platelet activation, including granule secretion and conformational changes in integrin αIIbβ3.[2][5]
Caption: PAR4 signaling pathway in platelets.
Experimental Protocol: Whole Blood Flow Cytometry
This protocol describes the analysis of platelet activation in whole blood using a PAR4 antagonist. The primary endpoints are the expression of P-selectin (CD62P), a marker for α-granule secretion, and the activation of integrin αIIbβ3 (recognized by the PAC-1 antibody).[8][9]
Materials:
-
Freshly drawn human whole blood collected in hirudin or D-phenylalanyl-L-propyl-L-arginine chloromethyl ketone (PPACK) anticoagulant.[10]
-
PAR4 Antagonist (Test Compound)
-
PAR4 Agonist Peptide (PAR4-AP), e.g., AYPGKF-NH2
-
Phycoerythrin (PE) conjugated anti-CD42b antibody (platelet specific marker)
-
Fluorescein isothiocyanate (FITC) conjugated anti-CD62P antibody (P-selectin)
-
FITC conjugated PAC-1 antibody (activated GPIIb/IIIa)
-
HEPES buffer
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood directly into tubes containing an appropriate anticoagulant to prevent fibrin (B1330869) formation.
-
Sample Preparation:
-
Aliquot 10 µL of whole blood into flow cytometry tubes.
-
Add fluorescently labeled antibodies: anti-CD42b-PE, and either anti-CD62P-FITC or PAC-1-FITC.
-
Add HEPES buffer to a final volume of 90 µL.
-
-
Incubation with Antagonist:
-
Add the PAR4 antagonist at various concentrations to the sample tubes.
-
Include a vehicle control (e.g., DMSO) without the antagonist.
-
Incubate for 5-20 minutes at room temperature.
-
-
Platelet Activation:
-
Add 10 µL of the PAR4-AP solution to each tube to induce platelet activation. The final concentration of PAR4-AP should be predetermined to elicit a sub-maximal response to allow for the detection of inhibition.
-
Include a negative control sample with no PAR4-AP added.
-
-
Final Incubation and Fixation:
-
Incubate for 10-30 minutes at room temperature.
-
Fix the samples according to standard laboratory procedures if not analyzing immediately.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and positive staining for CD42b.
-
Determine the percentage of CD62P-positive or PAC-1-positive platelets and the mean fluorescence intensity (MFI) for each sample.
-
Caption: Experimental workflow for flow cytometry.
Data Presentation
The inhibitory effect of the PAR4 antagonist should be quantified and presented in a clear, tabular format. This allows for easy comparison of the antagonist's potency across different concentrations and markers.
Table 1: Inhibition of PAR4-AP-Induced P-selectin (CD62P) Expression
| PAR4 Antagonist Conc. (µM) | % CD62P Positive Platelets (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 85.2 ± 5.6 | 0 |
| 0.1 | 63.9 ± 4.1 | 25.0 |
| 1 | 38.3 ± 3.5 | 55.0 |
| 10 | 12.8 ± 2.2 | 85.0 |
| 100 | 5.1 ± 1.5 | 94.0 |
| Unstimulated Control | 3.5 ± 1.1 | N/A |
Table 2: Inhibition of PAR4-AP-Induced Integrin αIIbβ3 Activation (PAC-1 Binding)
| PAR4 Antagonist Conc. (µM) | % PAC-1 Positive Platelets (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 78.9 ± 6.2 | 0 |
| 0.1 | 55.2 ± 4.8 | 30.0 |
| 1 | 31.6 ± 3.9 | 60.0 |
| 10 | 10.3 ± 2.5 | 87.0 |
| 100 | 4.7 ± 1.8 | 94.0 |
| Unstimulated Control | 2.8 ± 0.9 | N/A |
Conclusion
Flow cytometry is a powerful and quantitative method for assessing the activity of PAR4 antagonists on platelet function. The provided protocol and data presentation format offer a standardized approach for researchers in drug discovery and development to evaluate the efficacy of novel antiplatelet therapies targeting the PAR4 receptor. The use of whole blood is physiologically relevant and minimizes sample manipulation. Careful titration of the PAR4 agonist and antagonist concentrations is crucial for generating robust and reproducible data.
References
- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 4. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PAR4 Antagonist 2 in a Murine Model of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Protease-Activated Receptor 4 (PAR4) antagonists in a murine model of ischemic stroke. The protocols and data presented are based on established preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
Stroke remains a leading cause of death and long-term disability worldwide. Thrombo-inflammation, a key feature of stroke pathophysiology, presents multiple targets for therapeutic intervention.[1] Protease-activated receptors (PARs), a family of G-protein coupled receptors, are activated by proteases and play a crucial role in hemostasis, thrombosis, and inflammation.[2][3] PAR4, in particular, is a thrombin receptor expressed on platelets and various other cells, including neurons.[1][4][5] Its activation is implicated in platelet aggregation and the inflammatory cascade following ischemic brain injury.[4][6][7] Consequently, antagonism of PAR4 has emerged as a promising therapeutic strategy to mitigate stroke-induced damage.[8][9][10]
Recent studies utilizing selective PAR4 antagonists, such as ML354, have demonstrated significant neuroprotective effects in murine models of stroke.[1] These effects include a reduction in infarct volume, amelioration of neurological deficits, and modulation of post-stroke inflammation and apoptosis.[1][7] This document outlines the key findings from these studies and provides detailed protocols for their replication.
Data Presentation
The following tables summarize the key quantitative data from studies investigating the effects of PAR4 antagonism in murine stroke models.
Table 1: Effect of PAR4 Antagonist ML354 on Infarct Volume and Neurological Score
| Treatment Group | Infarct Volume (mm³) at 24h | Infarct Volume (mm³) at 72h | Bederson Score at 72h | Grip Strength (% of Sham) at 72h |
| tMCAO + Vehicle | 105.6 ± 15.3 | 98.7 ± 18.2 | 2.5 ± 0.5 | 45.2 ± 10.8 |
| tMCAO + ML354 | 75.4 ± 12.9 | 65.1 ± 14.5 | 1.5 ± 0.6 | 75.3 ± 12.1 |
| Sham | N/A | N/A | 0 ± 0 | 100 ± 5.2 |
*p < 0.05 compared to tMCAO + Vehicle. Data are presented as mean ± SD. Source: Adapted from experimental data on the effects of ML354 in a tMCAO mouse model.[11]
Table 2: Effects of PAR4 Deficiency on Stroke Outcomes
| Genotype | Infarct Volume (% of Wild-Type) | Neurological Score | Motor Function |
| Wild-Type (WT) | 100 | Impaired | Impaired |
| PAR4-/- | >80% reduction | Significantly improved | Significantly improved* |
*p < 0.05 compared to Wild-Type. Data are presented as mean ± SD. Source: Based on studies of PAR4-deficient mice in a tMCAO model.[12][13]
Signaling Pathways
The activation of PAR4 by thrombin in the context of stroke triggers a cascade of intracellular events contributing to neuronal damage and inflammation. The diagram below illustrates the proposed signaling pathway.
References
- 1. Direct neuronal protection by the protease-activated receptor PAR4 antagonist ML354 after experimental stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Deficiency of PAR4 attenuates cerebral ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. JCI - Mouse model hints at pharmacogenomic strategies for stroke treatment in patients possessing a risk variant [jci.org]
- 7. Exploring PAR4, Stroke, and the Brain-Heart Connection - NeuroScienceLab [neurosciencelab.uk-essen.de]
- 8. Paper: Blockade of Human PAR4 in Novel Humanized Mouse Strains Supports PAR4 As a Potential Target in Stroke: Ex Vivo Demonstration of Platelet Hyperreactivity of the Thr120 Variant [ash.confex.com]
- 9. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Deficiency of PAR4 Attenuates Cerebral Ischemia/Reperfusion Injury in Mice | Semantic Scholar [semanticscholar.org]
- 13. Deficiency of PAR4 attenuates cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PAR4 Antagonists in Cancer Cell Lines: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, has emerged as a significant modulator in the tumor microenvironment. Primarily known for its role in thrombosis and platelet activation, recent studies have illuminated its divergent roles in cancer biology. Depending on the cancer type, PAR4 activation can either promote or inhibit tumor progression, making it a compelling target for therapeutic intervention. In most cancer types, a trend of upregulated PAR1 expression and downregulated PAR4 expression is observed. Preclinical data suggest that PAR4 can promote apoptosis in a variety of cancer cell lines, with the notable exception of colon cancer, where it may contribute to tumor growth and migration.[1] This document provides an overview of the application of PAR4 antagonists in cancer cell lines, including summaries of available data, detailed experimental protocols, and diagrams of key signaling pathways and workflows.
Data Summary: Effects of PAR4 Antagonists on Cancer Cell Lines
The direct investigation of specific PAR4 antagonists in a wide range of cancer cell lines is an emerging field of study. Consequently, comprehensive quantitative data is currently limited in publicly available literature. The table below summarizes the qualitative effects of PAR4 modulation in specific cancer contexts.
| Cancer Type | Cell Line(s) | PAR4 Modulation | Observed Effect | Downstream Signaling Implication | Reference |
| Lung Cancer | Not specified | Antagonist (ML354) | Inhibition of C4a-induced cell invasion | Implied modulation of invasion pathways | [2] |
| Colon Cancer | Not specified | Activation | Promotion of growth and migration | Activation of ERK1/2 pathway | [1] |
| Various Cancers | Variety of cell lines | Overexpression | Promotion of apoptosis | Not specified | [1] |
Note: The majority of current research on PAR4 antagonists such as BMS-986120 and YD-3 has focused on their anti-platelet and anti-thrombotic properties.[3][4][5][6] Their systematic evaluation across diverse cancer cell lines is a clear area for future research.
Key Signaling Pathways
PAR4 Signaling Cascade in Cancer
Activation of PAR4 by proteases like thrombin leads to the cleavage of its N-terminal domain, exposing a tethered ligand that activates the receptor. This initiates downstream signaling primarily through Gq and G12/13 pathways, leading to the activation of phospholipase C (PLC), subsequent calcium mobilization, and activation of protein kinase C (PKC). In the context of cancer, this can influence signaling molecules such as ERK1/2, which are critical for cell proliferation and survival.
Caption: PAR4 signaling cascade in cancer cells.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the effects of PAR4 antagonists on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a PAR4 antagonist on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PAR4 antagonist (e.g., BMS-986120, YD-3)
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the PAR4 antagonist in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the antagonist dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with a PAR4 antagonist.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PAR4 antagonist and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the PAR4 antagonist and vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, including any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of a PAR4 antagonist on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Sterile 200 µL pipette tip
-
PAR4 antagonist and vehicle control
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to 90-100% confluency.
-
Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the PAR4 antagonist or vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at 0 hours. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours) at the same position.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration into the wounded area.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a novel PAR4 antagonist in cancer cell lines.
Caption: A typical workflow for testing PAR4 antagonists.
Conclusion
The role of PAR4 in cancer is complex and appears to be highly dependent on the specific cancer type. While the development of PAR4 antagonists has primarily been driven by their potential in cardiovascular diseases, their application in oncology holds promise. The provided protocols offer a foundational framework for researchers to investigate the effects of PAR4 antagonists in various cancer cell lines. Further research is critically needed to generate comprehensive quantitative data and to elucidate the precise mechanisms by which PAR4 antagonism may be leveraged for cancer therapy.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy [mdpi.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining for PAR4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, plays a significant role in thrombosis and inflammation. It is activated by proteases like thrombin, leading to downstream signaling cascades that contribute to various pathological processes. Consequently, PAR4 has emerged as a promising therapeutic target, and the development of PAR4 inhibitors is an active area of research. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and localization of PAR4 and its downstream signaling molecules in tissues, making it an invaluable tool for assessing the efficacy of PAR4 inhibitors.
These application notes provide detailed protocols for the immunohistochemical staining of PAR4 and key downstream markers, along with methodologies for quantitative analysis to evaluate the effects of PAR4 inhibition.
PAR4 Signaling Pathway
PAR4 activation by proteases such as thrombin initiates a conformational change that allows it to couple with G-proteins, primarily Gαq/11 and Gα12/13. This coupling triggers downstream signaling cascades, including the activation of the MAPK/ERK pathway, leading to cellular responses like platelet aggregation and inflammation. The diagram below illustrates the canonical PAR4 signaling pathway.
Application Notes and Protocols for the Experimental Design of PAR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for the evaluation of Protease-Activated Receptor 4 (PAR4) antagonists. This document outlines the critical signaling pathways, key in vitro and in vivo assays, and detailed protocols necessary for the preclinical assessment of novel PAR4 inhibitors.
Introduction
Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor (GPCR), is a key player in thrombin-mediated platelet activation.[1][2][3] Thrombin, a potent platelet agonist, activates human platelets through both PAR1 and PAR4.[4][5] While PAR1 initiates a rapid and transient signaling response, PAR4 activation leads to a more sustained signaling cascade, crucial for the formation and stabilization of a thrombus.[2][5] This distinct role of PAR4 in thrombosis, potentially with a reduced impact on hemostasis, has made it an attractive target for the development of novel antiplatelet therapies.[3][5][6] The development of selective PAR4 antagonists offers a promising strategy for the prevention of thrombotic diseases with a potentially wider therapeutic window and lower bleeding risk compared to existing antiplatelet agents.[6][7][8]
PAR4 Signaling Pathway
Upon activation by thrombin, PAR4 couples to Gq and G12/13 G-protein subunits.[2][3][9] The Gq pathway stimulates phospholipase Cβ (PLCβ), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][9] The G12/13 pathway activates the Rho/Rho kinase pathway, which is essential for platelet shape change.[2][3] Together, these signaling events culminate in platelet granule secretion, integrin αIIbβ3 activation, and platelet aggregation.[1][9]
Experimental Design Workflow
A systematic approach is essential for the evaluation of PAR4 antagonists. The workflow should encompass a series of in vitro and in vivo assays to determine the potency, selectivity, and efficacy of the test compounds.
Data Presentation: In Vitro Potency of PAR4 Antagonists
The following table summarizes the in vitro potency of selected PAR4 antagonists. This data is crucial for comparing the activity of novel compounds against established benchmarks.
| Compound | Assay Type | Agonist | Species | IC50 | Reference |
| BMS-986120 | Platelet Aggregation | γ-thrombin or PAR4-AP | Human | <10 nM | [5] |
| YD-3 | Platelet Aggregation | Thrombin (in presence of PAR1 antagonist) | Human | 20 µM | [10] |
| ML354 | Calcium Signaling | PAR4-AP | Human | - | [5] |
| Compound 7 | GPIIbIIIa Activation (Flow Cytometry) | γ-thrombin | Human | 2.3 µM | [11] |
| SCH-28 | Platelet Aggregation | Thrombin (in presence of PAR1 antagonist) | Human | ~2 µM | [10] |
Key Experimental Protocols
Calcium Mobilization Assay
This assay is a primary high-throughput screening method to identify compounds that inhibit PAR4-mediated intracellular calcium release.[12][13][14]
Principle: Activation of PAR4 leads to a Gq-mediated release of intracellular calcium from the endoplasmic reticulum.[12] This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes like Fluo-4 AM.[12][13]
Materials:
-
HEK293 cells stably expressing human PAR4
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
PAR4 agonist (e.g., PAR4-AP, AYPGKF-NH2)
-
Test compounds
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Protocol:
-
Cell Plating: Seed PAR4-expressing HEK293 cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add assay buffer containing Fluo-4 AM. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Simultaneously add the PAR4 agonist to all wells and measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Platelet Aggregation Assay
This assay is a gold-standard functional assay to assess the effect of PAR4 antagonists on platelet aggregation.[2][15][16][17]
Principle: Platelet aggregation is measured by light transmission aggregometry. As platelets aggregate, the turbidity of the platelet-rich plasma (PRP) decreases, leading to an increase in light transmission.[16]
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.[15][18]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[15][17]
-
PAR4 agonist (e.g., PAR4-AP, γ-thrombin).[16]
-
Test compounds
-
Platelet aggregometer
Protocol:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.[17]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.[16]
-
Assay Procedure:
-
Pipette PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate at 37°C.
-
Add the test compound or vehicle control and incubate for a specified time (e.g., 2-5 minutes).
-
Add the PAR4 agonist to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Set 0% aggregation with PRP and 100% aggregation with PPP. Calculate the percentage of aggregation inhibition for each compound concentration and determine the IC50 value.
In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)
This model is widely used to evaluate the antithrombotic efficacy of test compounds in a living organism.
Principle: Topical application of ferric chloride (FeCl3) to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus.
Materials:
-
Anesthetized rodents (e.g., mice or rats)
-
Surgical instruments
-
Ferric chloride solution (e.g., 10%)
-
Doppler flow probe
-
Test compounds
Protocol:
-
Animal Preparation: Anesthetize the animal and surgically expose the common carotid artery.
-
Flow Probe Placement: Place a Doppler flow probe around the artery to monitor blood flow.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intravenous, oral).
-
Thrombus Induction: Apply a filter paper saturated with FeCl3 solution to the surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Blood Flow Monitoring: Continuously monitor blood flow until the vessel becomes occluded (cessation of blood flow) or for a predetermined observation period.
-
Data Analysis: The primary endpoint is the time to vessel occlusion. A longer time to occlusion in the compound-treated group compared to the vehicle group indicates antithrombotic efficacy. The thrombus can also be excised and weighed.
Conclusion
The experimental design for the evaluation of PAR4 antagonists requires a multi-faceted approach, combining high-throughput in vitro screening with robust functional and in vivo assays. The protocols and data presented here provide a framework for the systematic assessment of novel PAR4 inhibitors, facilitating the identification and development of promising new antiplatelet therapies. The ultimate goal is to develop a PAR4 antagonist that demonstrates significant antithrombotic efficacy with a favorable safety profile, particularly with regard to bleeding risk.[5][6][8]
References
- 1. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy [mdpi.com]
- 4. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 5. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PAR4 Antagonist Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with PAR4 antagonists.
Troubleshooting Guide
Issue: Low or no solubility of a PAR4 antagonist in aqueous buffers.
Initial Checks:
-
Compound Integrity: Verify the identity and purity of the PAR4 antagonist using appropriate analytical techniques (e.g., LC-MS, NMR). Impurities can significantly impact solubility.
-
Weighing and Calculation Errors: Double-check all calculations for molarity and mass. Ensure accurate weighing of the compound.
-
Buffer Preparation: Confirm the pH and composition of your aqueous buffer. Ensure all components are fully dissolved and the pH is correctly adjusted.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| High Lipophilicity of the Compound | Many small-molecule PAR4 antagonists, such as YD-3, are highly lipophilic and inherently have poor aqueous solubility.[1] | 1. Co-solvents: Introduce a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400. Start with a low percentage (e.g., 1-5%) and gradually increase if necessary. Note that high concentrations of organic solvents can affect biological assays. 2. pH Adjustment: For ionizable compounds, adjusting the pH of the buffer to a point where the molecule is charged can significantly increase solubility. This is dependent on the pKa of the compound. 3. Surfactants: Use non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic drug. |
| Crystalline Solid State | The crystalline form of a compound is generally less soluble than its amorphous form. | 1. Amorphous Solid Dispersions (ASDs): Create an ASD by dispersing the PAR4 antagonist in a polymer matrix (e.g., PVP, HPMC). This can be achieved through techniques like spray drying or hot-melt extrusion. 2. Nanosuspensions: Reduce the particle size of the antagonist to the nanometer range using techniques like media milling or high-pressure homogenization. This increases the surface area-to-volume ratio, leading to faster dissolution. |
| Incorrect Solvent for Stock Solution | The initial solvent used to prepare the stock solution may not be optimal, leading to precipitation upon dilution in an aqueous buffer. | 1. DMSO: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds. For example, the peptide-based PAR4 antagonist trans-cinnamoyl-YPGKF-NH2 can be dissolved in DMSO at concentrations up to 10 mM.[2] 2. Test a Range of Solvents: If DMSO is not effective or interferes with the assay, test other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF). |
Frequently Asked Questions (FAQs)
Q1: My PAR4 antagonist precipitates out of solution during my experiment. What should I do?
A1: Precipitation during an experiment is a common issue with poorly soluble compounds. Here are a few steps to troubleshoot this:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the PAR4 antagonist in your assay to below its solubility limit in the final buffer composition.
-
Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 1% to 2% DMSO) might keep the compound in solution.
-
Use a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) to your buffer can sometimes help to solubilize hydrophobic compounds.
-
Consider a Formulation Strategy: For in vivo studies, developing a more sophisticated formulation, such as a lipid-based formulation or a nanosuspension, is often necessary.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2:
-
Kinetic solubility is the concentration of a compound that is already dissolved in an organic solvent (like DMSO) before it starts to precipitate when added to an aqueous buffer. It's a measure of how quickly a compound falls out of a supersaturated solution and is often used for high-throughput screening in early drug discovery.
-
Thermodynamic solubility (or equilibrium solubility) is the true solubility of a compound when the solid form is in equilibrium with the dissolved form in a specific solvent. This measurement takes longer to perform but provides a more accurate representation of the compound's intrinsic solubility.
For initial screening and in vitro assays, kinetic solubility is often sufficient. For lead optimization, formulation development, and predicting in vivo performance, thermodynamic solubility is the more relevant parameter.
Q3: How can I improve the oral bioavailability of my poorly soluble PAR4 antagonist?
A3: Improving oral bioavailability of poorly soluble compounds often requires advanced formulation strategies. While specific formulation details for orally active PAR4 antagonists like BMS-986120 are often proprietary, the following approaches are commonly used:
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Amorphous Solid Dispersions (ASDs): As mentioned earlier, dispersing the drug in a polymer matrix can maintain it in a higher-energy amorphous state, leading to improved solubility and dissolution.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.
Quantitative Data on PAR4 Antagonist Solubility
The following table summarizes the available solubility data for selected PAR4 antagonists. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.
| PAR4 Antagonist | Chemical Class | Solubility | Solvent/Medium | Reference |
| ML354 | Indole | 3.3 ± 0.5 μM | PBS (pH 7.4, 1% DMSO) | [1] |
| YD-3 | Indazole | Highly Lipophilic (low aqueous solubility) | Not specified | [1] |
| trans-cinnamoyl-YPGKF-NH2 | Peptide | Up to 10 mM | DMSO | [2] |
| BMS-986120 | Imidazothiadiazole | Orally bioavailable | Not specified | [3] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a general method for determining the kinetic solubility of a PAR4 antagonist.
Materials:
-
PAR4 antagonist
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader with turbidity measurement capabilities (e.g., at 620 nm)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the PAR4 antagonist in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 μM).
-
Addition to Aqueous Buffer: To a new 96-well plate, add 198 μL of PBS to each well. Then, add 2 μL of each DMSO dilution of the compound to the corresponding wells. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader at 620 nm.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining thermodynamic solubility.
Materials:
-
Solid PAR4 antagonist
-
Chosen solvent (e.g., water, PBS pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add Excess Solid: Add an excess amount of the solid PAR4 antagonist to a glass vial (enough so that undissolved solid remains at the end of the experiment).
-
Add Solvent: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant, being cautious not to disturb the solid pellet.
-
Dilution and Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved PAR4 antagonist using a validated HPLC method with a standard curve.
Visualizations
Caption: Simplified PAR4 signaling pathway in platelets.
References
PAR4 antagonist 2 stability in solution and storage
This technical support center provides guidance on the stability and storage of PAR4 Antagonist 2 (also known as Compound 31). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For solid this compound, it is recommended to store it at room temperature in the continental US; however, this may vary for other locations.[1] For long-term storage, it is advisable to refer to the Certificate of Analysis provided by the supplier for specific recommendations.[1]
Q2: How should I prepare and store stock solutions of this compound?
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions and cell culture media has not been extensively reported in publicly available literature. As with many small molecules, prolonged storage in aqueous solutions is generally not recommended due to the potential for hydrolysis or degradation. It is best to prepare fresh dilutions from the frozen stock solution for each experiment.
Q4: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound have not been detailed in the available literature. To minimize potential degradation, it is crucial to protect the compound from light and extreme temperatures and to use high-purity solvents for preparing solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in assays | 1. Improper storage of the solid compound or stock solution. 2. Degradation of the compound in working solutions. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Verify storage conditions against the Certificate of Analysis. Prepare fresh stock solutions from a new vial of solid compound. 2. Prepare fresh working solutions immediately before each experiment. Minimize the time the compound spends in aqueous buffers. 3. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. |
| Precipitation of the compound in aqueous solution | 1. The concentration of the compound exceeds its solubility in the aqueous buffer. 2. The solvent used for the stock solution is not compatible with the aqueous buffer. | 1. Lower the final concentration of the compound in the assay. Determine the aqueous solubility of the compound. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is low and does not cause precipitation. A final DMSO concentration of <0.1% is generally well-tolerated in cell-based assays. |
| Change in color or appearance of the solid compound or solution | 1. Degradation of the compound. 2. Contamination. | 1. Discard the compound/solution and use a fresh vial. 2. Ensure proper handling techniques to avoid contamination. Use sterile filters for solutions if necessary. |
Stability Data Summary
Quantitative stability data for this compound in various solutions is not available in the provided search results. The following table provides storage recommendations for a related PAR4 antagonist, BMS-986120, which can be used as a general guideline.
Table 1: Recommended Storage for PAR4 Antagonist BMS-986120 Stock Solutions [2]
| Storage Temperature | Recommended Storage Period |
| -20°C | 1 month |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add a sufficient volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to fully dissolve the compound. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Stability Assessment in Aqueous Buffer
-
Prepare a fresh dilution of this compound from a frozen stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium) at the final working concentration.
-
Incubate the solution at the desired temperature (e.g., room temperature, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration and purity of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Compare the results over time to the initial time point (T=0) to determine the stability of the compound under the tested conditions.
Visualizations
Caption: PAR4 Signaling Pathway Activation.
References
Technical Support Center: PAR4 Antagonist Troubleshooting
Welcome to the technical support center for Protease-Activated Receptor 4 (PAR4) antagonists. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where a PAR4 antagonist is not exhibiting the expected level of inhibition.
Frequently Asked Questions (FAQs)
Q1: My PAR4 antagonist is showing lower than expected or no inhibition in my platelet aggregation assay. What are the potential causes?
A1: Several factors could contribute to a lack of PAR4 antagonist efficacy in platelet aggregation assays. These can be broadly categorized into issues with the antagonist itself, the experimental setup, or the biological system.
-
Antagonist-Related Issues:
-
Compound Integrity: Ensure the antagonist is correctly stored and has not degraded. Prepare fresh solutions for each experiment.
-
Solubility: Verify that the antagonist is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration.
-
Mechanism of Action: Some antagonists may be more effective against thrombin-induced activation than against activation by PAR4 activating peptides (PAR4-AP), or vice-versa.[1] Consider the agonist being used in your assay.
-
-
Experimental Protocol Issues:
-
Agonist Concentration: Using an excessively high concentration of the PAR4 agonist (e.g., thrombin or PAR4-AP) can overcome the inhibitory effect of the antagonist. It's crucial to use a concentration that induces a submaximal aggregation response to effectively measure inhibition.[2]
-
Incorrect Reagent Preparation: Double-check all reagent concentrations and preparation steps.
-
Assay Conditions: Factors such as temperature, stirring speed, and incubation times can all influence platelet aggregation and antagonist performance.[2]
-
-
Biological Variability:
-
Receptor Polymorphisms: A common genetic variant of PAR4 (rs773902, encoding Ala120 or Thr120) can alter receptor sensitivity to both agonists and antagonists.[3][4][5] The Thr120 variant is associated with hyper-reactivity to agonists and hypo-reactivity to some antagonists.[3][4]
-
Donor Variability: Platelet reactivity can vary significantly between donors due to genetic factors, medications, or underlying health conditions.[2][6]
-
Receptor Desensitization and Internalization: Prolonged exposure to agonists can lead to PAR4 desensitization and internalization, potentially altering the antagonist's effect.[7][8]
-
Q2: How does the choice of agonist (Thrombin vs. PAR4-AP) affect the observed inhibition by my antagonist?
A2: The choice of agonist is critical as it can reveal different aspects of your antagonist's inhibitory profile.
-
Thrombin: As the physiological activator, thrombin cleaves the N-terminus of PAR4 to reveal a tethered ligand that activates the receptor.[9][10] Thrombin can also activate PAR1 on human platelets.[11][12] Some antagonists may show different potencies against thrombin-induced activation compared to PAR4-AP.[1] When using thrombin, especially α-thrombin, it's important to consider its dual action on PAR1 and PAR4.[1] Using γ-thrombin can favor PAR4 activation.[1][13]
-
PAR4 Activating Peptide (PAR4-AP): Synthetic peptides like AYPGKF-NH2 mimic the tethered ligand and directly activate PAR4, bypassing the need for proteolytic cleavage.[1][13] This can be a more direct way to assess antagonism at the PAR4 receptor itself. However, some antagonists have been shown to be effective against thrombin but not PAR4-AP, suggesting different binding or inhibitory mechanisms.[1]
Q3: Could off-target effects be masking the inhibition of PAR4?
A3: Yes, off-target effects are a possibility. Your compound might be inadvertently activating other platelet receptors, leading to aggregation that masks the inhibition of PAR4. For example, some compounds might activate the GPVI collagen receptor.[1] To investigate this, it is recommended to test the antagonist in the presence of agonists for other major platelet receptors like ADP, collagen, and thromboxane (B8750289) A2.[3] A truly specific PAR4 antagonist should not inhibit aggregation induced by these other agonists.
Troubleshooting Guides
Guide 1: Low or No Inhibition in Platelet Aggregation Assays
This guide provides a systematic approach to troubleshooting poor antagonist performance in light transmission aggregometry (LTA).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Quality | 1. Prepare fresh antagonist and agonist solutions. 2. Verify the concentration of stock solutions via spectrophotometry or another appropriate method. | Fresh reagents should yield consistent and expected results. |
| Agonist Concentration | Perform a dose-response curve for the agonist (e.g., PAR4-AP or γ-thrombin) to determine the EC50 and EC80 concentrations. Use a concentration at or near the EC80 for inhibition studies. | An appropriate agonist concentration will allow for a clear window to observe inhibition. |
| Antagonist Incubation Time | Vary the pre-incubation time of the antagonist with the platelets before adding the agonist (e.g., 5, 15, 30 minutes). | Optimal pre-incubation will ensure the antagonist has sufficient time to bind to the receptor. |
| Donor Variability / Genetics | Test the antagonist on platelets from multiple healthy donors who have not taken antiplatelet medication.[6] If possible, genotype donors for the PAR4 Ala120Thr polymorphism (rs773902). | Consistent inhibition across multiple donors suggests the issue is not donor-specific. Variable results may point to genetic differences.[3][5] |
| Off-Target Effects | Test the antagonist against other platelet agonists (e.g., ADP, collagen, PAR1-AP). | The antagonist should not inhibit platelet aggregation induced by other agonists if it is specific for PAR4. |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing PAR4 antagonist efficacy by measuring platelet aggregation.
1. Materials:
-
Whole blood from healthy, consenting donors (drug-free for at least two weeks).
-
3.2% Sodium Citrate (B86180) tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
PAR4 agonist: PAR4-AP (AYPGKF-NH2) or γ-thrombin.
-
PAR4 antagonist.
-
Saline or appropriate buffer.
-
Light Transmission Aggregometer.
2. PRP and PPP Preparation:
-
Collect whole blood into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).[6]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.[6]
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL using PPP.[6]
-
Allow PRP to rest for 30 minutes at room temperature before use.[6]
3. Aggregation Assay:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.[6]
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.
-
Add 50 µL of the PAR4 antagonist at the desired concentration (or vehicle control) and incubate for the desired time (e.g., 15 minutes).
-
Add 50 µL of the PAR4 agonist to induce aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
Protocol 2: Calcium Mobilization Assay
This protocol measures changes in intracellular calcium levels as a downstream indicator of PAR4 activation and inhibition.[14][15]
1. Materials:
-
Isolated platelets or a cell line expressing PAR4 (e.g., HEK293T cells).[15]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Rhod-4 AM).[14][15][16]
-
PAR4 agonist and antagonist.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).[14]
2. Cell Preparation and Dye Loading:
-
Wash platelets or harvest cultured cells and resuspend in assay buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM at 37°C for 30-60 minutes).[15]
-
Wash the cells to remove excess dye.
-
Resuspend the cells in assay buffer and plate them into a 96- or 384-well black, clear-bottom plate.
3. Assay Procedure:
-
Place the cell plate into the fluorescence plate reader maintained at 37°C.
-
Add the PAR4 antagonist at various concentrations to the wells and incubate for the desired time.
-
Measure the baseline fluorescence.
-
Use the instrument's automated injector to add the PAR4 agonist.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
Visualizations
Caption: PAR4 signaling pathway and point of antagonist inhibition.
Caption: Troubleshooting workflow for unexpected PAR4 antagonist results.
References
- 1. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technical considerations for platelet aggregation and related problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protease-activated receptor 1 (PAR1) signalling desensitization is counteracted via PAR4 signalling in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.co.jp [abcam.co.jp]
Navigating the Nuances of PAR4 Antagonism: A Technical Support Guide
For researchers and drug development professionals working with Protease-Activated Receptor 4 (PAR4) antagonists, unexpected experimental outcomes can be a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions to help you interpret your results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: My PAR4 antagonist shows lower than expected potency. What are the possible reasons?
A1: Several factors can contribute to reduced antagonist potency. Consider the following:
-
Agonist Choice: The potency of some PAR4 antagonists can differ depending on whether you are using a protease like thrombin or a synthetic PAR4 agonist peptide (PAR4-AP). Some antagonists are more effective at blocking the conformational changes induced by the tethered ligand revealed by protease cleavage than they are at competing with a soluble agonist peptide.
-
Genetic Variants: Single nucleotide polymorphisms (SNPs) in the F2RL3 gene, which encodes for PAR4, can impact antagonist efficacy. For instance, the rs773902 SNP, resulting in a Thr120Ala variant, is associated with platelet hyper-reactivity to PAR4 agonists and reduced sensitivity to certain small molecule antagonists like YD-3[1].
-
Assay Conditions: Experimental conditions such as temperature, pH, and the presence of co-factors can influence ligand-receptor binding and subsequent signaling. Ensure your assay buffer and conditions are optimized and consistent.
-
Antagonist Stability: Verify the stability and integrity of your antagonist compound. Improper storage or handling can lead to degradation.
Q2: I am observing incomplete inhibition of platelet aggregation with my PAR4 antagonist, even at high concentrations. Why is this happening?
A2: Incomplete inhibition of platelet aggregation is a common observation and can be attributed to the complex signaling network in platelets:
-
Dual Receptor Activation: Thrombin, a key physiological activator of platelets, activates both PAR1 and PAR4. While PAR4 antagonism will block its specific signaling pathway, the rapid and transient signaling from PAR1 can still initiate platelet activation, especially at lower thrombin concentrations[2][3][4]. To isolate the effect on PAR4, consider using a specific PAR1 antagonist in conjunction with your PAR4 antagonist or using γ-thrombin, which selectively activates PAR4[4][5].
-
Synergistic Signaling: Platelet activation is a highly synergistic process. Other receptors, such as P2Y12 (activated by ADP) and GPVI (activated by collagen), play crucial roles. Even with complete PAR4 blockade, activation of these parallel pathways can lead to significant platelet aggregation[1][6].
-
Sustained Signaling: PAR4 is known for mediating a slow and sustained signaling response, which is crucial for the later stages of thrombus stabilization[2][5][7]. Your experimental endpoint might be more sensitive to the initial, rapid activation phase driven by other receptors.
Q3: Are there known off-target effects of PAR4 antagonists that could explain my unexpected results?
A3: While many PAR4 antagonists are designed for high selectivity, off-target effects are always a possibility and can manifest in various ways:
-
Cross-reactivity with other PARs: Some less selective PAR4 antagonists may exhibit cross-reactivity with other PAR family members, such as PAR1[8]. It is crucial to profile your antagonist against a panel of PARs to determine its selectivity.
-
Interaction with other platelet receptors: Some compounds may unexpectedly interact with other platelet receptors. For example, a compound screened as a potential PAR4 antagonist, "C5" (ZINC348291734), was found to also inhibit platelet activation by the GPVI receptor agonist convulxin[4].
-
Effects on non-platelet cells: PAR4 is expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells[9]. If you are working in a complex biological system, consider that your antagonist might be affecting these other cell types, leading to indirect effects on your primary readout.
Troubleshooting Guide
Issue: Inconsistent results between different batches of PAR4 antagonist.
| Possible Cause | Recommended Action |
| Compound Purity and Integrity | 1. Verify the purity of each batch using analytical methods like HPLC-MS. 2. Ensure proper storage conditions (temperature, light protection) to prevent degradation. |
| Solvent Effects | 1. Use the same high-purity solvent for all experiments. 2. Include a vehicle control to account for any effects of the solvent itself. |
Issue: Antagonist is effective against PAR4-AP but not against thrombin.
| Possible Cause | Recommended Action |
| Different Modes of Activation | 1. The antagonist may be a competitive inhibitor of the soluble agonist peptide but may not effectively block the intramolecular binding of the tethered ligand exposed by thrombin cleavage. 2. Consider that the antagonist may bind to a site that is only accessible or relevant during activation by the synthetic peptide. |
| PAR1 Co-activation | 1. Thrombin activates both PAR1 and PAR4. The observed activity may be predominantly PAR1-driven. 2. Repeat the experiment in the presence of a PAR1 antagonist or use γ-thrombin to isolate PAR4-mediated effects. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various PAR4 antagonists on PAR4-agonist peptide (AP)-induced human platelet aggregation.
| Antagonist | IC50 (µM) | Reference |
| YD-3 | 0.13 | [6] |
| P4pal-il | 0.6 | [6] |
| P4pal-10 | 1 | [6] |
Experimental Protocols
General Protocol for Assessing PAR4 Antagonist Activity in Human Platelets
This protocol provides a general framework for evaluating the efficacy of a PAR4 antagonist using flow cytometry to measure platelet activation markers.
-
Preparation of Washed Human Platelets:
-
Collect whole blood from healthy, drug-free volunteers into an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).
-
Treat the PRP with a prostacyclin analogue (e.g., PGI2) to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed to pellet the platelets.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to prevent activation by released ADP.
-
Adjust the final platelet concentration as required for the assay.
-
-
Antagonist Incubation:
-
Aliquot the washed platelet suspension into tubes.
-
Add the PAR4 antagonist at various concentrations (or vehicle control) to the platelets.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for receptor binding.
-
-
Platelet Activation:
-
Activate the platelets by adding a PAR4 agonist. This can be:
-
PAR4 Agonist Peptide (PAR4-AP): e.g., AYPGKF-NH2, at a concentration known to induce a sub-maximal response.
-
γ-thrombin: To selectively activate PAR4.
-
α-thrombin: In the presence of a PAR1 antagonist to isolate the PAR4 response.
-
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Staining and Flow Cytometry:
-
Add fluorescently labeled antibodies against platelet activation markers, such as:
-
PAC-1: To detect the activated form of the GPIIb/IIIa receptor.
-
Anti-CD62P (P-selectin): To detect α-granule secretion.
-
-
Incubate in the dark as per the antibody manufacturer's instructions.
-
Fix the platelets with paraformaldehyde.
-
Analyze the samples using a flow cytometer to quantify the percentage of activated platelets and the mean fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Logic
References
- 1. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic deletion of platelet PAR4 results in reduced thrombosis and impaired hemostatic plug stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for PAR4 Antagonist Vehicle Effects
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively control for the effects of vehicles used with PAR4 antagonists in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in my PAR4 antagonist experiment?
A vehicle control is a crucial component of a well-designed experiment. It consists of treating a sample with the same solvent or carrier (the "vehicle") used to dissolve your PAR4 antagonist, but without the antagonist itself.[1][2] This allows you to distinguish the effects of the antagonist from any potential biological or chemical effects of the vehicle. For instance, if your PAR4 antagonist is dissolved in DMSO, a vehicle control group would be treated with the exact same concentration of DMSO as the experimental group.[3]
Q2: What are the most common vehicles for in vitro studies with PAR4 antagonists?
Dimethyl sulfoxide (B87167) (DMSO) is a widely used vehicle for in vitro studies with PAR4 antagonists such as YD-3 and ML354 due to its ability to dissolve many organic compounds.[4][5] In published studies, these antagonists are often prepared as high-concentration stock solutions in 100% DMSO and then diluted to the final desired concentration in the assay medium.[4] It is critical to ensure the final concentration of DMSO in your assay is low (typically ≤0.1%) to minimize its own biological effects.[6]
Q3: What are potential vehicles for in vivo studies with PAR4 antagonists?
For oral administration of PAR4 antagonists like BMS-986120 in preclinical studies, aqueous suspensions are often used.[3][7] These formulations may include suspending agents like methylcellulose (B11928114) to ensure a homogenous mixture.[7] For intravenous administration of poorly water-soluble compounds, cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), can be employed to increase solubility.[8][9] However, it's important to be aware that cyclodextrins themselves can have biological effects.[10][11]
Q4: My vehicle control is showing an unexpected effect on platelet activation. What should I do?
This is a common issue that can often be resolved through systematic troubleshooting. Refer to the Troubleshooting Guide below for a step-by-step approach to identifying and mitigating unexpected vehicle effects.
Troubleshooting Guides
Issue: Unexpected Platelet Activation or Inhibition in the Vehicle Control Group
This guide will help you diagnose and resolve common issues when your vehicle control exhibits unexpected effects in platelet function assays.
Troubleshooting Steps:
-
Verify Vehicle Concentration:
-
Problem: The final concentration of the vehicle (e.g., DMSO) in your assay may be too high, leading to off-target effects on platelets.[12][13]
-
Solution: Double-check your dilution calculations. Ensure the final concentration of DMSO is at a level known to have minimal effects on platelet function, typically at or below 0.1%.[6] If necessary, perform a dose-response curve for the vehicle alone to determine its no-observed-adverse-effect level (NOAEL) in your specific assay.
-
-
Assess Vehicle Purity and Age:
-
Problem: Impurities or degradation products in the vehicle can be biologically active. DMSO, for example, is hygroscopic and can degrade over time.
-
Solution: Use high-purity, anhydrous DMSO.[4] Purchase smaller volumes to ensure the stock is fresh and store it in small, single-use aliquots to prevent contamination and water absorption.
-
-
Consider the Specific Agonist Used:
-
Problem: The vehicle might interfere with the specific agonist you are using to induce platelet activation.
-
Solution: Review the literature to see if there are known interactions between your vehicle and agonist. If possible, test your vehicle control with a different platelet agonist that acts through a distinct signaling pathway.
-
-
Evaluate the Vehicle Itself for Biological Activity:
-
Problem: Some vehicles, like cyclodextrins, can have their own biological effects, such as altering cholesterol levels or inducing inflammatory responses.[10][11]
-
Solution: If using a less common vehicle, conduct a thorough literature search for its known biological activities. If data is limited, it may be necessary to run preliminary experiments to characterize the vehicle's effects on your specific cell type or model system.
-
Data Presentation
Table 1: Effects of Common Vehicles on Platelet Function
| Vehicle | Concentration | Observed Effect on Platelets | Recommendations |
| DMSO | 0.25% - 6% | Dose-dependent inhibition of platelet aggregation induced by ADP, thrombin, and TRAP.[12][13] | Keep final concentration ≤0.1% to minimize effects.[6] Perform a vehicle-only dose-response to determine the NOAEL for your specific assay. |
| Saline | Isotonic | Generally considered inert and is a common vehicle for in vivo studies.[10] | Ensure sterility and proper buffering for in vitro assays. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies | Can have pro-inflammatory effects and may alter cellular cholesterol levels.[10][14] | Use with caution and conduct thorough vehicle-only controls to assess its intrinsic effects in your experimental model. |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay with a PAR4 Antagonist
This protocol outlines the key steps for conducting a light transmission aggregometry (LTA) experiment to assess the effect of a PAR4 antagonist on platelet aggregation, including the appropriate vehicle controls.
1. Reagent Preparation:
-
PAR4 Antagonist Stock Solution: Dissolve the PAR4 antagonist (e.g., YD-3) in 100% high-purity DMSO to create a high-concentration stock (e.g., 10 mM).[4] Store in small aliquots at -20°C.
-
Vehicle Control Stock: Use the same batch of 100% high-purity DMSO as used for the antagonist stock.
-
Platelet Agonist: Prepare a stock solution of a PAR4 agonist peptide (e.g., AYPGKF-NH2) in an appropriate buffer (e.g., sterile water or saline).
2. Platelet-Rich Plasma (PRP) Preparation:
-
Follow standard laboratory procedures for the collection of whole blood into citrate (B86180) tubes and subsequent centrifugation to obtain PRP.
3. Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Vehicle Control Group: Add the DMSO vehicle to an aliquot of PRP to achieve the same final concentration that will be present in the antagonist-treated groups (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 5-15 minutes).
-
PAR4 Antagonist Group(s): Add the PAR4 antagonist stock solution to PRP aliquots to achieve the desired final concentrations. Incubate for the same duration as the vehicle control.
-
Initiate Aggregation: Add the PAR4 agonist to the PRP and measure the change in light transmittance over time using an aggregometer.
4. Data Analysis:
-
Normalize the aggregation response of the antagonist-treated groups to the vehicle control group to determine the percent inhibition.
Visualizations
Caption: Simplified PAR4 signaling pathway in platelets.
Caption: Experimental workflow for in vitro platelet aggregation assay.
Caption: Troubleshooting logic for unexpected vehicle effects.
References
- 1. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel technology to prepare oral formulations for preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. cholrem.com [cholrem.com]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Pro-Inflammatory Implications of 2-Hydroxypropyl-β-cyclodextrin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (2-Hydroxypropyl)-β-Cyclodextrin Is a New Angiogenic Molecule for Therapeutic Angiogenesis | PLOS One [journals.plos.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
Technical Support Center: Refining PAR4 Antagonist 2 Delivery in Animal Models
Welcome to the technical support center for the utilization of PAR4 antagonist 2, also known as Compound 31, in preclinical animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound 31) and how does it work?
A1: this compound (Compound 31) is a selective inhibitor of Protease-Activated Receptor 4 (PAR4). It is active against both human and mouse PAR4.[1] Its mechanism of action is noteworthy as it specifically inhibits PAR4 activation by the native protease thrombin cleavage, but not by the synthetic PAR4 agonist peptide AYPGKF. This specificity is crucial for designing experiments to probe the physiological effects of thrombin-mediated PAR4 signaling.
Q2: What are the key differences in PAR4 signaling between humans and common animal models?
A2: There are significant species-specific differences in PAR expression on platelets, which can impact the translatability of your findings. Human platelets express both PAR1 and PAR4. In contrast, mouse platelets express PAR3 and PAR4, but not PAR1.[2][3] This makes mice a useful model to study PAR4 in the absence of PAR1 signaling, which is more sensitive to thrombin.[2] However, it's important to note that some PAR4 antagonists, like BMS-986120, have a weaker affinity for mouse PAR4 compared to human or monkey PAR4, which may necessitate higher doses in murine studies.[4]
Q3: My this compound is difficult to dissolve. What is a suitable vehicle for oral administration in mice?
A3: Like many small molecule inhibitors, this compound may have low aqueous solubility. For hydrophobic compounds administered via oral gavage in mice, a common strategy is to use a vehicle that enhances solubility and bioavailability. A widely used formulation for compounds soluble in DMSO is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] For highly hydrophobic molecules, edible oils such as corn oil can be an effective vehicle.[6][7] It is recommended to first determine the solubility of this compound in a small volume of DMSO before preparing the final formulation.
Q4: I am observing unexpected or inconsistent results in my in vivo experiments. What are some common troubleshooting steps?
A4: Inconsistent results can arise from several factors. Here are a few key areas to investigate:
-
Formulation and Dosing Accuracy: Ensure your formulation is homogenous and the compound is fully dissolved or uniformly suspended. Inaccurate gavage technique can lead to variability in the administered dose.
-
Compound Stability: Assess the stability of this compound in your chosen vehicle over the duration of your experiment. Some compounds can degrade or precipitate out of solution over time.[8]
-
Animal Strain and Genetics: Be aware of potential genetic variations within your animal strains that might affect PAR4 expression or function. For instance, a common genetic variant in human PAR4 (rs773902) can alter receptor sensitivity to agonists and antagonists.[9] While not documented for this compound, it's a possibility to consider in case of unexpected variability.
-
Species-Specific Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the antagonist can vary significantly between species.[1] What works in one model may not directly translate to another.
Q5: Are there any known adverse effects of this compound in animal models?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound | The compound is hydrophobic. | Prepare a stock solution in 100% DMSO and then dilute it into a final vehicle containing co-solvents like PEG300 and a surfactant like Tween-80.[5] Alternatively, for oral administration, consider a corn oil-based formulation.[6][7] |
| Precipitation of the compound in the dosing solution | The final concentration of DMSO is too low to maintain solubility, or the compound is unstable in the aqueous environment. | Increase the proportion of co-solvents in your vehicle. Prepare the formulation fresh before each use. Visually inspect the solution for any precipitation before administration.[11] |
| High variability in experimental outcomes between animals | Inaccurate oral gavage technique. Non-homogenous suspension of the compound. Individual animal differences in metabolism. | Ensure all personnel are proficient in oral gavage. Vigorously vortex the formulation before drawing each dose to ensure a uniform suspension. Consider using a larger group of animals to account for biological variability. |
| Lack of expected efficacy in a mouse model | The dose is too low due to species differences in antagonist affinity. Poor oral bioavailability. | The affinity of some PAR4 antagonists for mouse PAR4 can be lower than for human PAR4.[4] Consider performing a dose-response study to determine the optimal dose in your mouse model. Evaluate different formulation strategies to improve oral absorption.[12] |
| Unexpected bleeding or other adverse events | The dose is too high. Interaction with other administered compounds. | Reduce the dose of the PAR4 antagonist. If used in combination with other antiplatelet or anticoagulant agents, consider lowering the dose of one or both compounds.[10] Monitor animals closely for any signs of distress or adverse effects. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (Compound 31)
| Species | Assay | IC50 |
| Human | PAR4 Inhibition | 95 nM |
| Mouse | PAR4 Inhibition | 367 nM |
Data sourced from publicly available information on this compound (Compound 31).[1]
Table 2: Preclinical In Vivo Data for the PAR4 Antagonist BMS-986120 (for reference)
| Animal Model | Administration Route | Dose | Effect |
| Cynomolgus Monkey | Oral | 1 mg/kg | 82% reduction in thrombosis weight in an electrolytic carotid artery thrombosis (ECAT) model.[10] |
| Cynomolgus Monkey | Oral | 0.5 mg/kg | 88% reduction in thrombosis weight (for BMS-986141, a related compound).[10] |
Note: This data is for BMS-986120/BMS-986141 and should be used as a reference for designing studies with this compound, as specific in vivo data for the latter is limited in the provided search results.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Objective: To prepare a homogenous solution or suspension of this compound for oral administration to mice.
Materials:
-
This compound (Compound 31)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number of animals to be dosed.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[5] For example, for 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.
-
Dissolve this compound: First, dissolve the weighed amount of this compound in the DMSO portion of the vehicle. Ensure it is fully dissolved. Gentle warming or brief sonication may aid dissolution.
-
Prepare the final formulation: Gradually add the PEG300, Tween-80, and saline mixture to the DMSO/compound solution while continuously vortexing to ensure a homogenous mixture.
-
Inspect the formulation: Visually inspect the final formulation. It should be a clear solution or a uniform suspension. If it is a suspension, ensure there are no large aggregates.
-
Storage: It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light. Before use, allow the formulation to come to room temperature and vortex thoroughly.
Protocol 2: In Vivo Efficacy Evaluation in a Mouse Model of Thrombosis
Objective: To assess the antithrombotic effect of this compound in a mouse model.
Experimental Workflow:
References
- 1. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mouse Model of the Protease Activated Receptor 4 (PAR4) Pro310Leu Variant has Reduced Platelet Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAR4 Inhibition Reduces Coronary Artery Atherosclerosis and Myocardial Fibrosis in SR-B1/LDLR Double Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experiments with PAR4 Antagonist 2
Welcome to the technical support center for PAR4 antagonist 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing precipitation in my frozen stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[1]
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
The tolerance to DMSO can vary significantly between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[2]
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.[2]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[2] It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples.
Q4: Can freeze-thaw cycles affect the stability of my small molecule inhibitor in DMSO?
Yes, repeated freeze-thaw cycles should be avoided.[1][3] Each cycle can introduce moisture into the DMSO stock, as DMSO is hygroscopic.[2] This moisture can lead to the degradation of the compound over time. It is recommended to aliquot stock solutions into smaller, single-use volumes.
Q5: How should I store my this compound stock solutions?
Proper storage is critical to maintain the integrity and stability of your small molecule inhibitor.
-
Solid (Powder) Form: Store at -20°C for long-term storage, unless otherwise specified on the product data sheet.
-
In Solution (e.g., DMSO): Store in tightly sealed vials at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles. Protect from light.
Troubleshooting Guides
Issue: Inconsistent Experimental Results and Loss of Compound Activity
This is a common problem that can arise from the degradation of the PAR4 antagonist in solution. Below is a systematic approach to troubleshoot this issue.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Common Degradation Pathways for Small Molecule Inhibitors
Small molecule inhibitors can degrade through several mechanisms in experimental settings:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions in your buffer. Esters and amides are particularly susceptible.[4]
-
Oxidation: Reaction with oxygen, which can be accelerated by exposure to light and elevated temperatures.[4]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration.
Data Presentation: Stability of Representative PAR4 Antagonists
While specific quantitative data for "this compound" is not publicly available, the following table summarizes the stability of other known PAR4 antagonists to provide a general reference.
| PAR4 Antagonist | Chemical Class | Stability Data | Reference |
| ML354 | Indole derivative | 94.5% of the initial concentration remained after 48 hours in PBS at 23°C. | [5] |
| BMS-986120 | Imidazothiadiazole derivative | Orally bioavailable with a long half-life in humans, suggesting good metabolic stability. | [6] |
| YD-3 | Indazole derivative | Known to have poor microsomal and plasma stability. | [7] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is adapted from established methods for assessing PAR4 antagonist activity.[1][2]
1. Preparation of Platelet-Rich Plasma (PRP):
- Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio).[3]
- Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.[3]
- Carefully collect the upper PRP layer and transfer it to a new polypropylene (B1209903) tube.
- Allow the PRP to rest for at least 30 minutes at room temperature.
2. Instrument Setup and Calibration:
- Warm up the aggregometer to 37°C.
- Calibrate the instrument using platelet-poor plasma (PPP) for 100% aggregation and PRP for 0% aggregation.
3. Aggregation Assay:
- Add standardized PRP and a magnetic stir bar to a cuvette.
- Pre-incubate the PRP with the this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 10-60 minutes) at 37°C.[1][2]
- Initiate platelet aggregation by adding a PAR4 agonist (e.g., PAR4-AP).
- Record light transmittance for a set period to measure the extent of aggregation.
Protocol 2: Calcium Mobilization Assay
This protocol provides a general method for measuring changes in intracellular calcium in response to PAR4 activation and inhibition.
1. Cell Preparation:
- Plate cells (e.g., HEK293 cells expressing PAR4 or platelets) in a 96-well black, clear-bottom plate and culture overnight.
- On the day of the assay, prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Remove the culture medium and add the loading buffer to the cells.
- Incubate for 1 hour at 37°C to allow for dye loading.
2. Assay Procedure:
- Prepare a plate with various concentrations of your this compound.
- After incubation with the dye, add the this compound to the corresponding wells and incubate for a predetermined time.
- Place the plate in a fluorescence plate reader equipped with an automated injector.
- Establish a baseline fluorescence reading.
- Inject the PAR4 agonist into the wells and immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
- The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
- Calculate the response over baseline to determine the effect of the this compound.
Signaling Pathways
PAR4 Signaling Pathway
Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor (GPCR) that plays a crucial role in thrombosis and inflammation. Its activation by proteases like thrombin leads to a cascade of intracellular signaling events.
Caption: Simplified PAR4 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wiley-VCH - Compendium of Drug Degradation Pathways [wiley-vch.de]
- 7. highresbio.com [highresbio.com]
Validation & Comparative
Validating PAR4 Antagonist Efficacy: A Comparative Guide with Positive Controls
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Protease-Activated Receptor 4 (PAR4) antagonist activity against positive controls, supported by experimental data and detailed protocols.
Introduction to PAR4 and its Role in Thrombosis
Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor that plays a crucial role in thrombin-mediated platelet activation.[1] While both PAR1 and PAR4 are activated by thrombin, PAR4 activation leads to a more sustained signaling response, which is critical for the formation of a stable thrombus.[1] This makes PAR4 an attractive target for the development of novel antiplatelet therapies with a potentially lower bleeding risk compared to broader antiplatelet agents.[1]
This guide focuses on the validation of PAR4 antagonist activity using established positive controls and details the experimental methodologies required for accurate assessment.
Key Molecules in PAR4 Activity Validation
PAR4 Antagonists:
-
BMS-986120: An oral, reversible, and highly selective PAR4 antagonist.[2][3] It has demonstrated potent antiplatelet effects in both preclinical and clinical studies.[2][4]
-
YD-3: A non-peptide, selective PAR4 antagonist. It competitively inhibits PAR4-dependent platelet activation.[5][6]
Positive Controls (Agonists):
-
PAR4 Activating Peptides (PAR4-AP): Synthetic peptides that mimic the tethered ligand exposed after thrombin cleavage of the PAR4 receptor, directly activating it.
Comparative Efficacy of PAR4 Antagonists
The following table summarizes the quantitative data on the inhibitory effects of BMS-986120 and YD-3 on PAR4-mediated platelet activation.
| Antagonist | Assay | Positive Control (Agonist) | Agonist Concentration | Antagonist Metric | Value | Reference |
| BMS-986120 | Platelet Aggregation | PAR4-AP | 12.5 µM | ≥80% inhibition | Doses ≥10 mg (in humans) | [10] |
| Platelet Aggregation | PAR4-AP | 100 µM | 85.0% inhibition | 60 mg single dose (in humans) | [2] | |
| P-selectin Expression | PAR4-AP | 100 µM | 91.7% inhibition | 60 mg single dose (in humans) | [2] | |
| Calcium Mobilization | PAR4-AP | N/A | IC50 | 0.56 nM | [3] | |
| Platelet Aggregation (human blood) | γ-thrombin | N/A | IC50 | 9.5 nM | [3] | |
| YD-3 | Platelet Aggregation | GYPGKF (PAR4-AP) | N/A | IC50 | 0.13 µM | [5][11] |
| Calcium Mobilization | GYPGKF (PAR4-AP) | N/A | Significant inhibition | N/A | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods involved in PAR4 antagonist validation, the following diagrams have been generated using Graphviz.
PAR4 Signaling Pathway
Caption: PAR4 signaling pathway in platelets.
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for a platelet aggregation assay.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully collect the upper PRP layer.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (obtained by further centrifuging the remaining blood at a high speed).
-
Aliquot the PRP into aggregometer cuvettes with a stir bar and allow it to equilibrate at 37°C.
-
Add the PAR4 antagonist at various concentrations or a vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding a PAR4 activating peptide (e.g., AYPGKF at 100-500 µM or A-Phe(4-F)-PGWLVKNG at 12.5-100 µM).[2][8][12]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum aggregation percentage is calculated relative to the light transmission of platelet-poor plasma (100% aggregation) and PRP (0% aggregation).
-
Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the antagonist concentration.
-
Flow Cytometry for P-selectin Expression and GPIIb/IIIa Activation
This method quantifies the expression of platelet activation markers on the cell surface.
Methodology:
-
Platelet Preparation:
-
Use either whole blood or washed platelets. For washed platelets, prepare as described for the aggregation assay.
-
-
Staining Procedure:
-
In polystyrene tubes, add the PAR4 antagonist at desired concentrations or a vehicle control to the platelet suspension.
-
Incubate for 5-10 minutes at room temperature.[13]
-
Add the PAR4-AP (e.g., 200 µM AYPGKF) to stimulate the platelets and incubate for 10 minutes.[13]
-
Add fluorescently labeled antibodies specific for P-selectin (CD62P) and the activated form of GPIIb/IIIa (e.g., PAC-1).[13]
-
Incubate for 15-20 minutes at room temperature in the dark.[14]
-
Stop the reaction by adding a fixative solution (e.g., 1% paraformaldehyde).[13][14]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Quantify the percentage of platelets positive for P-selectin and activated GPIIb/IIIa and the mean fluorescence intensity.
-
-
Data Analysis:
-
Compare the expression of activation markers in the presence and absence of the antagonist to determine the percentage of inhibition.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation and Dye Loading:
-
Assay Procedure:
-
Place the dye-loaded cells in a microplate reader capable of kinetic fluorescence measurement.
-
Add the PAR4 antagonist at various concentrations or a vehicle control.
-
Initiate calcium mobilization by injecting the PAR4-AP.
-
Measure the fluorescence intensity over time (e.g., every second for 100-200 seconds) at the appropriate excitation and emission wavelengths (e.g., 490/525 nm for Fluo-4).[16]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the antagonist's potency (e.g., IC50) by analyzing the dose-dependent inhibition of the agonist-induced calcium signal.
-
Conclusion
The validation of PAR4 antagonist activity requires a multi-faceted approach employing specific positive controls and a range of in vitro assays. By utilizing potent and selective PAR4 activating peptides and robust experimental protocols for platelet aggregation, flow cytometry, and calcium mobilization, researchers can accurately characterize the efficacy of novel PAR4 inhibitors. The data presented for BMS-986120 and YD-3 serve as a benchmark for the level of inhibition expected from effective PAR4 antagonists. This comprehensive guide provides the necessary framework for conducting these critical validation studies in the pursuit of safer and more effective antiplatelet therapies.
References
- 1. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles and mechanisms of PAR4 and P2Y12/phosphatidylinositol 3-kinase pathway in maintaining thrombin-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet Activation [bdbiosciences.com]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
A Comparative Guide to PAR4 Antagonists: Profiling "PAR4 Antagonist 2" Against Other Leading Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "PAR4 antagonist 2" (also known as Compound 31) with other notable PAR4 (Protease-Activated Receptor 4) inhibitors, including BMS-986120, YD-3, and ML354. The information presented herein is collated from preclinical and clinical studies to assist researchers in evaluating the therapeutic potential and characteristics of these antiplatelet agents.
Introduction to PAR4 Inhibition
Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor that, along with PAR1, mediates thrombin-induced platelet activation. While PAR1 initiates a rapid and transient response to low thrombin concentrations, PAR4 activation by higher thrombin concentrations leads to a sustained signaling cascade, crucial for the formation and stabilization of a thrombus.[1][2] This dual-receptor system makes PAR4 an attractive target for antiplatelet therapies. The hypothesis is that inhibiting PAR4 could reduce thrombotic events while potentially carrying a lower bleeding risk compared to broader antiplatelet agents or PAR1 antagonists.[3][4]
Comparative Analysis of PAR4 Antagonists
This section details the available data on the potency, selectivity, in vivo efficacy, and pharmacokinetic profiles of selected PAR4 antagonists.
Table 1: In Vitro Potency and Selectivity of PAR4 Antagonists
| Compound | Target | IC50 (Human PAR4) | IC50 (Mouse PAR4) | Selectivity Notes |
| This compound (Compound 31) | Human, Mouse PAR4 | 95 nM | 367 nM | Active against thrombin-induced activation, not against agonist peptide AYPGKF. Preference for inhibiting PAR4 thrombin activity over PAR1.[5] |
| BMS-986120 | Human PAR4 | Potent (specific IC50 not consistently reported in abstracts) | - | Highly selective against PAR1 and other platelet receptors (ADP, collagen, thromboxane (B8750289) A2).[6][7] |
| YD-3 | Human, Rabbit PAR4 | 0.13 µM (platelet aggregation) | - | Exhibits cross-reactivity with PAR1.[6][8] |
| ML354 | Human PAR4 | 140 nM (integrin activation) | - | Shows reasonable selectivity versus PAR1.[9] |
Table 2: In Vivo Antithrombotic Efficacy and Bleeding Risk
| Compound | Animal Model | Dose | Thrombosis Inhibition | Bleeding Time (BT) Effect |
| BMS-986120 | Cynomolgus Monkey (electrolytic carotid artery thrombosis) | 1 mg/kg (oral) | ~82-83% reduction in thrombus weight | ~2-fold increase in BT. Markedly wider therapeutic window compared to clopidogrel.[1][4][8] |
| YD-3 | Rat | 10 mg/kg (P.O.) | Impaired neointima formation | - |
Data for in vivo efficacy of this compound and ML354 in thrombosis models were not prominently available in the reviewed literature.
Table 3: Pharmacokinetic Profiles
| Compound | Species | Key Pharmacokinetic Parameters |
| BMS-986120 | Human (Phase 1) | Rapidly absorbed (Tmax ~2 hours). Dose-proportional exposure. Half-life of ~45-84 hours.[10][11] |
Detailed pharmacokinetic data for this compound, YD-3, and ML354 were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PAR4 signaling pathway and a typical experimental workflow for assessing antithrombotic efficacy.
Caption: PAR4 signaling pathway in platelets.
Caption: Experimental workflow for preclinical evaluation.
Experimental Protocols
Platelet Aggregation Assay
Objective: To measure the ability of a PAR4 antagonist to inhibit platelet aggregation induced by a PAR4 agonist.
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy human donors.
-
Incubation: PRP is incubated with varying concentrations of the PAR4 antagonist or vehicle control for a specified time at 37°C.
-
Agonist Addition: Platelet aggregation is initiated by adding a PAR4 agonist, such as thrombin (in the presence of a PAR1 antagonist) or a PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH2).
-
Measurement: Aggregation is monitored using a light transmission aggregometer, which measures the change in light transmission as platelets aggregate.
-
Data Analysis: The percentage of aggregation is calculated, and IC50 values are determined by plotting the inhibition of aggregation against the antagonist concentration.[12]
Calcium Mobilization Assay
Objective: To assess the effect of a PAR4 antagonist on intracellular calcium release following PAR4 activation.
Methodology:
-
Cell Culture and Dye Loading: Platelets or cells expressing PAR4 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Treatment: The cells are pre-incubated with different concentrations of the PAR4 antagonist or vehicle.
-
Agonist Stimulation: A PAR4 agonist is added to stimulate the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader or a fluorescence microscope.
-
Data Analysis: The inhibition of the calcium response is quantified to determine the IC50 of the antagonist.[13][14]
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
Objective: To evaluate the in vivo antithrombotic efficacy of a PAR4 antagonist.
Methodology:
-
Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.
-
Drug Administration: The PAR4 antagonist or vehicle is administered to the mice (e.g., orally or intravenously) at a predetermined time before injury.
-
Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution (typically 5-10%) is applied to the carotid artery for a short duration (e.g., 3 minutes) to induce endothelial injury and initiate thrombosis.
-
Blood Flow Monitoring: Blood flow in the artery is monitored using a Doppler flow probe.
-
Endpoint Measurement: The primary endpoint is the time to complete vessel occlusion. A longer occlusion time in the treated group compared to the control group indicates antithrombotic activity.[15][16]
Summary and Conclusion
The landscape of PAR4 antagonists is evolving, with several compounds demonstrating promising antiplatelet activity.
-
This compound (Compound 31) shows good in vitro potency for human PAR4 and a unique profile of inhibiting thrombin-induced activation but not that of the synthetic agonist peptide.[5] However, further in vivo efficacy and pharmacokinetic data are needed for a comprehensive evaluation.
-
BMS-986120 has been extensively studied and has demonstrated potent and selective PAR4 antagonism with significant antithrombotic efficacy in a non-human primate model, coupled with a favorable bleeding profile compared to clopidogrel.[1][4][8] Its progression into Phase 1 clinical trials underscores its potential as a therapeutic agent.[10]
-
YD-3 and ML354 serve as important tool compounds for in vitro studies. While they show inhibitory activity against PAR4, concerns about selectivity (YD-3) and the need for further optimization highlight the challenges in developing ideal PAR4 antagonists.[6][9]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 4. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Mobilization And Protein Kinase C Activation Downstream Of Protease Activated Receptor 4 (PAR4) Is Negatively Regulated By PAR3 In Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to PAR4 Antagonist BMS-986120 and Vorapaxar Efficacy
In the landscape of antiplatelet therapies, targeting protease-activated receptors (PARs) has emerged as a promising strategy to mitigate thrombotic events. This guide provides a detailed, objective comparison of the efficacy of the PAR4 antagonist BMS-986120 and the PAR1 antagonist vorapaxar (B1682261). The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
Vorapaxar, an antagonist of PAR1, is an approved antiplatelet agent for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease. BMS-986120 is an investigational, reversible antagonist of PAR4, the other key thrombin receptor on human platelets. The rationale for developing a PAR4 antagonist lies in the hypothesis that it may offer a wider therapeutic window, providing effective antithrombotic activity with a reduced bleeding risk compared to PAR1 inhibition. This is based on the distinct roles of PAR1 and PAR4 in platelet activation, with PAR1 mediating the initial, rapid response to low thrombin concentrations, and PAR4 being responsible for sustained signaling at higher thrombin concentrations, which is crucial for the formation of stable thrombi.
Mechanism of Action and Signaling Pathways
Thrombin, a potent platelet activator, cleaves the N-terminal domains of PAR1 and PAR4 on platelets. This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to and activating the receptor, which then initiates intracellular signaling cascades leading to platelet activation and aggregation.
Vorapaxar is a competitive antagonist of PAR1, preventing its activation by thrombin. In contrast, BMS-986120 selectively blocks the PAR4 receptor. The differential signaling downstream of PAR1 and PAR4 activation is a key aspect of their distinct therapeutic profiles.
Comparative Efficacy Data
The following tables summarize the available quantitative data for BMS-986120 and vorapaxar from in vitro and in vivo preclinical studies. It is important to note that a direct head-to-head comparison in the same experimental setting is not publicly available.
In Vitro Potency
| Compound | Target | Assay | Agonist | IC50 / Ki | Reference |
| BMS-986120 | PAR4 | Platelet Aggregation (Human PRP) | PAR4-AP | <10 nM | [1] |
| BMS-986120 | PAR4 | Platelet Aggregation (Human Blood) | γ-thrombin | 9.5 nM | [2] |
| Vorapaxar | PAR1 | Receptor Binding | - | 8.1 nM (Ki) | [3] |
| Vorapaxar | PAR1 | Platelet Aggregation (Human PRP) | Thrombin | 47 nM | [3] |
In Vivo Antithrombotic Efficacy
| Compound | Animal Model | Thrombosis Model | Dose | Efficacy | Comparator | Reference |
| BMS-986120 | Cynomolgus Monkey | Electrolytic Carotid Artery Thrombosis | 1 mg/kg, p.o. | >80% reduction in thrombus weight | Clopidogrel (1 mg/kg) showed similar efficacy but with a >8-fold increase in bleeding. | [4] |
| Vorapaxar | - | Data from a comparable animal thrombosis model is not readily available in the searched literature. | - | - | - |
Bleeding Risk Assessment
| Compound | Animal/Human Study | Bleeding Model | Dose | Effect on Bleeding Time | Reference |
| BMS-986120 | Cynomolgus Monkey | - | 1 mg/kg, p.o. | ~2-fold increase | [5] |
| Vorapaxar | Healthy Human Volunteers | Template Bleeding Time | 2.5 mg daily | No significant prolongation compared to baseline. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
Light Transmission Aggregometry (LTA) for Platelet Aggregation
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
Protocol Steps:
-
Blood Collection: Whole blood is drawn from healthy, medication-free donors into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Platelet-Rich Plasma (PRP) is obtained by centrifuging the whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Platelet-Poor Plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
A cuvette containing PPP is used to set the 100% light transmission baseline in the aggregometer. A cuvette with PRP sets the 0% baseline.
-
PRP is pre-incubated with the test antagonist (BMS-986120 or vorapaxar) or vehicle at 37°C with stirring.
-
A platelet agonist (e.g., PAR4-activating peptide for BMS-986120, thrombin or PAR1-activating peptide for vorapaxar) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The percentage of platelet aggregation is calculated, and IC50 values are determined by plotting the inhibition percentage against the antagonist concentration.
Ferric Chloride-Induced Arterial Thrombosis Model in Mice
This in vivo model is used to evaluate the antithrombotic efficacy of test compounds.
Protocol Steps:
-
Animal Preparation: Mice are anesthetized.
-
Surgical Procedure: The common carotid artery is surgically exposed.
-
Drug Administration: The test compound (BMS-986120 or vorapaxar) or vehicle is administered, typically orally or intravenously, at a predetermined time before injury.
-
Thrombosis Induction: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 5-10%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes) to induce oxidative injury to the vessel wall.
-
Monitoring: Blood flow in the artery is monitored continuously using a Doppler flow probe.
-
Endpoint Measurement: The primary endpoint is the time to complete occlusion of the artery. Alternatively, the artery segment containing the thrombus can be excised after a set period, and the thrombus weight is determined.
Tail Transection Bleeding Time Assay in Mice
This assay is a common method to assess the bleeding risk associated with antiplatelet and anticoagulant drugs.
Protocol Steps:
-
Animal Preparation: Mice are anesthetized and placed on a warming pad to maintain body temperature.
-
Drug Administration: The test compound or vehicle is administered.
-
Bleeding Induction: A specific length of the distal tail (e.g., 3-5 mm) is transected with a sharp scalpel.
-
Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for a defined period (e.g., >2 minutes) is recorded as the bleeding time. A cutoff time (e.g., 20 minutes) is usually set.
Conclusion
The available preclinical data suggests that the PAR4 antagonist BMS-986120 has potent antithrombotic efficacy. A key finding from a non-human primate study indicates that BMS-986120 may have a wider therapeutic window than the P2Y12 inhibitor clopidogrel, with a more favorable balance between antithrombotic effects and bleeding risk. Vorapaxar, a PAR1 antagonist, is an effective antiplatelet agent, but its clinical use is associated with an increased risk of bleeding. While a direct preclinical comparison between BMS-986120 and vorapaxar is lacking, the distinct mechanisms of action and the promising safety profile of PAR4 antagonism in early studies suggest that this could be a valuable therapeutic strategy. Further head-to-head comparative studies are necessary to definitively establish the relative efficacy and safety of PAR4 versus PAR1 antagonism.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141) That Antagonize Protease-Activated Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Vorapaxar Alone and in Combination with Aspirin on Bleeding Time and Platelet Aggregation in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Assays for the Functional Confirmation of PAR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal assay performance for confirming the function of Protease-Activated Receptor 4 (PAR4) antagonists. We use the potent and selective antagonist, BMS-986120, as our primary example ("Antagonist 2") and compare its activity with other well-characterized PAR4 antagonists, YD-3 and ML354. This document details the experimental protocols for key assays, presents quantitative data in comparative tables, and visualizes critical pathways and workflows to support robust drug discovery efforts.
Introduction to PAR4 and the Need for Orthogonal Validation
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR), is a key player in thrombosis. Activated by thrombin, PAR4 initiates a sustained signaling cascade in human platelets, leading to aggregation and stable thrombus formation.[1][2] Unlike the transient signaling of its counterpart, PAR1, PAR4's prolonged activity makes it a compelling target for antiplatelet therapies aiming to reduce thrombotic events with a potentially lower bleeding risk.[1][2]
Confirming the specific and effective antagonism of PAR4 requires a multi-faceted approach. Relying on a single assay can be misleading. Therefore, employing a panel of orthogonal assays—which measure distinct functional outputs of the receptor's signaling cascade—is critical for a comprehensive and reliable validation of an antagonist's mechanism of action and potency.
PAR4 Signaling Pathway
Thrombin cleaves the N-terminus of PAR4, revealing a tethered ligand that binds to the receptor and initiates downstream signaling. PAR4 couples to two primary G-protein pathways:
-
Gq Pathway : Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in a sustained increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), culminating in granule secretion and platelet aggregation.[3][4]
-
G12/13 Pathway : Activation of RhoGEFs, leading to the activation of RhoA. This pathway is primarily responsible for mediating the initial platelet shape change, a hallmark of platelet activation.[4][5]
Figure 1. PAR4 Signaling Cascade in Platelets.
Comparison of PAR4 Antagonist Performance
The following tables summarize the in vitro potency of BMS-986120 ("Antagonist 2") against comparator compounds YD-3 and ML354 across key orthogonal assays. Potency is primarily reported as the half-maximal inhibitory concentration (IC50).
Table 1: Inhibition of PAR4-Mediated Calcium Mobilization
| Compound | Assay System | Agonist | IC50 (nM) | Reference |
| BMS-986120 | HEK293 Cells | PAR4-AP | 0.56 | [6] |
| ML354 | Human Platelets | PAR4-AP | 140 | [4] |
| YD-3 | Human Platelets | GYPGKF | Inhibits Ca2+ | [7] |
Note: Specific IC50 for YD-3 in a calcium mobilization assay was not available, but its inhibitory effect has been confirmed.
Table 2: Inhibition of PAR4-Mediated Platelet Aggregation
| Compound | Assay System | Agonist | IC50 (nM) | Reference |
| BMS-986120 | Human Platelet-Rich Plasma | γ-thrombin / PAR4-AP | <10 | [1][6] |
| YD-3 | Washed Human Platelets | GYPGKF (PAR4-AP) | 130 | [6][7] |
| ML354 | Human Platelets | PAR4-AP | 140 | [8] |
Table 3: Selectivity Profile
| Compound | PAR4 IC50 (nM) | PAR1 IC50 (nM) | Selectivity (PAR1/PAR4) | Reference |
| BMS-986120 | 0.56 (Ca2+) | >5,000 (Ca2+) | >8,900x | [9] |
| ML354 | 140 (Aggregation) | ~10,000 (Aggregation) | ~70x | [4] |
| YD-3 | 130 (Aggregation) | Little to no effect | High | [7] |
Experimental Methodologies & Workflows
Detailed protocols for the principal orthogonal assays are provided below.
Calcium Mobilization Assay
This assay directly measures the antagonist's ability to block the Gq pathway by quantifying changes in intracellular calcium concentration following receptor activation.
Figure 2. Workflow for Calcium Mobilization Assay.
Protocol:
-
Platelet Preparation: Prepare washed human platelets from fresh whole blood collected in an anticoagulant (e.g., acid-citrate-dextrose).
-
Dye Loading: Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately 1 hour at 37°C.[4]
-
Antagonist Incubation: Aliquot the dye-loaded platelets into a 96-well plate. Add varying concentrations of the PAR4 antagonist (or vehicle control) to the wells and incubate for 5-10 minutes.
-
Stimulation: Place the plate in a fluorescence plate reader. Inject a PAR4-specific agonist (e.g., PAR4-AP or γ-thrombin) to initiate receptor activation.
-
Data Acquisition: Immediately begin recording fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Analysis: Determine the peak fluorescence for each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration and fit the data using a non-linear regression model to calculate the IC50 value.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard for measuring platelet aggregation. It quantifies the formation of platelet aggregates by measuring changes in light transmission through a stirred platelet suspension.
Figure 3. Workflow for Light Transmission Aggregometry.
Protocol:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 150-200 x g for 15 minutes). Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood.[10]
-
Instrument Setup: Calibrate a light transmission aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.[10]
-
Assay Procedure: a. Place a cuvette with PRP and a magnetic stir bar into the heating block (37°C) of the aggregometer.[11] b. After a brief incubation, add the PAR4 antagonist at the desired concentration and incubate for several minutes. c. Add a PAR4 agonist (e.g., PAR4-AP or γ-thrombin) to the cuvette to trigger aggregation. d. Record the change in light transmission for 5-10 minutes.[11]
-
Analysis: The maximum percentage of light transmission achieved is reported as the maximum aggregation. Generate dose-response curves to determine the IC50 of the antagonist.
Flow Cytometry for P-Selectin Expression
This assay quantifies the surface expression of P-selectin (CD62P), a marker of platelet α-granule secretion, providing a measure of a critical platelet activation event downstream of PAR4 signaling.
Protocol:
-
Blood Collection: Collect whole blood in sodium citrate. Avoid anticoagulants like EDTA, which can artificially activate platelets.[12][13]
-
Antagonist Incubation: In separate tubes, incubate whole blood or PRP with different concentrations of the PAR4 antagonist or a vehicle control.
-
Stimulation: Add a PAR4 agonist to each tube to activate the platelets. Include an unstimulated (resting) control.
-
Antibody Staining: Add a fluorescently-labeled anti-CD62P antibody to each tube and incubate in the dark at room temperature. A platelet-specific marker (e.g., anti-CD41) is often included to gate the platelet population.
-
Fixation: (Optional but recommended) Fix the samples with a solution like 1% paraformaldehyde to stop the reaction and stabilize the cells for analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population.
-
Analysis: Quantify the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of the P-selectin signal. Calculate the IC50 by plotting the inhibition of P-selectin expression against antagonist concentration.
Conclusion
The comprehensive validation of a PAR4 antagonist requires the use of multiple, independent assays. As demonstrated by the data for BMS-986120, a potent antagonist will show consistent inhibitory activity across different functional readouts, from proximal signaling events like calcium mobilization to downstream functional outcomes like platelet aggregation and granule secretion. This orthogonal approach ensures a thorough characterization of the antagonist's potency, selectivity, and mechanism of action, providing a solid foundation for further preclinical and clinical development.
References
- 1. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy [mdpi.com]
- 9. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
- 12. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating PAR4 Antagonism: A Comparative Guide to the PAR4 Knockout Mouse Model
For researchers, scientists, and drug development professionals, establishing the in vivo efficacy and specificity of novel PAR4 antagonists is a critical step. This guide provides a comprehensive comparison of the PAR4 knockout mouse model against alternative approaches for validating the effects of a PAR4 antagonist, referred to herein as "antagonist 2."
The protease-activated receptor 4 (PAR4), a G-protein coupled receptor, plays a crucial role in thrombin-mediated platelet activation and is a promising therapeutic target for the prevention of thrombosis.[1][2][3] Validating the in vivo effects of PAR4 antagonists requires robust preclinical models that can accurately predict clinical outcomes. The PAR4 knockout (PAR4-/-) mouse model serves as a fundamental tool for this purpose, providing a clear genetic baseline against which the pharmacological effects of an antagonist can be measured.
The Gold Standard: PAR4 Knockout Mouse Model
The PAR4 knockout mouse model offers an unambiguous system to assess the on-target effects of a PAR4 antagonist. In these mice, the genetic ablation of the F2rl3 gene (which encodes for PAR4) results in platelets that are unresponsive to PAR4-mediated thrombin signaling.[4][5] This allows researchers to distinguish between the antagonist's specific inhibition of PAR4 and any potential off-target effects.
Experimental Workflow for Antagonist Validation
A typical experimental workflow for validating a PAR4 antagonist using the knockout model involves comparing the antagonist's effect in wild-type (WT) mice to that in PAR4-/- mice. This allows for the dissection of PAR4-specific effects from other potential mechanisms of action.
References
- 1. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mice with reduced protease-activated receptor 4 reactivity show decreased venous thrombosis and platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Mouse Model of the Protease Activated Receptor 4 (PAR4) Pro310Leu Variant has Reduced Platelet Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impaired hemostasis and protection against thrombosis in protease-activated receptor 4-deficient mice is due to lack of thrombin signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of PAR4 Antagonists: BMS-986120 vs. BMS-986141
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vivo performance of two leading Protease-Activated Receptor 4 (PAR4) antagonists: BMS-986120 and its analogue, BMS-986141. This analysis is based on available preclinical and clinical data to inform research and development decisions in the antiplatelet therapy landscape.
Protease-Activated Receptor 4 (PAR4) has emerged as a promising target for antiplatelet therapies, offering a potentially wider therapeutic window with a reduced risk of bleeding compared to existing treatments.[1][2][3][4] Thrombin, a key platelet agonist, activates platelets through both PAR1 and PAR4.[3][5] While PAR1 activation leads to a rapid, transient signal, PAR4 mediates a more sustained signaling response crucial for stable thrombus formation.[3] Antagonizing PAR4 is therefore hypothesized to inhibit thrombosis while preserving initial hemostasis mediated by PAR1.[3]
BMS-986120 and BMS-986141, developed by Bristol-Myers Squibb, are two of the most clinically advanced PAR4 antagonists. Both are orally active, reversible, small-molecule inhibitors with high selectivity for PAR4.[2][6][7][8] This guide synthesizes in vivo data from non-human primate models and ex vivo data from human clinical trials to compare their efficacy and safety profiles.
Quantitative Data Comparison
The following table summarizes the key quantitative data for BMS-986120 and BMS-986141 from in vivo and ex vivo studies. It is important to note that while these studies provide a strong basis for comparison, the data for each compound was not always generated in a single head-to-head experiment.
| Parameter | BMS-986120 | BMS-986141 | Animal/Study Population | Key Findings & Notes |
| In Vivo Efficacy (Thrombosis Model) | ||||
| Reduction in Thrombus Weight | 82% at 1 mg/kg[1] | 88% at 0.5 mg/kg[1] | Cynomolgus Monkey (Electrolytic Carotid Artery Thrombosis) | Both compounds demonstrate potent antithrombotic activity in a non-human primate model. BMS-986141 appears to be more potent, achieving a similar or greater effect at a lower dose. |
| Ex Vivo Efficacy (Human Platelets) | ||||
| Inhibition of PAR4-AP Induced P-selectin Expression | 91.7% (at 2h, 60 mg single dose)[6][8] | Highly selective inhibition (P≤0.001)[9] | Healthy Volunteers & Patients with Coronary Artery Disease | Both compounds show robust and highly selective inhibition of PAR4-mediated platelet activation markers. |
| Inhibition of PAR4-AP Induced Platelet Aggregation | 85.0% (at 2h, 60 mg single dose)[6][8] | Highly selective inhibition (P≤0.001)[9] | Healthy Volunteers & Patients with Coronary Artery Disease | Consistent with P-selectin data, both effectively block PAR4-agonist induced platelet aggregation. |
| Reduction in High Shear Thrombus Formation | 29.2% (at 2h, 60 mg single dose)[6][8] | 21% (healthy volunteers); 23-28% (patients on antiplatelet therapy)[9] | Healthy Volunteers & Patients with Coronary Artery Disease | Both antagonists significantly reduce thrombus formation under high shear stress, a condition relevant to arterial thrombosis. |
| In Vivo Safety (Bleeding Risk) | ||||
| Increase in Bleeding Time | Markedly wider therapeutic window compared to clopidogrel[3][4] | 1.2-fold increase (0.5 mg/kg), lower than aspirin's 2.2-fold increase[1] | Cynomolgus Monkey (Mesenteric Artery) | Preclinical data suggests a favorable safety profile for both compounds regarding bleeding risk, particularly when compared to standard-of-care agents like clopidogrel. BMS-986141 shows a modest increase in bleeding time. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach for evaluating these antagonists, the following diagrams are provided.
Caption: PAR4 signaling pathway and antagonist inhibition.
Caption: In vivo experimental workflow for PAR4 antagonist comparison.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of PAR4 antagonists, based on the available literature.
In Vivo Thrombosis Model (Cynomolgus Monkey)
This model is crucial for evaluating the antithrombotic efficacy of PAR4 antagonists in a preclinical setting that is highly relevant to human physiology due to the similarity in platelet PAR expression.
-
Animal Model : Adult cynomolgus monkeys are used. Animals are typically anesthetized for the duration of the procedure.
-
Drug Administration : BMS-986120, BMS-986141, or a vehicle control is administered orally at specified doses (e.g., 0.5 mg/kg, 1 mg/kg).
-
Thrombosis Induction : The electrolytic carotid artery thrombosis (ECAT) model is employed. This involves surgical exposure of a carotid artery and induction of an injury by applying a low electrical current, which initiates thrombus formation.
-
Efficacy Measurement : After a set period, the thrombotic segment of the artery is excised, and the thrombus is isolated and weighed. The percentage reduction in thrombus weight is calculated relative to the vehicle control group.
-
Safety Measurement (Bleeding Time) : Bleeding time is assessed, for example, in the mesenteric artery. A standardized incision is made, and the time until bleeding cessation is recorded. This is often compared to standard antiplatelet agents like aspirin (B1665792) or clopidogrel.[1]
Ex Vivo Human Thrombus Formation (Badimon Perfusion Chamber)
This assay provides insights into the effects of a PAR4 antagonist on thrombus formation in human blood under physiologically relevant shear stress conditions.
-
Study Population : Healthy human volunteers are enrolled in a phase 1 clinical trial.
-
Drug Administration : A single oral dose of the PAR4 antagonist (e.g., 60 mg of BMS-986120) or placebo is administered.
-
Blood Collection : Venous blood is collected at baseline (pre-dose) and at various time points post-dose (e.g., 2 and 24 hours).
-
Perfusion Assay : The collected blood is perfused through a Badimon perfusion chamber at high shear rates (simulating arterial conditions) over a thrombogenic substrate (e.g., porcine aortic media).
-
Thrombus Measurement : The area of thrombus formation on the substrate is quantified using digital microscopy and image analysis software. The percentage reduction in thrombus area is calculated compared to baseline.[6][8]
Ex Vivo Platelet Function Assays (Human)
These assays confirm the selective action of the PAR4 antagonist on its target.
-
Sample Preparation : Platelet-rich plasma or whole blood is prepared from blood samples collected from clinical trial participants.
-
Agonist Stimulation : Platelets are stimulated with a specific PAR4 agonist peptide (PAR4-AP), as well as other agonists like ADP or a PAR1 agonist peptide, to assess selectivity.
-
Measurement of Platelet Activation/Aggregation :
-
Platelet Aggregation : Measured using light transmission aggregometry.
-
P-selectin Expression and Platelet-Monocyte Aggregates : Quantified using flow cytometry with specific fluorescent antibodies.
-
-
Data Analysis : The inhibition of PAR4-AP-induced platelet responses is calculated as a percentage reduction from baseline.[6][8][9]
Conclusion
Both BMS-986120 and BMS-986141 are potent and selective PAR4 antagonists that have demonstrated significant antithrombotic efficacy in preclinical models and ex vivo human studies. The available data suggests that BMS-986141 may be more potent than BMS-986120 in vivo, achieving a greater reduction in thrombus weight at a lower dose in cynomolgus monkeys.[1] Both compounds exhibit a promising safety profile with a lower propensity for increasing bleeding time compared to standard antiplatelet agents.[1][3][4] The additive antithrombotic effects of BMS-986141 when combined with existing antiplatelet therapies in patients with coronary artery disease further underscore the potential of this therapeutic strategy.[9] Further clinical trials will be essential to fully elucidate the comparative efficacy and safety of these PAR4 antagonists in various patient populations.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. mdpi.com [mdpi.com]
- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of PAR1 antagonists, PAR4 antagonists, and their combinations on thrombin-induced human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
A Comparative Benchmark: PAR4 Antagonist 2 Versus First-Generation Inhibitors
In the landscape of antiplatelet therapeutics, the quest for potent and selective Protease-Activated Receptor 4 (PAR4) antagonists continues to be a focal point for researchers in thrombosis and hemostasis. This guide provides a detailed comparison of a novel PAR4 antagonist, referred to as PAR4 antagonist 2 (also known as Compound 31), against established first-generation PAR4 inhibitors, including YD-3, ML354, and the clinical trial candidate BMS-986120. This analysis is supported by experimental data on inhibitor potency, selectivity, and methodologies for key assays.
Data Presentation: Quantitative Comparison of PAR4 Antagonists
The following tables summarize the in vitro potency and selectivity of this compound against its predecessors. The data has been compiled from various independent studies, and thus, direct comparisons should be made with consideration of the varying experimental conditions.
Table 1: In Vitro Potency of PAR4 Antagonists
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound (Compound 31) | Human PAR4 | γ-thrombin-induced PAC-1 expression in human platelets | 95 | [1][2] |
| Mouse PAR4 | γ-thrombin-induced JonA expression in mouse platelets | 367 | [1][2] | |
| YD-3 | Human PAR4 | PAR4-AP (GYPGKF)-induced platelet aggregation | 130 | [3][4] |
| ML354 | Human PAR4 | PAR4-AP-induced platelet aggregation | 140 | [3] |
| BMS-986120 | Human PAR4 | γ-thrombin or PAR4-AP-induced platelet aggregation | <10 | [5][6][7] |
| Human PAR4 | PAR4-induced calcium mobilization in HEK293 cells | 0.56 | [5][8] |
Table 2: Selectivity Profile of PAR4 Antagonists
| Compound | Off-Target | Assay | Selectivity (Fold) | Reference |
| This compound (Compound 31) | Human PAR1 | α-thrombin-induced PAC-1 expression (in the presence of a PAR4 antagonist) | Preferential for PAR4 over PAR1 | [1][9] |
| YD-3 | Human PAR1 | PAR1-AP (SFLLRN)-induced platelet aggregation | Selective for PAR4 | [4] |
| ML354 | Human PAR1 | PAR1-AP-induced platelet activation | ~70-fold selective for PAR4 over PAR1 | [10] |
| BMS-986120 | Human PAR1 | PAR1-AP-induced platelet aggregation | Highly selective for PAR4 | [5][6] |
Key Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these antagonists, the following diagrams illustrate the PAR4 signaling cascade and a typical experimental workflow.
Caption: PAR4 signaling pathway upon activation by thrombin.
Caption: General experimental workflow for evaluating PAR4 antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the characterization of PAR4 antagonists.
In Vitro Platelet Activation Assay by Flow Cytometry
This assay quantifies the inhibitory effect of antagonists on platelet activation by measuring the expression of activation markers.
Objective: To determine the IC50 of a PAR4 antagonist in inhibiting thrombin- or PAR4-AP-induced platelet activation.
Materials:
-
Freshly drawn human or mouse blood in acid-citrate-dextrose (ACD).
-
Platelet-rich plasma (PRP) or washed platelets.
-
PAR4 antagonist stock solution (in DMSO).
-
Thrombin or PAR4 agonist peptide (PAR4-AP, e.g., AYPGKF-NH2).
-
Fluorescently labeled antibodies: FITC-conjugated PAC-1 (recognizes activated GPIIb/IIIa) and PE-conjugated anti-CD62P (P-selectin).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. To obtain washed platelets, further process the PRP with additional washing and centrifugation steps.
-
Incubation with Antagonist: Aliquot platelet suspension into tubes. Add varying concentrations of the PAR4 antagonist or vehicle (DMSO) to the respective tubes and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[11][12]
-
Staining: Add the fluorescently labeled antibodies (PAC-1 and anti-CD62P) to the platelet suspensions and incubate for 5-10 minutes at room temperature in the dark.[11][12]
-
Stimulation: Add the agonist (thrombin or PAR4-AP) to induce platelet activation and incubate for 10-15 minutes at room temperature.
-
Fixation: Stop the reaction by adding a fixative solution (e.g., 1% paraformaldehyde in PBS).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics. Analyze the percentage of PAC-1 and CD62P positive platelets and the mean fluorescence intensity.[11][12]
-
Data Analysis: Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using a suitable nonlinear regression model.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model assesses the antithrombotic efficacy of a compound in a living animal.
Objective: To evaluate the ability of a PAR4 antagonist to prevent or delay occlusive thrombus formation in vivo.
Materials:
-
Male C57BL/6 mice (or other appropriate strain).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical instruments for dissection.
-
Doppler flow probe.
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in water).
-
Filter paper strips.
-
PAR4 antagonist formulation for in vivo administration (e.g., oral gavage, intravenous injection).
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it on a surgical board to maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.[13][14][15]
-
Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Antagonist Administration: Administer the PAR4 antagonist at the desired dose and route. Allow for an appropriate absorption period.
-
Induction of Thrombosis: Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[13][14][15] The FeCl₃ induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Monitoring: Continuously monitor blood flow using the Doppler probe until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period.
-
Data Analysis: Record the time to occlusion. Compare the time to occlusion in antagonist-treated animals to that in vehicle-treated controls to determine the antithrombotic efficacy. A significant delay or prevention of occlusion indicates an effective antithrombotic agent.
Conclusion
This compound (Compound 31) demonstrates potent inhibition of human PAR4, with an IC50 value of 95 nM, placing it in a comparable range to first-generation inhibitors like YD-3 and ML354.[1][2][3][4] While BMS-986120 exhibits significantly higher potency, the development of diverse chemical scaffolds such as that of Compound 31 is crucial for expanding the therapeutic arsenal (B13267) against thrombotic diseases.[5][6][7] The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel PAR4 antagonists, facilitating the identification of candidates with improved efficacy and safety profiles for future clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 14. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 15. uknowledge.uky.edu [uknowledge.uky.edu]
Comparative Analysis of Cross-Reactivity for PAR4 Antagonist 2 (Compound 31)
This guide provides a detailed comparison of the cross-reactivity profile of PAR4 antagonist 2, also known as Compound 31, with other notable PAR4 antagonists. The information is intended for researchers, scientists, and drug development professionals working on antiplatelet therapies and GPCR-targeted drugs.
Introduction to this compound (Compound 31)
This compound (Compound 31) is a novel, potent inhibitor of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation. It has demonstrated significant inhibitory activity against both human and mouse PAR4. This document focuses on its selectivity and compares its off-target profile with other known PAR4 inhibitors.
Comparative Cross-Reactivity Data
The following table summarizes the available cross-reactivity data for this compound and other key PAR4 antagonists. The data is presented to facilitate a clear comparison of their selectivity profiles.
| Antagonist | Target | IC50 (nM) | Fold Selectivity (vs. PAR1) | Other Off-Target Activity |
| This compound (Compound 31) | human PAR4 | 95 | Preferential for PAR4 over PAR1[1] | A precursor compound showed no inhibition of GPVI-mediated platelet activation[1] |
| mouse PAR4 | 367 | |||
| human PAR1 | Data not available | |||
| YD-3 | human PAR4 | 130[2] | ~77-fold | Exhibits some cross-reactivity with PAR1[3] |
| human PAR1 | ~10,000 | |||
| ML354 | human PAR4 | 140[4] | ~71-fold | Weak binding to a few other GPCRs and transporters in a panel screen[4] |
| human PAR1 | ~10,000[4] | |||
| BMS-986120 | human PAR4 | 9.5[5] | >5,300-fold | No significant inhibition of PAR1, PAR2, ADP, or collagen-mediated platelet activation[3][5] |
| human PAR1 | >50,000 | |||
| human PAR2 | >42,000 |
Signaling Pathway and Experimental Workflow
To understand the context of these cross-reactivity studies, it is essential to visualize the PAR4 signaling pathway and the general workflow of the experimental assays used to determine antagonist activity and selectivity.
Caption: PAR4 Signaling Cascade in Platelets.
Caption: General Workflow for Assessing PAR4 Antagonist Activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the cross-reactivity studies are provided below.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration following receptor activation.
1. Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing human PAR4 are cultured in DMEM supplemented with 10% FBS and selection antibiotics.
-
Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS with 20 mM HEPES).
-
A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is added to each well, and the plate is incubated in the dark at 37°C for 1 hour.
3. Antagonist Incubation:
-
The dye loading buffer is removed, and cells are washed again.
-
The this compound, diluted to various concentrations in the assay buffer, is added to the wells and incubated for a specified period (e.g., 15-30 minutes) at 37°C.
4. Agonist Stimulation and Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
Baseline fluorescence is measured before the automated addition of a PAR4 agonist (e.g., thrombin or AYPGKF-NH₂).
-
The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.
-
IC50 values are calculated from the concentration-response curves.
Platelet Aggregation Assay
This assay assesses the functional consequence of PAR4 inhibition on platelet aggregation.
1. Platelet Preparation:
-
Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed.
2. Antagonist Incubation:
-
A defined volume of PRP is placed in a cuvette with a stir bar in a light transmission aggregometer.
-
This compound at various concentrations is added to the PRP and incubated for a predetermined time at 37°C.
3. Aggregation Measurement:
-
A PAR4 agonist (e.g., AYPGKF-NH₂) is added to initiate platelet aggregation.
-
The change in light transmission through the PRP is recorded over time. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through.
-
The extent of aggregation is quantified, and IC50 values are determined.
Flow Cytometry for Platelet Activation Markers
This method provides a quantitative measure of platelet activation at the single-cell level by detecting the surface expression of activation markers.
1. Platelet Preparation and Incubation:
-
Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer.
-
Platelets are incubated with varying concentrations of this compound.
2. Stimulation and Staining:
-
A PAR4 agonist is added to stimulate the platelets.
-
The platelets are then stained with fluorescently labeled antibodies specific for activation markers, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (PAC-1 binding).
3. Data Acquisition and Analysis:
-
The stained platelets are analyzed using a flow cytometer.
-
The fluorescence intensity of the platelet population is measured to quantify the expression of activation markers.
-
The percentage of activated platelets or the mean fluorescence intensity is used to generate concentration-response curves and calculate IC50 values.
Conclusion
This compound (Compound 31) demonstrates potent inhibition of PAR4 with a favorable selectivity profile, showing a preference for PAR4 over PAR1. While comprehensive quantitative data against a broad range of off-targets is not yet publicly available, initial studies suggest a low potential for cross-reactivity with other key platelet receptors. In comparison to other PAR4 antagonists like YD-3 and ML354, which exhibit some degree of PAR1 cross-reactivity, this compound appears to have a selectivity profile more aligned with highly selective compounds such as BMS-986120. Further detailed selectivity screening will be crucial for the continued development of this promising antiplatelet agent.
References
- 1. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Independent validation of published PAR4 antagonist 2 data
An Independent Validation Guide to Published PAR4 Antagonist 2 Data
This guide provides an objective comparison of the published data for the Protease-Activated Receptor 4 (PAR4) antagonist '2' (also identified as compound 31) against other notable PAR4 antagonists, BMS-986120 and BMS-986141. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of these compounds. All data is compiled from publicly available research.
Introduction to PAR4 Antagonism
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, plays a crucial role in thrombin-mediated platelet activation. Unlike PAR1, which triggers a rapid and transient response, PAR4 activation leads to a more sustained signaling cascade, making it a compelling target for antiplatelet therapies with a potentially wider therapeutic window and reduced bleeding risk compared to broader antiplatelet agents. This guide focuses on the in vitro and in vivo data of this compound and its comparison with other well-characterized PAR4 inhibitors.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay | IC50 (nM) | Species | Source |
| This compound (Compound 31) | PAR4 | Not Specified | 95 | Human | [1] |
| PAR4 | Not Specified | 367 | Mouse | [1] | |
| BMS-986120 | PAR4 | Platelet Aggregation | 9.5 | Human | [2] |
| PAR4 | Platelet Aggregation | 2.1 | Monkey | [2] | |
| PAR4 | Calcium Mobilization | 0.56 | Human | [2] | |
| PAR1 | Calcium Mobilization | >5000 | Human | [3] | |
| BMS-986141 | PAR4 | Platelet Aggregation | Not explicitly stated, but ≥80% inhibition at 75 and 150 mg doses | Human | [4][5] |
Table 2: Preclinical and Clinical Observations
| Compound | Study Type | Key Findings | Source |
| This compound (Compound 31) | Preclinical | Active against thrombin-induced PAR4 activation, but not against the synthetic PAR4 agonist peptide AYPGKF. | [1][6] |
| BMS-986120 | Phase 1 Clinical Trial | Well-tolerated with dose-proportional pharmacokinetics. Single doses of 75 and 180 mg produced ≥80% inhibition of PAR4 agonist peptide-induced platelet aggregation for at least 24 hours. | [2][7][8][9] |
| Preclinical (Monkey) | Demonstrated potent antithrombotic activity with a wider therapeutic window compared to clopidogrel. | [10][11] | |
| BMS-986141 | Phase 1 & 2a Clinical Trials | Well-tolerated with dose-proportional pharmacokinetics. Showed additive antithrombotic effects when used with aspirin (B1665792) and/or ticagrelor (B1683153) in patients with coronary artery disease. | [4][5][12][13][14][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent validation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180).
-
Process samples within 4 hours of collection and maintain at room temperature.
-
Centrifuge the whole blood at 200 x g for 10 minutes to obtain platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2500 x g for 15 minutes. PPP is used as a blank (100% aggregation).
2. Assay Procedure:
-
Pre-warm PRP samples to 37°C.
-
Place a cuvette with PRP into the aggregometer and establish a baseline reading.
-
Add the PAR4 antagonist at the desired concentration and incubate for a specified time.
-
Initiate platelet aggregation by adding a PAR4 agonist (e.g., thrombin or a PAR4 activating peptide like AYPGKF).
-
Record the change in light transmission for a set period. The percentage of aggregation is calculated relative to the PPP control.
P-Selectin Expression Assay (Flow Cytometry)
This assay quantifies the expression of P-selectin on the platelet surface, a marker of platelet activation.
1. Sample Preparation:
-
Collect whole blood into sodium citrate tubes. Avoid using EDTA as an anticoagulant as it can affect results.
-
It is recommended to process samples within two hours of collection.
2. Staining:
-
Dilute whole blood with a suitable buffer (e.g., HEPES-buffered saline).
-
Add the PAR4 antagonist at the desired concentration and incubate.
-
Add a PAR4 agonist to stimulate platelet activation.
-
Incubate the sample with a fluorescently labeled anti-CD62P (P-selectin) antibody and an antibody against a platelet-specific marker (e.g., anti-CD41a).
-
Fix the samples with a suitable fixative like 0.5% methanol-free formaldehyde.
3. Data Acquisition and Analysis:
-
Acquire data using a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker.
-
Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.
Visualizations
PAR4 Signaling Pathway in Platelets
Caption: Simplified PAR4 signaling cascade in human platelets.
Experimental Workflow for PAR4 Antagonist Validation
Caption: General workflow for in vitro validation of PAR4 antagonists.
References
- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BMS-986120 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of PAR4 Antagonist BMS-986120 and Pepducins in the Regulation of Platelet Activation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PAR4 antagonist BMS-986120 and PAR4-targeted pepducins. This analysis is supported by experimental data to delineate their respective mechanisms of action and pharmacological profiles in the context of platelet inhibition.
Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), plays a crucial role in thrombin-mediated platelet activation and is a key target for the development of novel antiplatelet therapies.[1] This guide offers a comparative analysis of two distinct inhibitory modalities targeting PAR4: the small molecule antagonist BMS-986120 and synthetic pepducins derived from the intracellular loops of the receptor.
Mechanism of Action: A Tale of Two Inhibitory Strategies
BMS-986120 is an orally bioavailable, reversible, and selective small molecule antagonist of PAR4.[2][3][4] It functions by competitively binding to the receptor, thereby preventing its activation by the tethered ligand that is unmasked upon proteolytic cleavage by thrombin. This blockade inhibits downstream signaling pathways crucial for platelet aggregation.
Pepducins , in contrast, are cell-penetrating lipopeptides derived from the amino acid sequences of the intracellular loops of a target GPCR.[5] PAR4-targeted pepducins, such as P4pal-i1, are designed to mimic a portion of an intracellular loop and are lipidated to facilitate their entry into the cell.[6] Once inside, they are thought to allosterically modulate receptor-G protein coupling, thereby inhibiting signal transduction from the activated receptor to its downstream effectors.[7]
Quantitative Comparison of Inhibitory Potency
The efficacy of BMS-986120 and the PAR4 pepducin P4pal-i1 has been quantified in in vitro platelet aggregation assays. The half-maximal inhibitory concentration (IC50) values provide a direct measure of their potency.
| Compound | Assay Type | Agonist | IC50 Value | Reference(s) |
| BMS-986120 | Platelet Aggregation | PAR4 Agonist Peptide | <10 nM | [8] |
| Platelet Aggregation (human blood) | Not Specified | 9.5 nM | [4] | |
| P4pal-i1 | Platelet Aggregation | PAR4-AP | 0.6 µM (600 nM) | [6][9] |
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation
Objective: To measure the ability of an antagonist to inhibit agonist-induced platelet aggregation.
Methodology:
-
Sample Preparation: Human blood is collected in tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) is prepared by centrifugation at 150-200 x g for 10-15 minutes at room temperature.[10] Platelet-poor plasma (PPP) is obtained by further centrifugation of the remaining blood at a higher speed. The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and incubated at 37°C in a light transmission aggregometer.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
The PAR4 antagonist (e.g., BMS-986120) or pepducin (e.g., P4pal-i1) at various concentrations, or vehicle control, is added to the PRP and incubated for a specified time.
-
Platelet aggregation is initiated by adding a PAR4 agonist, such as the PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH2) at a concentration known to induce a maximal or submaximal response (e.g., 12.5 µM to 100 µM).[11]
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Intracellular Calcium Mobilization Assay
Objective: To assess the inhibition of PAR4-mediated increases in intracellular calcium concentration.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from citrated human blood by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Dye Loading: Platelets are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2.5 µM), by incubation at 37°C for 30 minutes.[12]
-
Assay Procedure:
-
The Fura-2-loaded platelets are placed in a fluorometer cuvette at 37°C.
-
The PAR4 antagonist or pepducin is added to the platelets and incubated.
-
A PAR4 agonist (e.g., PAR4-AP or thrombin) is added to stimulate the platelets.[12]
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis: The peak increase in fluorescence is determined, and the inhibitory effect of the antagonist or pepducin is calculated relative to the control response.
Signaling Pathways and Points of Intervention
The activation of PAR4 by thrombin leads to the coupling of the receptor to heterotrimeric G proteins, primarily Gαq/11 and Gα12/13.[13] This initiates downstream signaling cascades that culminate in platelet activation and aggregation. The distinct mechanisms of BMS-986120 and pepducins result in their intervention at different points in this pathway.
Concluding Remarks
Both the small molecule antagonist BMS-986120 and PAR4-targeted pepducins represent viable strategies for inhibiting PAR4-mediated platelet activation. BMS-986120 demonstrates high potency with an IC50 in the low nanomolar range, acting as a direct competitive antagonist at the receptor level. Pepducins, while currently less potent in the examples cited, offer a distinct mechanism of action by targeting the intracellular receptor-G protein interface.
The choice between these modalities for research or therapeutic development will depend on the specific application. Small molecules like BMS-986120 often have advantages in terms of oral bioavailability and established development pathways. Pepducins, however, provide a unique tool to probe the intracellular signaling machinery of GPCRs and may offer opportunities for developing therapeutics with novel mechanisms of action. Further research, including direct comparative studies in various preclinical models, will be crucial to fully elucidate the relative merits and potential clinical applications of these two classes of PAR4 inhibitors.
References
- 1. Proteinase-Activated Receptor 4 Activation Triggers Cell Membrane Blebbing through RhoA and β-Arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization And Protein Kinase C Activation Downstream Of Protease Activated Receptor 4 (PAR4) Is Negatively Regulated By PAR3 In Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PAR4-derived pepducin P4Pal10 lacks effect on neutrophil GPCRs that couple to Gαq for signaling but distinctly modulates function of the Gαi-coupled FPR2 and FFAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Confirming PAR4 Target Engagement of Antagonist 2: A Comparative Guide
This guide provides a comprehensive comparison of "Antagonist 2" (represented by the well-characterized PAR4 antagonist, BMS-986120) with other alternative PAR4 antagonists. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the PAR4 signaling pathway and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation.
Introduction to PAR4 and its Antagonism
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR), plays a crucial role in thrombosis and hemostasis.[1][2] Activated by proteases like thrombin, PAR4 initiates intracellular signaling cascades leading to platelet activation and aggregation.[1][3] Consequently, PAR4 has emerged as a promising therapeutic target for antiplatelet therapies.[1][2] Selective PAR4 antagonists aim to inhibit platelet aggregation and thrombus formation, offering a potential new strategy for the treatment and prevention of cardiovascular diseases.[1][4] This guide focuses on the experimental confirmation of target engagement for a representative PAR4 antagonist, "Antagonist 2" (BMS-986120), and compares its performance with other known inhibitors.
Data Presentation: Quantitative Comparison of PAR4 Antagonists
The following table summarizes the quantitative data for Antagonist 2 (BMS-986120) and other selected PAR4 antagonists, providing a basis for performance comparison across different assays.
| Antagonist | Assay Type | Species | Parameter | Value | Reference |
| Antagonist 2 (BMS-986120) | Calcium Mobilization (vs. PAR4-AP) | Human (HEK293T cells) | IC50 | 0.56 nM | [3] |
| Radioligand Binding (to PAR4) | Human (HEK293T cells) | Kd | 0.098 nM | [3] | |
| Platelet Aggregation (vs. PAR4-AP) | Human | IC50 | 9.5 nM | [5] | |
| Platelet Aggregation (vs. PAR4-AP) | Monkey | IC50 | 2.1 nM | [5] | |
| YD-3 | Platelet Aggregation (vs. PAR4-AP) | Human | IC50 | 0.6 µM | [1] |
| ML354 | Platelet Aggregation | Not Specified | IC50 | Not Specified | [3] |
| P4pal-10 | Platelet Aggregation (vs. PAR4-AP) | Human | IC50 | 0.6 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
Objective: To measure the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a PAR4 agonist.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human PAR4 are cultured in appropriate media.
-
Cell Loading: Cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.
-
Antagonist Incubation: The dye-loaded cells are incubated with varying concentrations of the test antagonist (e.g., Antagonist 2) for a specified period.
-
Agonist Stimulation: A PAR4 activating peptide (PAR4-AP), such as AYPGKF-NH2, is added to the cell suspension to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorometric imaging plate reader or a flow cytometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the antagonist concentration.
Platelet Aggregation Assay
Objective: To assess the effect of a PAR4 antagonist on platelet aggregation induced by a PAR4 agonist.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) or washed platelets are prepared from fresh whole blood obtained from healthy human donors or animal models.
-
Antagonist Incubation: The platelet suspension is incubated with different concentrations of the PAR4 antagonist or vehicle control.
-
Agonist-Induced Aggregation: A PAR4 agonist (e.g., PAR4-AP or γ-thrombin) is added to initiate platelet aggregation.
-
Measurement: Platelet aggregation is monitored by measuring the change in light transmission over time using an aggregometer.
-
Data Analysis: The extent of inhibition of platelet aggregation is determined, and the IC50 value for the antagonist is calculated.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a radiolabeled antagonist to the PAR4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the PAR4 receptor (e.g., HEK293T-PAR4).
-
Binding Reaction: The membranes are incubated with a radiolabeled PAR4 antagonist (e.g., [3H]-BMS-986120) in the presence or absence of increasing concentrations of an unlabeled competitor antagonist.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The dissociation constant (Kd) and the binding affinity (Ki) of the antagonist are determined by analyzing the competition binding data.
Mandatory Visualizations
PAR4 Signaling Pathway
The following diagram illustrates the key signaling pathways activated upon PAR4 engagement by its agonist, thrombin.
Caption: Simplified PAR4 signaling cascade leading to platelet activation.
Experimental Workflow for Confirming PAR4 Target Engagement
The diagram below outlines a typical experimental workflow to confirm the target engagement of a novel PAR4 antagonist.
Caption: Workflow for confirming PAR4 antagonist target engagement.
Conclusion
The confirmation of PAR4 target engagement is a critical step in the development of novel antiplatelet therapies. As demonstrated with "Antagonist 2" (BMS-986120), a combination of in vitro and ex vivo assays, including calcium mobilization, platelet aggregation, and binding assays, provides robust evidence of a compound's potency and selectivity.[3][4] The comparative data presented in this guide highlights the superior potency of BMS-986120 over other first-generation PAR4 antagonists. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to characterize and compare new PAR4 inhibitors. The continued development of potent and selective PAR4 antagonists holds significant promise for the future of antithrombotic therapy.[1][6]
References
- 1. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Reproducibility of Experiments with PAR4 Antagonist 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a representative PAR4 antagonist, referred to here as PAR4 Antagonist 2 (based on publicly available data for compounds like BMS-986120), with other alternatives. Supporting experimental data, detailed methodologies, and signaling pathway visualizations are presented to aid in the design and evaluation of reproducible experiments in the field of antiplatelet drug development.
Executive Summary
Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor that, along with PAR1, mediates thrombin-induced platelet activation.[1] While PAR1 initiates a rapid and transient response, PAR4 activation leads to a slower, more sustained signaling cascade, crucial for the stabilization of thrombus formation.[1][2] This distinction makes PAR4 an attractive target for antiplatelet therapies with a potentially wider therapeutic window and lower bleeding risk compared to existing agents.[3][4] This guide focuses on the experimental reproducibility of a novel, orally active, and reversible PAR4 antagonist, herein designated as this compound, and compares its performance with other PAR4 antagonists and standard antiplatelet agents.
Comparative Performance Data
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a basis for comparing the efficacy and selectivity of different PAR4 antagonists and other antiplatelet agents.
Table 1: In Vitro Characterization of PAR4 Antagonists
| Parameter | This compound (BMS-986120) | YD-3 | ML354 |
| Target | PAR4 | PAR4 | PAR4 |
| Mechanism | Reversible Antagonist | Competitive Antagonist | Antagonist |
| Binding Affinity (Kd) | 0.098 nM (HEK293T membranes)[2] | Not Reported | Not Reported |
| IC50 (PAR4-AP induced platelet aggregation) | 9.5 nM (human blood)[5] | 130 nM[6] | 140 nM[7] |
| IC50 (PAR4-induced Ca2+ mobilization) | 0.56 nM (HEK293 cells) | Not Reported | Not Reported |
| Selectivity over PAR1 | >5,000 nM (IC50 vs. PAR1-AP)[2] | Reported as selective, but some cross-reactivity noted[2] | ~70-fold selective over PAR1[8] |
Table 2: Ex Vivo Efficacy of this compound vs. Standard of Care
| Parameter | This compound (BMS-986120) | Aspirin + Clopidogrel |
| Inhibition of PAR4-AP Induced P-selectin Expression (2h post-dose) | 91.7% reduction[1] | Not Applicable |
| Inhibition of PAR4-AP Induced Platelet Aggregation (2h post-dose) | 85.0% reduction[1] | Not Applicable |
| Reduction in Thrombus Area (High Shear, 2h post-dose) | 29.2% reduction[1] | Data varies by study |
| Effect on Arachidonic Acid-Induced Aggregation | No effect[1] | ~74% reduction[1] |
| Effect on ADP-Induced Aggregation | No effect[1] | ~42% reduction[1] |
Table 3: In Vivo Antithrombotic Efficacy and Bleeding Risk (Cynomolgus Monkey Model)
| Treatment | Dose | Thrombus Weight Reduction | Bleeding Time Increase |
| This compound (BMS-986120) | 1 mg/kg | ~83%[5] | ~2-fold[2] |
| Clopidogrel | 1 mg/kg | >80% | >8-fold[9] |
Table 4: Clinical Bleeding Risk of PAR1 Antagonist (Vorapaxar)
| Bleeding Endpoint (TRA 2P–TIMI 50 Trial) | Vorapaxar (B1682261) | Placebo | Hazard Ratio (95% CI) |
| Moderate or Severe Bleeding | 4.2% | 2.5% | 1.62 (1.21–2.18)[10] |
| Intracranial Hemorrhage | 1.0% | 0.5% | 2.03 (0.82–5.02)[10] |
Signaling Pathways and Experimental Workflows
To ensure experimental reproducibility, a clear understanding of the underlying biological pathways and standardized experimental procedures is essential.
PAR4 Signaling Pathway in Platelets
Activation of PAR4 by thrombin initiates a signaling cascade through Gq and G12/13 proteins. This leads to downstream activation of Phospholipase C (PLC), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC). These events culminate in platelet shape change, granule secretion, and aggregation. PAR4 antagonists block the initial step of this pathway by preventing thrombin from activating the receptor.
Caption: PAR4 signaling cascade in platelets and the inhibitory action of this compound.
Experimental Workflow: In Vitro Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function. The following workflow outlines a typical experiment to evaluate the efficacy of a PAR4 antagonist.
Caption: A generalized workflow for assessing PAR4 antagonist efficacy using Light Transmission Aggregometry.
Detailed Experimental Protocols
To ensure reproducibility, the following detailed protocols for key experiments are provided.
In Vitro Platelet Aggregation by Light Transmission Aggregometry (LTA)
Objective: To determine the in vitro efficacy of a PAR4 antagonist by measuring its ability to inhibit PAR4 agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
PAR4 agonist peptide (e.g., AYPGKF-NH2).
-
PAR4 antagonist (e.g., this compound).
-
Phosphate-buffered saline (PBS).
-
Platelet-poor plasma (PPP) as a blank.
-
Light Transmission Aggregometer.
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
-
Assay Performance:
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes in the aggregometer.
-
Add the PAR4 antagonist at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Calibrate the aggregometer with PPP to set 100% light transmission.
-
Add the PAR4 agonist peptide to the PRP to induce aggregation and record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value.
-
P-selectin Expression by Flow Cytometry
Objective: To quantify the effect of a PAR4 antagonist on platelet activation by measuring the surface expression of P-selectin.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
PAR4 agonist peptide (e.g., AYPGKF-NH2).
-
PAR4 antagonist (e.g., this compound).
-
Fluorescently labeled anti-CD61 (platelet marker) and anti-CD62P (P-selectin marker) antibodies.
-
Fixation buffer (e.g., 1% paraformaldehyde).
-
Wash buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
Procedure:
-
Sample Treatment:
-
Dilute whole blood with PBS.
-
Add the PAR4 antagonist at various concentrations (or vehicle control) and incubate for a specified time at room temperature.
-
Add the PAR4 agonist peptide and incubate for a specified time to induce platelet activation.
-
-
Staining:
-
Add the fluorescently labeled anti-CD61 and anti-CD62P antibodies to the samples.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation and Analysis:
-
Add fixation buffer to stop the reaction and fix the cells.
-
Analyze the samples on a flow cytometer, gating on the CD61-positive platelet population.
-
Quantify the percentage of platelets expressing P-selectin (CD62P-positive) and the mean fluorescence intensity.
-
In Vivo Arterial Thrombosis Model (Cynomolgus Monkey)
Objective: To evaluate the antithrombotic efficacy of a PAR4 antagonist in a relevant preclinical model.
Procedure (based on the electrolytic injury model):
-
Animal Preparation:
-
Anesthetize a cynomolgus monkey.
-
Surgically expose the carotid artery.
-
-
Thrombus Induction:
-
Administer the PAR4 antagonist or vehicle control intravenously or orally at a predetermined time before injury.
-
Induce endothelial injury by applying a small electrical current to the external surface of the artery.
-
-
Monitoring and Endpoint:
-
Monitor blood flow using a Doppler flow probe.
-
After a set period, excise the injured arterial segment and weigh the formed thrombus.
-
-
Bleeding Time Assessment:
-
Measure bleeding time (e.g., using a template method on the forearm) before and after drug administration to assess the safety profile.
-
Conclusion
The reproducibility of experiments with PAR4 antagonists is critical for the advancement of novel antiplatelet therapies. This guide provides a framework for comparing the performance of this compound with other agents, supported by quantitative data and detailed experimental protocols. By adhering to standardized methodologies and understanding the underlying signaling pathways, researchers can generate reliable and comparable data, ultimately accelerating the development of safer and more effective antithrombotic drugs. The presented data suggests that selective PAR4 antagonism holds promise for a favorable benefit-risk profile, with potent antithrombotic effects and a reduced propensity for bleeding compared to other antiplatelet agents.
References
- 1. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efficacy and safety of vorapaxar for the prevention of adverse cardiac events in patients with coronary artery disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
A Comparative Guide: Unveiling the Advantages of PAR4 Antagonism over PAR1 Inhibition in Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective antiplatelet therapies has led to a focused exploration of Protease-Activated Receptors (PARs), particularly PAR1 and PAR4, as key targets for mitigating thrombotic events. While the PAR1 antagonist vorapaxar (B1682261) has gained regulatory approval, its clinical utility is hampered by a significant bleeding risk. Emerging evidence now positions PAR4 antagonists as a potentially superior alternative, offering a wider therapeutic window. This guide provides an objective, data-driven comparison of PAR4 and PAR1 antagonists, highlighting the mechanistic advantages of targeting PAR4.
Differentiated Mechanisms of Action: A Tale of Two Receptors
Thrombin, a potent platelet activator, elicits its effects primarily through the activation of PAR1 and PAR4 on human platelets. However, the two receptors exhibit distinct signaling kinetics and functional roles.
-
PAR1: As the high-affinity thrombin receptor, PAR1 activation leads to a rapid and transient signaling response. This initial burst of activity is crucial for the initiation of platelet aggregation.[1][2]
-
PAR4: In contrast, PAR4 is a lower-affinity receptor that mediates a slower, more sustained signaling cascade.[1][2] This prolonged signaling is instrumental in the later stages of thrombus stabilization and growth, as well as in promoting procoagulant activity.[3][4]
This fundamental difference in their mechanism of action suggests that inhibiting PAR4 could effectively block pathological thrombus formation while preserving the initial hemostatic functions mediated by PAR1, potentially leading to a reduced bleeding risk.[1][2]
Comparative Efficacy and Safety: A Data-Driven Overview
Preclinical and clinical studies have provided quantitative data supporting the hypothesis that PAR4 antagonism offers a better benefit-risk profile compared to PAR1 inhibition.
Table 1: In Vitro and Preclinical Efficacy of PAR Antagonists
| Parameter | PAR4 Antagonist (BMS-986120) | PAR4 Antagonist (BMS-986141) | PAR1 Antagonist (Vorapaxar) | References |
| IC50 (Platelet Aggregation) | 9.5 nM (human blood) | 1.8 nM (human blood) | 47 nM (thrombin-induced) | [5][6][7] |
| Thrombus Formation Reduction (in vivo, cynomolgus monkey) | 82% (at 1 mg/kg) | 88% (at 0.5 mg/kg) | Not directly comparable | [8] |
| Ex Vivo Thrombus Formation Reduction (human, high shear) | 29.2% (at 2 hours post 60mg dose) | Not available | Not directly comparable | [9] |
Table 2: Bleeding Risk Profile of PAR Antagonists
| Parameter | PAR4 Antagonist (BMS-986120) | PAR1 Antagonist (Vorapaxar) | References |
| Bleeding Time (preclinical, cynomolgus monkey) | ~2-fold increase at highest antithrombotic dose | Not directly comparable | [10] |
| Bleeding Time (human, vs. baseline) | No significant prolongation | No significant prolongation (alone) | [8][11][12] |
| Clinical Bleeding (GUSTO moderate/severe) | Not yet determined in large trials | Increased risk (4.2% vs 2.5% with placebo in TRA 2P-TIMI 50) | [13][14] |
| Intracranial Hemorrhage (ICH) | Not yet determined in large trials | Increased risk (1.0% vs 0.5% with placebo in TRA 2P-TIMI 50) | [13][15][16] |
Signaling Pathways: Visualizing the Divergence
The distinct functional outcomes of PAR1 and PAR4 activation stem from their differential engagement of downstream signaling pathways. Both receptors couple to Gαq and Gα12/13, but the kinetics and downstream effectors are modulated differently.
Caption: PAR1 Signaling Pathway.
Caption: PAR4 Signaling Pathway.
Key Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate and compare PAR1 and PAR4 antagonists.
Ex Vivo Thrombus Formation Assay
-
Objective: To assess the effect of antagonists on thrombus formation under controlled flow conditions that mimic arterial shear stress.
-
Methodology:
-
Whole blood is drawn from subjects (human or animal) and treated with the test antagonist or placebo.
-
The blood is then perfused through a microfluidic flow chamber coated with a thrombogenic substrate (e.g., collagen).
-
Thrombus formation is visualized and quantified using fluorescence microscopy. Platelets are often pre-labeled with a fluorescent dye.
-
Parameters such as total thrombus area and platelet-rich thrombus deposition are measured at different shear rates (e.g., high shear to mimic stenosed arteries).[9][17][18][19][20]
-
-
Workflow Diagram:
Caption: Ex Vivo Thrombus Formation Workflow.
In Vivo Arterial Thrombosis Model (e.g., Electrolytic Carotid Artery Thrombosis Model in Cynomolgus Monkeys)
-
Objective: To evaluate the antithrombotic efficacy of antagonists in a living organism.
-
Methodology:
-
Anesthetized monkeys are administered the test antagonist or placebo.
-
A localized injury is induced in the carotid artery, often using an electrolytic current, to trigger thrombus formation.
-
Blood flow is monitored to determine the time to occlusion.
-
After a set period, the thrombus is excised and weighed.[8][10]
-
-
Workflow Diagram:
Caption: In Vivo Thrombosis Model Workflow.
Bleeding Time Assay
-
Objective: To assess the effect of antagonists on primary hemostasis.
-
Methodology:
Conclusion: The Promise of PAR4 Antagonism
The available evidence strongly suggests that PAR4 antagonists hold significant promise as a new class of antiplatelet agents with an improved safety profile over PAR1 antagonists. By selectively targeting the sustained, prothrombotic signaling of PAR4, these agents have the potential to effectively prevent pathological thrombosis while minimizing the disruption of normal hemostasis. The preclinical and early clinical data for PAR4 antagonists like BMS-986120 are encouraging, demonstrating potent antithrombotic effects with a reduced bleeding liability compared to other antiplatelet agents. As further clinical data becomes available, the therapeutic advantages of PAR4 antagonism are expected to be more definitively established, potentially heralding a new era in the management of thrombotic diseases.
References
- 1. Comparison of the effects of PAR1 antagonists, PAR4 antagonists, and their combinations on thrombin-induced human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Vorapaxar Alone and in Combination with Aspirin on Bleeding Time and Platelet Aggregation in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Vorapaxar Alone and in Combination with Aspirin on Bleeding Time and Platelet Aggregation in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jwatch.org [jwatch.org]
- 14. Efficacy and safety of vorapaxar for the prevention of adverse cardiac events in patients with coronary artery disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 17. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 18. Effect of Clopidogrel on Thrombus Formation in an Ex Vivo Parallel Plate Flow Chamber Model Cannot Be Reversed by Addition of Platelet Concentrates or vWF Concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cris.tau.ac.il [cris.tau.ac.il]
Evaluating the Therapeutic Index of PAR4 Antagonist BMS-986141: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of the Protease-Activated Receptor 4 (PAR4) antagonist, BMS-986141. It compares its performance against other antiplatelet agents, supported by preclinical and clinical experimental data.
Introduction to PAR4 and Antiplatelet Therapy
Thrombin is a potent activator of platelets, playing a crucial role in both hemostasis and thrombosis. It exerts its effects on human platelets primarily through two G-protein coupled receptors: PAR1 and PAR4.[1] While PAR1 is a high-affinity receptor that mediates a rapid and transient platelet response, PAR4 is a lower-affinity receptor responsible for a slower, more sustained signaling that leads to irreversible platelet aggregation and stable thrombus formation.[1][2]
Targeting PAR4 presents a promising antiplatelet strategy. The hypothesis is that inhibiting the sustained signaling from PAR4 could effectively prevent pathological thrombosis while preserving the initial, rapid hemostatic response mediated by PAR1, potentially leading to a wider therapeutic window with a lower bleeding risk compared to existing antiplatelet therapies.[3][4] BMS-986141 is an orally active, selective, and reversible small-molecule antagonist of PAR4.[3][5][6][7]
Comparative Efficacy and Safety Data
The therapeutic index of an antiplatelet agent is determined by its ability to prevent thrombosis without causing excessive bleeding. Preclinical and clinical studies have evaluated the antithrombotic efficacy and bleeding risk of BMS-986141, often in comparison to the P2Y12 antagonist ticagrelor (B1683153).
Preclinical Data: Cynomolgus Monkey Models
An electrically-mediated carotid artery thrombosis model in cynomolgus monkeys was utilized to assess the antithrombotic efficacy of BMS-986141. Bleeding risk was evaluated using a mesenteric bleeding time (MBT) assay in the same animals.[4]
| Treatment Group | Dose | Thrombus Weight Reduction (%) | Mesenteric Bleeding Time (MBT) Increase (fold over vehicle) |
| BMS-986141 | 0.05 mg/kg (oral) | 36 | ~1.1 |
| 0.1 mg/kg (oral) | 63 | ~1.2 | |
| 0.5 mg/kg (oral) | 88 | ~1.5 | |
| Ticagrelor | IV Bolus + Infusion | Comparable to BMS-986141 | Significantly higher than BMS-986141 at equivalent antithrombotic doses |
Table 1: Antithrombotic Efficacy and Bleeding Time in Cynomolgus Monkeys. Data suggests that BMS-986141 demonstrates potent antithrombotic activity with a more favorable bleeding profile compared to ticagrelor in this preclinical model.[4]
Clinical Data: Healthy Volunteers and Patients with Coronary Artery Disease
Phase 1 studies in healthy volunteers and a Phase 2a study in patients with stable coronary artery disease have provided insights into the pharmacodynamics and antithrombotic effects of BMS-986141 in humans.
| Study Population | Treatment | Assay | Key Findings |
| Healthy Volunteers | Single oral doses of BMS-986141 (0.5 mg to 150 mg) | Ex vivo Platelet Aggregation | Dose-dependent inhibition of PAR4-AP induced platelet aggregation. Doses ≥10 mg resulted in complete inhibition for ≥24 hours.[3][5] |
| Template Bleeding Time | Maximum mean change from baseline was 2.33 ± 1.78 minutes across all doses.[3] | ||
| Patients with Coronary Artery Disease (on Aspirin and/or Ticagrelor) | Single 4 mg oral dose of BMS-986141 | Ex vivo Thrombus Formation (High Shear) | Additive antithrombotic effect, reducing thrombus area by 21-28% on top of existing antiplatelet therapy.[2] |
Table 2: Clinical Pharmacodynamic and Antithrombotic Effects of BMS-986141. Clinical data supports the selective PAR4 antagonism of BMS-986141 and its potential for additive antithrombotic effects with a manageable bleeding profile.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats (Adapted for Monkeys)
This model is widely used to induce vascular injury and subsequent thrombosis to evaluate the efficacy of antithrombotic agents.[8][9]
Materials:
-
Anesthetized rat (or monkey for the described preclinical studies)
-
Ferric chloride (FeCl₃) solution (e.g., 50% in deionized water)[9]
-
Filter paper strips
-
Doppler flow probe
-
Surgical instruments (forceps, scissors, etc.)
Procedure:
-
Anesthetize the animal following approved institutional protocols.
-
Surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Saturate a small piece of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes).[9][10]
-
Remove the filter paper and monitor blood flow using the Doppler probe until occlusion (cessation of blood flow) occurs.
-
The time to occlusion is a primary endpoint. At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weight measured.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation in response to various agonists.[11][12]
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared from citrated whole blood.
-
Light transmission aggregometer.
-
Agonists: PAR4 activating peptide (PAR4-AP), ADP, collagen, etc.
-
Test compound (BMS-986141) or vehicle.
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pre-incubate the PRP sample with the test compound (e.g., BMS-986141) or vehicle at 37°C for a specified time.
-
Add a platelet agonist (e.g., PAR4-AP) to the PRP sample.
-
Record the change in light transmission over time as platelets aggregate.
-
The maximum aggregation percentage is determined and used to calculate the IC₅₀ of the antagonist.
Bleeding Time Assay
This assay assesses the in vivo effect of antiplatelet agents on hemostasis.
Materials:
-
Anesthetized animal (e.g., rat, monkey)
-
Template bleeding device or scalpel
-
Filter paper
-
Timer
Procedure:
-
Anesthetize the animal.
-
Make a standardized incision on a vascularized area (e.g., tail for rats, mesenteric artery for monkeys).
-
Gently blot the emerging blood with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot.
-
Record the time from the incision until bleeding ceases (defined as no new blood appearing on the filter paper). This is the bleeding time.
Visualizing the Mechanisms and Workflows
PAR4 Signaling Pathway in Platelets
Caption: PAR4 signaling cascade in platelets and the inhibitory action of BMS-986141.
Experimental Workflow for Evaluating Therapeutic Index
Caption: Workflow for assessing the therapeutic index of an antiplatelet agent.
Conclusion
The available preclinical and clinical data suggest that the PAR4 antagonist BMS-986141 has a promising therapeutic index. It demonstrates potent antithrombotic efficacy while exhibiting a more favorable bleeding profile compared to the P2Y12 inhibitor ticagrelor in a non-human primate model.[4] Clinical studies in humans have confirmed its selective and potent inhibition of PAR4-mediated platelet aggregation and its ability to provide additional antithrombotic effects when added to standard-of-care antiplatelet therapies.[2] The strategy of targeting the sustained platelet activation pathway through PAR4 while leaving the initial hemostatic response intact appears to be a viable approach for developing safer and more effective antiplatelet drugs. Further clinical investigation in larger patient populations is warranted to fully establish the clinical benefit and risk profile of BMS-986141.
References
- 1. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of PAR4 Antagonist 2
Disclaimer: This document provides general guidance for the proper disposal of a representative small-molecule PAR4 antagonist, herein referred to as "PAR4 antagonist 2." This information is intended for trained laboratory personnel and is not a substitute for an official Safety Data Sheet (SDS) or your institution's specific waste management protocols. Researchers, scientists, and drug development professionals must consult the SDS for the exact compound being used and adhere to all local, state, and federal regulations. Always contact your institution's Environmental Health & Safety (EHS) department for specific disposal instructions.
The overriding principle for handling laboratory waste is that no experimental activity should begin until a comprehensive plan for the disposal of all generated waste, both hazardous and non-hazardous, has been established.[1]
Pre-Disposal Planning and Hazard Assessment
Before handling or generating waste, it is critical to perform a thorough hazard assessment.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the physical, chemical, and toxicological properties of this compound. It will contain specific sections on handling, storage, and disposal considerations.[2]
-
Waste Characterization: Laboratory personnel are responsible for determining if the chemical waste is classified as hazardous.[2] Based on the typical profile of small-molecule inhibitors, waste containing this compound should be presumed hazardous unless explicitly stated otherwise in the SDS.
-
Minimize Waste: Employ practices that reduce the volume and toxicity of waste generated. This includes preparing only the necessary amount of solutions and avoiding the contamination of non-hazardous materials.[1][3]
Required Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound waste to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin contact. Inspect for tears before use and remove with care to avoid skin contamination.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from splashes or dust. |
| Lab Coat | Standard or chemically resistant lab coat. | Protects skin and clothing from contamination. |
| Face Shield | Recommended when handling larger quantities or if there is a significant splash risk. | Provides full-face protection. |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires careful segregation of waste streams. The following workflow outlines the decision-making process for safe disposal.
Waste Segregation
Segregate waste at the point of generation to prevent dangerous reactions and to ensure proper disposal.[1]
-
Solid Waste:
-
Unused/Expired Compound: Keep in its original, clearly labeled container.
-
Contaminated Consumables: Place items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with this compound into a designated solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from assays, in solvents) must be collected in a dedicated liquid chemical waste container.
-
NEVER dispose of chemical waste down the drain.
-
Ensure that all chemicals added to the liquid waste container are compatible to avoid dangerous reactions.
-
Containerization and Labeling
-
Container Choice: Use only approved, chemically compatible containers with secure, tight-fitting lids. Keep containers closed except when adding waste.[1]
-
Labeling: All hazardous waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (no abbreviations).
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., toxic, flammable).
-
The date accumulation started.
-
Storage and Disposal
-
Accumulation: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel.[1]
-
Secondary Containment: Use secondary bins to segregate incompatible waste streams (e.g., acids from bases) and to contain potential spills.[4]
-
Final Disposal: Once a waste container is full or you have finished the project, submit a chemical waste pickup request to your institution's EHS department.[4]
Background: PAR4 Signaling Pathway
PAR4 (Protease-Activated Receptor 4) is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis and thrombosis.[5] It is expressed on human platelets and, along with PAR1, mediates platelet activation in response to the protease thrombin.[6][7] PAR4 antagonists are developed to inhibit this process, making them potential antiplatelet therapies.[8]
Activation of PAR4 by thrombin initiates downstream signaling through Gq and G12/13 protein pathways.[9][10] This leads to a cascade of intracellular events, including a sustained increase in calcium levels, which is critical for the irreversible aggregation of platelets and the formation of a stable thrombus.[5][11]
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.fi [fishersci.fi]
- 3. Minimization and management of wastes from biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 7. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease activated receptor 4 (PAR4) antagonists: Research progress on small molecules in the field of antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. alzdiscovery.org [alzdiscovery.org]
Essential Safety and Operational Guide for Handling PAR4 Antagonist 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of PAR4 antagonist 2 (also known as Compound 31). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment. This document aims to be your preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound should be requested from the supplier, the following PPE recommendations are based on best practices for handling potent small molecule compounds and analogous substances like EP4 receptor antagonists.[1] A thorough risk assessment should be conducted before handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize contamination spread. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from airborne particles and potential splashes of solutions containing the compound. |
| Body Protection | A dedicated, disposable lab coat. | Prevents contamination of personal clothing. It should be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended for weighing and handling the powder form outside of a containment system (e.g., fume hood, glove box) to minimize inhalation of fine particles. |
| Foot Protection | Closed-toe shoes. | Mandatory in a laboratory setting to protect feet from potential spills. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound from receipt to disposal is crucial for a safe laboratory environment.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage Conditions: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. While room temperature may be acceptable for shipping in the continental US, long-term storage at -20°C is often recommended for similar compounds.[2] Always refer to the supplier's Certificate of Analysis for specific storage conditions.[3]
-
Labeling: The storage location should be clearly labeled with the compound's identity and any relevant hazard warnings.
Handling Procedures:
-
Designated Area: All handling of the powdered form of this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a glove box to contain airborne particles.
-
Weighing: Before weighing, ensure the balance is clean and situated in an area with minimal air currents. Use appropriate tools, such as spatulas and weighing paper, for transferring the powder.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the powder to prevent splashing.
Disposal Plan
The disposal of this compound and any contaminated materials must comply with institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound, along with contaminated materials (e.g., gloves, weigh boats, paper towels), should be collected in a designated, leak-proof container. This container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify the contents.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Halogenated and non-halogenated solvent waste should generally be kept separate.[1]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated sharps container.[1]
Final Disposal:
-
Institutional Procedures: Follow your institution's established procedures for chemical waste pickup, which typically involves contacting the EHS department.[1]
-
Prohibited Disposal Methods: Never dispose of chemical waste containing this compound down the sink or in the regular trash unless explicitly permitted by your EHS department.[1]
Experimental Protocols
PAR4 antagonists are primarily used to study their effects on platelet activation and thrombosis.[4][5][6] Below is a detailed methodology for a common in vitro experiment.
Flow Cytometry Assay for PAR4 Antagonist Activity in Human Platelets
This protocol is adapted from methodologies used for screening PAR4 antagonists.[7][8]
Objective: To determine the inhibitory effect of this compound on the activation of human platelets.
Materials:
-
This compound
-
Human whole blood or platelet-rich plasma (PRP)
-
γ-thrombin (a PAR4-specific agonist) or PAR4 agonist peptide (PAR4-AP, sequence: AYPGKF-NH2)
-
Fluorescently labeled antibodies against platelet activation markers (e.g., PAC-1 for activated GPIIbIIIa, anti-P-selectin/CD62p)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Platelet Preparation: Isolate platelets from human whole blood to obtain platelet-rich plasma (PRP).
-
Incubation with Antagonist: Treat platelets with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Platelet Activation: Add a specific PAR4 agonist, such as γ-thrombin (e.g., 100 nM) or PAR4-AP (e.g., 200 μM), to induce platelet activation.[7]
-
Staining: Add fluorescently labeled antibodies (e.g., PAC-1 and anti-P-selectin) to the platelet suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the percentage of activated platelets (expressing activated GPIIbIIIa and P-selectin) in the presence and absence of the antagonist.
-
Data Analysis: Determine the IC50 value of this compound, which is the concentration required to inhibit 50% of the platelet activation induced by the PAR4 agonist. This compound has reported IC50 values of 95 nM for human PAR4 and 367 nM for mouse PAR4.[3]
Visualizations
PAR4 Signaling Pathway
Caption: Thrombin-mediated activation of PAR4 and subsequent downstream signaling pathways leading to platelet activation.
Experimental Workflow for PAR4 Antagonist Screening
Caption: A step-by-step workflow for the in vitro screening of this compound using a flow cytometry-based platelet activation assay.
Logical Relationship of Safety, Handling, and Disposal
Caption: The logical flow of safety and handling procedures for this compound, from initial planning to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
